An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoethyl)benzoic acid: A Versatile Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Ethoxy-2-oxoethyl)benzoic acid, also known as 4-(ethoxycarbonylmethyl)benzoic acid, is a valuable bifunctional molecule in the landscape o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Ethoxy-2-oxoethyl)benzoic acid, also known as 4-(ethoxycarbonylmethyl)benzoic acid, is a valuable bifunctional molecule in the landscape of organic synthesis. Its structure, featuring both a carboxylic acid and an ethyl ester moiety, offers orthogonal reactivity that makes it a prime candidate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectral data for its characterization, and an exploration of its reactivity and applications, particularly in the realm of medicinal chemistry and materials science.
Physicochemical and Structural Properties
The structural and physicochemical properties of 4-(2-Ethoxy-2-oxoethyl)benzoic acid are summarized below. It is important to note that while some properties are readily available, others are estimated based on structurally similar compounds due to a lack of extensive experimental data for this specific molecule.
Property
Value
Source/Method
CAS Number
57269-65-5
-
Molecular Formula
C₁₁H₁₂O₄
-
Molecular Weight
208.21 g/mol
-
IUPAC Name
4-(2-Ethoxy-2-oxoethyl)benzoic acid
-
Synonyms
4-(Ethoxycarbonylmethyl)benzoic acid
-
Physical Form
White to off-white solid (Predicted)
Inferred from analogs
Melting Point
Not available (likely >100 °C)
-
Boiling Point
Not available
-
Solubility
Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water (Predicted)
The estimated pKa is based on the known pKa of benzoic acid (approximately 4.2) and the electron-withdrawing nature of the ethoxycarbonylmethyl substituent. A pKa of 3.75 has been reported for the carboxylic acid moiety in a more complex molecule containing this structural unit.[1]
Synthesis and Purification
A robust and straightforward method for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is the Fischer esterification of 4-(carboxymethyl)benzoic acid. This method is advantageous due to the availability of the starting material and the simplicity of the procedure.
Figure 1: Synthetic workflow for the Fischer esterification of 4-(carboxymethyl)benzoic acid.
Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(carboxymethyl)benzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq).
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, reduce the volume of ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the final product.
Spectral Characterization (Predicted)
The following tables outline the predicted spectral data for 4-(2-Ethoxy-2-oxoethyl)benzoic acid, which are crucial for its identification and characterization.
Predicted ¹H and ¹³C NMR Data
¹H NMR
δ (ppm)
Multiplicity
Integration
Assignment
~12-13
s
1H
-COOH
~8.0
d
2H
Ar-H (ortho to COOH)
~7.4
d
2H
Ar-H (ortho to CH₂)
~4.1
q
2H
-OCH₂CH₃
~3.7
s
2H
Ar-CH₂-
~1.2
t
3H
-OCH₂CH₃
¹³C NMR
δ (ppm)
Assignment
~171
-C=O (Ester)
~167
-C=O (Acid)
~140
Ar-C (ipso to CH₂)
~130
Ar-CH (ortho to COOH)
~129
Ar-CH (ortho to CH₂)
~128
Ar-C (ipso to COOH)
~61
-OCH₂CH₃
~41
Ar-CH₂-
~14
-OCH₂CH₃
Predicted IR and Mass Spectrometry Data
IR Spectroscopy
Wavenumber (cm⁻¹)
Functional Group Assignment
2500-3300 (broad)
O-H stretch (Carboxylic acid)
~1735
C=O stretch (Ester)
~1690
C=O stretch (Carboxylic acid)
~1600, ~1450
C=C stretch (Aromatic ring)
~1250
C-O stretch (Ester and Carboxylic acid)
Mass Spectrometry
m/z Value
Assignment
208
[M]⁺ (Molecular ion)
163
[M - OCH₂CH₃]⁺
135
[M - COOCH₂CH₃]⁺
119
[M - CH₂COOCH₂CH₃]⁺
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 4-(2-Ethoxy-2-oxoethyl)benzoic acid allows for selective transformations at either the carboxylic acid or the ester group, making it a versatile building block.
Figure 2: Key reactivity pathways of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
The carboxylic acid can undergo standard transformations such as:
Esterification: Formation of a second, different ester.
Amidation: Coupling with amines to form amides, a key reaction in the synthesis of many pharmaceuticals.
Reduction: Selective reduction to the corresponding alcohol.
The ethyl ester is susceptible to:
Hydrolysis: Conversion back to the di-acid, 4-(carboxymethyl)benzoic acid.
Transesterification: Exchange of the ethoxy group with another alcohol.
Reduction: Reduction to the corresponding alcohol.
This orthogonal reactivity allows for a stepwise functionalization, making it a valuable synthon for creating libraries of compounds for drug discovery and for the development of functional materials. For instance, the carboxylic acid can be anchored to a solid support, followed by reactions at the ester functionality. Its structural motif is found in intermediates for complex pharmaceutical agents, such as repaglinide-related compounds, highlighting its utility in medicinal chemistry.[2]
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a synthetically useful molecule that offers a gateway to a wide range of more complex structures. Its bifunctional nature, combined with a straightforward synthesis, makes it an attractive building block for researchers in organic synthesis, medicinal chemistry, and materials science. While some of its physical properties are yet to be fully characterized experimentally, its chemical behavior can be confidently predicted, enabling its effective use in the laboratory.
References
Raber, D. J., et al. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural and electronic properties is paramount. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural and electronic properties is paramount. This technical guide, crafted for the discerning scientific audience, delves into the spectroscopic characterization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a detailed molecular portrait, offering insights that are critical for its application in drug design and development.
The Structural Elucidation Pathway
The journey to fully characterize 4-(2-Ethoxy-2-oxoethyl)benzoic acid necessitates a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture.
Caption: A workflow diagram illustrating the integrated spectroscopic approach for the structural elucidation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.[1][2]
¹H NMR Spectroscopy: The Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(2-Ethoxy-2-oxoethyl)benzoic acid, the predicted ¹H NMR spectrum reveals several distinct signals.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.5-12.0
Singlet (broad)
1H
-COOH
8.10
Doublet
2H
Ar-H (ortho to -COOH)
7.35
Doublet
2H
Ar-H (ortho to -CH₂COOEt)
4.18
Quartet
2H
-OCH₂CH₃
3.70
Singlet
2H
-CH₂COOEt
1.25
Triplet
3H
-OCH₂CH₃
The downfield shift of the aromatic protons is indicative of the electron-withdrawing nature of the carboxylic acid and ester functionalities. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring, non-equivalent protons and follow the n+1 rule.[3] For instance, the quartet observed for the ethyl ester's methylene protons is a result of coupling to the three adjacent methyl protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment.[4][5] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon.[5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~171.5
-C OOH
~171.0
-C OOCH₂CH₃
~141.0
Ar-C -COOH
~135.0
Ar-C -CH₂COOEt
~130.0
Ar-C H (ortho to -COOH)
~129.0
Ar-C H (ortho to -CH₂COOEt)
~61.0
-OC H₂CH₃
~41.0
-C H₂COOEt
~14.0
-OCH₂C H₃
The chemical shifts of the carbonyl carbons of the carboxylic acid and the ester are the most downfield, a characteristic feature of sp² hybridized carbons bonded to two oxygen atoms. The aromatic carbons exhibit shifts in the typical range of 120-145 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups through Molecular Vibrations
Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule.[6][7] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.[8]
Characteristic IR Absorptions
Wavenumber (cm⁻¹)
Vibration
Functional Group
3300-2500 (broad)
O-H stretch
Carboxylic Acid
~3100-3000
C-H stretch
Aromatic
~2980-2850
C-H stretch
Aliphatic
~1735
C=O stretch
Ester
~1690
C=O stretch
Carboxylic Acid (dimer)
~1610, ~1580
C=C stretch
Aromatic
~1300-1000
C-O stretch
Ester and Carboxylic Acid
The IR spectrum of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is expected to be dominated by a very broad O-H stretching absorption from the carboxylic acid, often spanning from 3300 to 2500 cm⁻¹.[4] Two distinct carbonyl (C=O) stretching bands are anticipated: one for the ester at approximately 1735 cm⁻¹ and another for the carboxylic acid (typically hydrogen-bonded dimers in the solid state) around 1690 cm⁻¹.[5] The presence of both of these bands provides strong evidence for the bifunctional nature of the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information.[9]
Predicted Mass Spectrometry Data (Electron Ionization)
m/z
Proposed Fragment
222
[M]⁺ (Molecular Ion)
177
[M - OCH₂CH₃]⁺
149
[M - COOCH₂CH₃]⁺
133
[M - CH₂COOCH₂CH₃]⁺
121
[C₆H₄(COOH)]⁺
105
[C₆H₅CO]⁺
77
[C₆H₅]⁺
The molecular ion peak ([M]⁺) at m/z 222 would confirm the molecular formula C₁₁H₁₂O₄. The fragmentation pattern is dictated by the stability of the resulting carbocations. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 177, and cleavage of the entire ester group.
Caption: A simplified representation of the predicted mass spectrometry fragmentation pathway for 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(2-Ethoxy-2-oxoethyl)benzoic acid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
IR Spectroscopy Sample Preparation and Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Sample Preparation and Acquisition
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrument Setup: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, integrating ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust and detailed understanding of its molecular structure. This in-depth guide serves as a valuable resource for researchers and scientists, enabling confident identification, characterization, and utilization of this compound in the pursuit of novel therapeutic agents and advanced chemical synthesis.
References
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
Science Ready. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry.
Wikipedia. (n.d.). Proton nuclear magnetic resonance.
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
Save My Exams. (2025). Proton NMR Spectroscopy (HL) (DP IB Chemistry: HL): Revision Note.
Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
BYJU'S. (2022). NMR Spectroscopy.
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.
Executive Summary 4-(2-Ethoxy-2-oxoethyl)benzoic acid—also known as 4-(ethoxycarbonylmethyl)benzoic acid—is a bifunctional organic molecule characterized by a carboxylic acid moiety and an ethyl ester group, separated by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(2-Ethoxy-2-oxoethyl)benzoic acid—also known as 4-(ethoxycarbonylmethyl)benzoic acid—is a bifunctional organic molecule characterized by a carboxylic acid moiety and an ethyl ester group, separated by a para-substituted aromatic ring and a benzylic methylene bridge. Because it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), unambiguous structural verification is paramount.
This technical whitepaper provides an authoritative framework for the structural elucidation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the molecular architecture into distinct electronic zones, this guide explains the causality behind observed chemical shifts, details a self-validating experimental protocol, and explores the mechanistic impact of solvent selection on spectral acquisition.
Molecular Architecture & Predictive NMR Framework
To accurately predict and assign NMR resonances, the molecule must be divided into four distinct electronic environments:
Zone A (The Ethyl Ester): An aliphatic spin system (-CH₂CH₃) adjacent to a deshielding oxygen atom.
Zone B (The Methylene Bridge): An isolated -CH₂- group flanked by an aromatic ring and a carbonyl carbon.
Zone C (The Aromatic System): A para-disubstituted benzene ring experiencing opposing electronic effects from an electron-withdrawing group (EWG) and a weakly electron-donating group (EDG).
Zone D (The Carboxylic Acid): A highly deshielded, exchangeable proton environment subject to hydrogen bonding.
Understanding the interplay between these zones—specifically through resonance (conjugation) and inductive effects—is the foundation of accurate spectral assignment[1].
¹H NMR Spectral Analysis & Causality
The ¹H NMR spectrum of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is highly diagnostic. Table 1 summarizes the assignments in DMSO-d₆.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment
H-11
1.18
t (triplet)
3H
7.1
Ethyl ester -CH₃
H-7
3.75
s (singlet)
2H
-
Benzylic methylene -CH₂-
H-10
4.08
q (quartet)
2H
7.1
Ethyl ester -CH₂-
H-3, H-5
7.38
d (doublet)
2H
8.2
Aromatic CH (ortho to CH₂)
H-2, H-6
7.90
d (doublet)
2H
8.2
Aromatic CH (ortho to COOH)
H-12
12.90
br s (broad singlet)
1H
-
Carboxylic acid -OH
Mechanistic Insights into Proton Shifts
The Aromatic AA'BB' System: The carboxylic acid group is a strong electron-withdrawing group via resonance (-M) and induction (-I). This strongly deshields the ortho protons (H-2, H-6), pushing their resonance downfield to ~7.90 ppm. Conversely, the alkyl bridge (-CH₂COOEt) is weakly electron-donating via hyperconjugation (+I), keeping the adjacent protons (H-3, H-5) relatively shielded at ~7.38 ppm. This creates the classic pseudo-doublet pattern typical of para-disubstituted benzenes.
The Methylene Bridge (H-7): Appearing as a sharp singlet at 3.75 ppm, this signal is isolated from spin-spin coupling because there are no adjacent protons on either the aromatic ring (C-4 is quaternary) or the carbonyl carbon (C-8).
The Ethyl Group: The classic n+1 splitting rule is perfectly demonstrated here. The methyl group (H-11) is split into a triplet by the adjacent CH₂, while the CH₂ group (H-10) is split into a quartet by the methyl group. The strong deshielding of H-10 (4.08 ppm) is caused by the direct attachment to the electronegative ester oxygen[2].
¹³C NMR Spectral Analysis & Causality
Carbon-13 NMR provides critical confirmation of the molecular skeleton, particularly the non-protonated quaternary carbons.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment
C-11
14.1
CH₃
Ethyl ester -CH₃
C-7
40.5
CH₂
Benzylic methylene -CH₂-
C-10
60.4
CH₂
Ethyl ester -CH₂-
C-1
129.2
C (Quat)
Aromatic ipso to -COOH
C-3, C-5
129.5
CH
Aromatic CH (ortho to CH₂)
C-2, C-6
129.8
CH
Aromatic CH (ortho to COOH)
C-4
140.2
C (Quat)
Aromatic ipso to -CH₂-
C-12
167.5
C=O
Carboxylic acid Carbonyl
C-8
170.8
C=O
Aliphatic Ester Carbonyl
Mechanistic Insights into Carbon Shifts
The most critical diagnostic feature in the ¹³C spectrum is the differentiation of the two carbonyl carbons.
Conjugation Effects: Why is the carboxylic acid carbon (C-12) located upfield at 167.5 ppm, while the ester carbon (C-8) is downfield at 170.8 ppm? The C-12 carbonyl is directly attached to the aromatic ring. The extended π-system of the benzene ring donates electron density into the carbonyl π* orbital. This delocalization increases shielding, shifting the resonance upfield[1].
Aliphatic Isolation: The C-8 ester carbonyl is isolated from the aromatic ring by the sp³-hybridized C-7 methylene bridge. Lacking this extended conjugation, it remains relatively deshielded.
2D NMR Correlational Workflows
To transition from predictive assignment to absolute structural proof, 2D NMR techniques are employed to map the connectivity across the functional zones[3].
COSY (Correlation Spectroscopy): Validates the 3-bond scalar coupling between H-10 (4.08 ppm) and H-11 (1.18 ppm), confirming the intact ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Resolves the aliphatic overlap by mapping protons to their directly attached carbons. It definitively separates the two CH₂ environments: mapping H-10 to C-10 (60.4 ppm) and H-7 to C-7 (40.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for this molecule, as it bridges the isolated spin systems. The H-7 methylene protons show strong ²J correlations to both the ester carbonyl (C-8) and the aromatic ipso carbon (C-4), unequivocally locking the aliphatic chain to the aromatic core.
Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the molecular framework.
Mechanistic Insights into Solvent Effects
The choice of NMR solvent fundamentally alters the spectral readout for carboxylic acids.
If acquired in CDCl₃ , the carboxylic acid groups form strong, intermolecular hydrogen-bonded dimers. This dynamic equilibrium causes severe line broadening of the -OH proton and results in concentration-dependent chemical shifts that complicate analysis[4].
By utilizing DMSO-d₆ , the solvent acts as a potent hydrogen-bond acceptor. It outcompetes the solute-solute dimerization, forming a stable solute-solvent complex. This locks the -OH proton into a consistent, highly deshielded chemical environment, yielding a sharp, reproducible peak at ~12.90 ppm. Furthermore, DMSO-d₆ provides vastly superior solubility for polar aromatic acids, ensuring a high signal-to-noise ratio (SNR).
Experimental Protocol for High-Resolution NMR Acquisition
To ensure data integrity, the following self-validating methodology must be adhered to during acquisition.
Step 1: Sample Preparation
Accurately weigh 15–20 mg of the analyte.
Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Transfer to a clean, dry 5 mm precision NMR tube, ensuring no particulate matter is present.
Step 2: Instrument Tuning & Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Perform automated or manual 3D gradient shimming. Critical: The lock signal must be perfectly stable, and the TMS peak width at half-height (W₁/₂) should be < 1.0 Hz to resolve the fine 7.1 Hz coupling of the ethyl group.
Step 3: 1D Acquisition Parameters
¹H NMR: Number of scans (ns) = 16. Relaxation delay (d1) = 2.0 seconds. Causality: A sufficient relaxation delay ensures that the integration accurately reflects the stoichiometry of the molecule.
¹³C NMR: Number of scans (ns) = 256 to 512. Use Composite Pulse Decoupling (CPD) to remove proton-carbon splitting, yielding sharp carbon singlets.
Step 4: Data Processing & Self-Validation
Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).
Perform Fourier Transform (FT), followed by rigorous zero-order and first-order phase correction.
The Self-Validating Integration Check: Integrate the spectrum. The integral ratio of the ethyl CH₃ : ethyl CH₂ : methylene bridge : aromatic protons : acid OH must be exactly 3.00 : 2.00 : 2.00 : 4.00 : 1.00 . Any deviation >5% indicates incomplete relaxation, baseline distortion, or the presence of impurities.
Standardized high-resolution NMR acquisition and processing workflow.
References
Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." LibreTexts. Available at:[Link]
Abdullahi AA, et al. "A Novel Flavonoid Ester Derivative from the Ethyl Acetate Fraction of Nelsonia canescens: Isolation and Structural Elucidation Techniques." Chemistry Proceedings (MDPI). 2025; 18(1):20. Available at:[Link]
ResearchGate. "NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids: Insights into Solvent Effects and Dimerization." ResearchGate. Available at:[Link]
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-(2-ethoxy-2-oxoethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize IR spec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-(2-ethoxy-2-oxoethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and functional group analysis. This document will delve into the theoretical underpinnings of the molecule's spectral features, present a robust experimental protocol, and offer a detailed interpretation of the resulting spectrum.
Molecular Structure and Expected Vibrational Modes
4-(2-Ethoxy-2-oxoethyl)benzoic acid (C₁₁H₁₂O₄) is a bifunctional molecule containing a carboxylic acid group and an ethyl ester group, both attached to a central benzene ring.[1] Understanding this structure is paramount to predicting and interpreting its infrared spectrum.
Key Functional Groups and Their Expected IR Absorptions:
Carboxylic Acid (-COOH): This group is anticipated to exhibit a very broad O-H stretching vibration due to strong hydrogen bonding, typically observed between 2500 and 3300 cm⁻¹.[2][3] The carbonyl (C=O) stretch of the carboxylic acid is expected as an intense band around 1690-1760 cm⁻¹.[3] Conjugation with the benzene ring will likely shift this absorption to a lower frequency.[2] Additionally, a C-O stretching vibration should be present in the 1210-1320 cm⁻¹ region.[3]
Ethyl Ester (-COOCH₂CH₃): The ester functional group will display a strong carbonyl (C=O) stretching absorption, typically in the range of 1715-1750 cm⁻¹.[4][5] The presence of two distinct C-O stretching bands is also characteristic of esters, appearing in the 1000-1300 cm⁻¹ region.[6][7]
Aromatic Ring (Benzene): The benzene ring will produce several characteristic signals. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[8][9][10] Carbon-carbon stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region.[8][9] Out-of-plane (oop) C-H bending bands, which are indicative of the substitution pattern, are anticipated between 675 and 900 cm⁻¹.[8]
Alkyl Groups (-CH₂-, -CH₃): The ethyl group of the ester will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
The interplay of these functional groups, particularly the electronic effects of conjugation and the potential for intermolecular hydrogen bonding, will define the final appearance of the IR spectrum.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield a high-quality, reproducible IR spectrum of 4-(2-ethoxy-2-oxoethyl)benzoic acid. The causality behind each step is explained to ensure a deep understanding of the methodology.
2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
ATR is the preferred method for this solid sample as it requires minimal sample preparation and provides excellent reproducibility.
Step 1: Instrument and ATR Crystal Cleaning. Before analysis, thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination and ensure a clean baseline. A background spectrum of the empty, clean crystal must be run before the sample analysis.
Step 2: Sample Application. Place a small, representative amount of the solid 4-(2-ethoxy-2-oxoethyl)benzoic acid onto the center of the ATR crystal.
Step 3: Application of Pressure. Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a strong, high-quality signal. The pressure should be sufficient to maximize signal intensity without physically damaging the crystal.
Step 4: Data Acquisition. Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
2.2. Data Processing
Step 1: Background Subtraction. The software will automatically subtract the previously collected background spectrum from the sample spectrum. This removes interfering signals from atmospheric water and carbon dioxide.
Step 2: ATR Correction (Optional but Recommended). An ATR correction algorithm should be applied. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
Diagram: Experimental Workflow for ATR-IR Spectroscopy
Caption: Workflow for obtaining an ATR-IR spectrum.
Spectral Interpretation: A Detailed Analysis
The following is a detailed interpretation of a hypothetical, yet representative, IR spectrum of 4-(2-ethoxy-2-oxoethyl)benzoic acid, grounded in established spectroscopic principles.
Table 1: Characteristic IR Absorptions for 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
3300-2500
Carboxylic Acid
O-H Stretch (H-bonded)
Broad, Strong
~3050
Aromatic
C-H Stretch
Medium to Weak
2980-2850
Alkyl (Ethyl)
C-H Stretch
Medium
~1740
Ester
C=O Stretch
Strong
~1690
Carboxylic Acid
C=O Stretch (Conjugated)
Strong
1600-1450
Aromatic
C=C Ring Stretch
Medium, Multiple Bands
1300-1200
Ester & Carboxylic Acid
C-O Stretch
Strong, Multiple Bands
~850
Aromatic
C-H Out-of-Plane Bend
Strong
Detailed Band Assignments:
O-H Stretching Region (3300-2500 cm⁻¹): A prominent, very broad absorption is expected in this region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.[3][11] This broadness is a key indicator of strong intermolecular hydrogen bonding.[11] The sharper C-H stretching bands from the aromatic ring and the ethyl group will be superimposed on this broad feature.[3]
C-H Stretching Region (3100-2850 cm⁻¹): Expect to see weaker bands just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[9][12] More intense absorptions just below 3000 cm⁻¹ will be due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.
Carbonyl (C=O) Stretching Region (1750-1680 cm⁻¹): This region is highly diagnostic. Two distinct, strong carbonyl absorptions are predicted. The band at the higher frequency (around 1740 cm⁻¹) is assigned to the ester carbonyl.[4][13] The band at the lower frequency (around 1690 cm⁻¹) corresponds to the carboxylic acid carbonyl.[2] Its position is lowered due to conjugation with the aromatic ring and dimerization through hydrogen bonding.[14]
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): A series of medium-intensity bands in this region confirms the presence of the benzene ring.[8][10]
Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information.
C-O Stretching: Strong, distinct bands between 1300 cm⁻¹ and 1000 cm⁻¹ are attributable to the C-O stretching vibrations of both the ester and the carboxylic acid groups.[3][6] Esters typically show two C-O stretches.[7]
Aromatic C-H Bending: A strong band in the 900-675 cm⁻¹ range due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring.[8] For a 1,4-disubstituted (para) ring, a strong absorption is typically expected around 850-800 cm⁻¹.
Diagram: Interpreting the IR Spectrum
Caption: Logical flow for the interpretation of key IR spectral regions.
Applications in Research and Drug Development
The IR spectrum of 4-(2-ethoxy-2-oxoethyl)benzoic acid serves as a unique molecular fingerprint.
Structural Verification: In synthetic chemistry, IR spectroscopy is a rapid and reliable method to confirm the successful synthesis of the target molecule by verifying the presence of the key functional groups (carboxylic acid, ester, and substituted aromatic ring) and the absence of starting material signals (e.g., an alcohol O-H stretch if synthesized from a corresponding alcohol).
Purity Assessment: The presence of unexpected peaks may indicate impurities or degradation products. For example, the hydrolysis of the ester group would lead to a change in the carbonyl region and a broadening of the O-H band.
Polymorph and Salt Form Screening: In pharmaceutical development, different crystalline forms (polymorphs) or salt forms of a molecule can exhibit distinct IR spectra due to differences in their crystal lattice and hydrogen bonding patterns. IR spectroscopy can be a valuable tool for identifying and differentiating these forms.
Reaction Monitoring: IR spectroscopy can be used to monitor the progress of reactions involving 4-(2-ethoxy-2-oxoethyl)benzoic acid, for instance, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak over time.
Conclusion
The infrared spectrum of 4-(2-ethoxy-2-oxoethyl)benzoic acid is rich with information, providing a definitive confirmation of its complex structure. The key to a successful analysis lies in a systematic approach that begins with an understanding of the molecule's functional groups, followed by a meticulous experimental technique and a detailed, region-by-region interpretation of the spectrum. The broad O-H stretch, the dual carbonyl absorptions, and the characteristic aromatic and aliphatic bands collectively provide an unambiguous identification of the molecule. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently apply IR spectroscopy in their work with this and structurally related compounds.
References
IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved March 15, 2026, from [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved March 15, 2026, from [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved March 15, 2026, from [Link]
JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 15, 2026, from [Link]
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved March 15, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 15, 2026, from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 15, 2026, from [Link]
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved March 15, 2026, from [Link]
Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved March 15, 2026, from [Link]
IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved March 15, 2026, from [Link]
IR Spectrum: Esters. (n.d.). Organic Chemistry. Retrieved March 15, 2026, from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved March 15, 2026, from [Link]
Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved March 15, 2026, from [Link]
Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]
2-Ethoxy-4-(2-(ethylamino)-2-oxoethyl)benzoic acid. (2026, March 7). PubChem. Retrieved March 15, 2026, from [Link]
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Safety Data Sheet: benzoic acid. (2023, December 12). Chemos GmbH & Co.KG. Retrieved March 15, 2026, from [Link]
2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Abstract This technical guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (C₁₁H₁₂O₄). Designed for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (C₁₁H₁₂O₄). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a predictive and methodological framework for the structural elucidation of this and similar aromatic dicarboxylic acid monoesters. We will explore anticipated ionization behavior, predict detailed fragmentation pathways in both positive and negative ion modes using Electrospray Ionization (ESI), and outline a robust, self-validating experimental protocol for acquiring high-quality, high-resolution mass spectrometry (HRMS) data. The causality behind experimental choices is explained throughout, grounding the protocol in the fundamental principles of mass spectrometry to empower researchers in their analytical endeavors.
Introduction: The Analytical Challenge
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and an ethyl ester moiety, separated by a rigid para-substituted benzene ring. This structure presents a unique and interesting case for mass spectrometric analysis. The acidic proton of the carboxylic acid makes it highly suitable for negative ion mode ESI, while the ester group offers a potential site for protonation in positive ion mode. Understanding the competitive ionization and subsequent fragmentation is crucial for unambiguous structural confirmation, impurity profiling, and metabolite identification. This guide serves as a predictive blueprint for this analysis.
Predicted Mass Spectra and Ionization Behavior
The choice of ionization technique is paramount. Due to the polarity imparted by the carboxylic acid and ester functional groups, Electrospray Ionization (ESI) is the most appropriate method. It is a "soft" ionization technique that typically yields an abundant signal for the intact molecular ion, which is essential for determining the molecular weight.[1]
The compound's molecular formula is C₁₁H₁₂O₄. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are essential for determining the elemental composition by providing accurate mass measurements with sub-ppm precision.[2][3]
Table 1: Predicted High-Resolution Mass-to-Charge (m/z) Values for Key Ions
Ion Species
Formula
Ionization Mode
Predicted Monoisotopic Mass (Da)
[M-H]⁻
C₁₁H₁₁O₄⁻
Negative (ESI-)
207.0663
[M+H]⁺
C₁₁H₁₃O₄⁺
Positive (ESI+)
209.0808
[M+Na]⁺
C₁₁H₁₂O₄Na⁺
Positive (ESI+)
231.0628
[M+NH₄]⁺
C₁₁H₁₆NO₄⁺
Positive (ESI+)
226.1074
Rationale: The carboxylic acid moiety makes the molecule highly amenable to deprotonation in negative ion mode, likely resulting in [M-H]⁻ being the base peak.[4][5][6] In positive ion mode, protonation ([M+H]⁺) can occur, though adduct formation with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) from the mobile phase is also highly probable and often aids in identification.[7][8]
Fragmentation Analysis: A Predictive Approach
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are critical for structural elucidation. The fragmentation patterns are highly dependent on the ionization mode.
Negative Ion Mode (ESI⁻) Fragmentation of [M-H]⁻
In negative mode, the charge is localized on the carboxylate group. The fragmentation cascade from the [M-H]⁻ ion (m/z 207.0663) is predicted to be initiated by simple, low-energy cleavages.
Predicted Fragmentation Pathways (ESI⁻):
Loss of Ethylene (C₂H₄): A characteristic fragmentation of ethyl esters can proceed via a charge-remote rearrangement, leading to the loss of a neutral ethylene molecule (28.0313 Da). This would produce an ion at m/z 179.0349 .
Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44.00 Da) from the carboxylate is a common fragmentation pathway for benzoic acid derivatives.[1] This would result in an ion at m/z 163.0764 .
Combined Loss: Subsequent loss of CO₂ from the m/z 179 ion would yield a fragment at m/z 135.0451 .
Caption: Predicted ESI⁻ fragmentation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Positive Ion Mode (ESI⁺) Fragmentation of [M+H]⁺
In positive mode, protonation is expected to occur at the ester carbonyl oxygen. This localizes the charge and initiates a different and often more complex fragmentation cascade from the [M+H]⁺ ion (m/z 209.0808) .
Predicted Fragmentation Pathways (ESI⁺):
Loss of Ethanol (C₂H₅OH): The most facile fragmentation is the neutral loss of ethanol (46.0417 Da) to form a stable acylium ion at m/z 163.0390 . This is a classic fragmentation pathway for protonated ethyl esters.
Loss of Ethoxy Radical (•OC₂H₅): While less common in ESI, loss of an ethoxy radical (45.0341 Da) could occur, leading to the benzoyl-type cation at m/z 164.0471 .
Loss of Ethylene (C₂H₄): Similar to ethyl benzoate, a McLafferty-type rearrangement can lead to the loss of ethylene (28.0313 Da), resulting in a protonated benzoic acid derivative at m/z 181.0495 .[9][10]
Further Fragmentation: The key fragment at m/z 163.0390 can further lose carbon monoxide (CO, 27.9949 Da) to produce an ion at m/z 135.0441 .
Caption: Predicted ESI⁺ fragmentation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Recommended Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust starting point for analysis using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a C18 reversed-phase column and an ESI source.[1]
Sample and Mobile Phase Preparation
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL.
Filter the final sample through a 0.22 µm syringe filter to prevent clogging of the LC system.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of analytes in positive ESI mode and provides protons for the ESI process, leading to better peak shape and ionization efficiency.[1]
Liquid Chromatography (LC) Parameters
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
LC Gradient:
Time (min)
% Mobile Phase B
0.0
5
1.0
5
8.0
95
10.0
95
10.1
5
| 12.0 | 5 |
Rationale: A gradient elution is necessary to ensure the compound is eluted as a sharp peak and to separate it from potential impurities. The C18 column provides good retention for aromatic compounds.
Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap)
Ionization Source: Electrospray Ionization (ESI).
Acquisition Mode: Positive and Negative switching, or separate dedicated runs.
Cone/Fragmentor Voltage: 30 V (for MS1 scan to minimize in-source fragmentation).[1]
Collision Energy (for MS/MS): Ramp from 10-40 eV to acquire a comprehensive fragmentation spectrum.
Data Acquisition: Perform data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense precursor ions.
Data Analysis and Validation
Elemental Composition Confirmation: Extract the exact mass of the precursor ion from the high-resolution MS1 spectrum. Use the instrument's software to calculate the elemental formula, which should match C₁₁H₁₂O₄ within a 5 ppm mass accuracy tolerance.[2][11]
Fragmentation Matching: Compare the experimental fragment ions observed in the MS/MS spectra with the predicted fragments in Section 3. The presence of key fragments (e.g., loss of ethanol in positive mode, loss of ethylene in negative mode) provides strong evidence for the assigned structure.
Isotopic Pattern Analysis: The software should also be used to compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₁₁H₁₂O₄, further increasing confidence in the identification.[3]
Caption: Recommended workflow for LC-HRMS analysis.
Conclusion
The mass spectrometric analysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a clear demonstration of how modern analytical techniques can provide rich structural information. By leveraging high-resolution mass spectrometry and understanding the fundamental principles of ionization and fragmentation, a confident structural assignment can be made. The predictive approach outlined in this guide, combining theoretical fragmentation pathways with a robust experimental protocol, provides a comprehensive framework for researchers. This methodology ensures not only the accurate identification of the target compound but also equips scientists with the tools to characterize related structures, metabolites, and impurities with a high degree of confidence.
References
Niessen, W. M. A. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. [Link]
Toussaint, G., et al. (2000). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Mass Spectrometry. [Link]
Kruve, A., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
Yang, Z., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]
MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]
Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]
Kind, T., et al. (2017). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. [Link]
Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
Chegg. (2018). Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. Chegg. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
Mirokhin, Y., et al. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]
An In-depth Technical Guide to the Solubility Profile of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Abstract Introduction: The Critical Role of Solubility in Drug Development Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API), profoundly influencing its biopharmaceutical prope...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API), profoundly influencing its biopharmaceutical properties, including dissolution rate, bioavailability, and overall therapeutic efficacy. A comprehensive understanding of a compound's solubility profile across various solvents and pH conditions is fundamental during the pre-formulation and formulation development stages.[1][2] 4-(2-Ethoxy-2-oxoethyl)benzoic acid, an aromatic carboxylic acid derivative, possesses structural features—a carboxylic acid group and an ethyl ester—that suggest a nuanced and pH-dependent solubility behavior. This guide provides the scientific rationale and practical workflows to elucidate this profile.
Physicochemical Properties of 4-(2-Ethoxy-2-oxoethyl)benzoic acid: A Predictive Overview
Direct experimental data for 4-(2-Ethoxy-2-oxoethyl)benzoic acid is limited. However, we can infer its likely behavior based on its chemical structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Information
Source/Method
Molecular Formula
C₁₁H₁₂O₄
-
Molecular Weight
208.21 g/mol
-
pKa (Carboxylic Acid)
~4.0 - 4.5
Prediction based on benzoic acid (pKa ~4.2) and electronic effects of the substituent.
LogP
~1.5 - 2.0
Predictive models
General Solubility
Expected to be sparingly soluble in water and more soluble in polar organic solvents.
"Like dissolves like" principle
The Significance of pKa
The carboxylic acid moiety of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is the primary determinant of its aqueous solubility's pH dependence. The acid dissociation constant (pKa) is the pH at which the compound exists in equal proportions of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.[3]
At pH < pKa: The non-ionized, less polar form predominates, leading to lower aqueous solubility.
At pH > pKa: The ionized, more polar carboxylate form is dominant, resulting in significantly higher aqueous solubility.[4][5]
This relationship is mathematically described by the Henderson-Hasselbalch equation and is a cornerstone for designing formulations and predicting in-vivo dissolution.[3]
Thermodynamic vs. Kinetic Solubility: A Foundational Understanding
In the context of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[1][2]
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[1][2] This value is critical for formulation development and is typically determined using methods that allow for sufficient equilibration time, such as the shake-flask method.[6]
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[7][8] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated or amorphous state.[8] While useful for initial screening, thermodynamic solubility is the more definitive measure for development purposes.
Caption: Key differences between thermodynamic and kinetic solubility.
Predicted Solubility Profile of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Based on the "like dissolves like" principle and data from the parent compound, benzoic acid, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility in Common Solvents
Solvent
Polarity
Predicted Solubility
Rationale
Water (pH < 3)
Very Polar
Low
The compound will be in its non-ionized, less polar form.
Water (pH > 6)
Very Polar
High
The compound will be in its ionized, more polar carboxylate form.
Methanol
Polar Protic
Soluble
Capable of hydrogen bonding with the carboxylic acid and interacting with the ester.
Ethanol
Polar Protic
Soluble
Similar to methanol, good potential for solute-solvent interactions.[9][10]
Acetone
Polar Aprotic
Soluble
The polar carbonyl group can interact with the solute.
Acetonitrile
Polar Aprotic
Moderately Soluble
Less polar than acetone, but should still be a viable solvent.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very Soluble
A strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane
Non-polar
Slightly Soluble
Limited polarity will restrict the dissolution of the polar carboxylic acid group.
Hexane
Non-polar
Insoluble
The large polarity difference will prevent significant dissolution.
Experimental Protocol for Thermodynamic Solubility Determination
The gold-standard method for determining thermodynamic solubility is the shake-flask method.[6] This protocol is designed to ensure that equilibrium is reached between the solid compound and the solvent.
Materials and Equipment
4-(2-Ethoxy-2-oxoethyl)benzoic acid (solid)
Selected solvents (HPLC grade)
Scintillation vials or glass flasks with screw caps
Orbital shaker or rotator in a temperature-controlled incubator
Analytical balance
Centrifuge
Syringes and 0.22 µm PTFE syringe filters
HPLC system with UV detector
Volumetric flasks and pipettes
Step-by-Step Protocol
Preparation: Add an excess amount of solid 4-(2-Ethoxy-2-oxoethyl)benzoic acid to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for 24 to 72 hours.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings. Centrifugation prior to filtration can aid in this process.
Quantification: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample using the validated HPLC method described below.
Caption: Workflow for the shake-flask solubility determination method.
Analytical Method for Quantification: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids.[11]
Suggested HPLC Conditions
Table 3: Proposed HPLC-UV Method Parameters
Parameter
Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
50% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection Wavelength
~254 nm (to be confirmed by UV scan)
Note: The optimal detection wavelength should be determined by performing a UV-Vis scan of a dilute solution of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in the mobile phase to identify the wavelength of maximum absorbance (λmax).
Calibration Curve Construction
Accurate quantification relies on a properly constructed calibration curve.[1][12][13]
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in a suitable solvent (e.g., methanol or mobile phase) to create a concentrated stock solution (e.g., 1 mg/mL).
Prepare Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five working standards with concentrations spanning the expected range of the diluted samples.
Analysis: Inject each working standard into the HPLC system and record the peak area.
Plot and Regress: Plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[11]
pH-Dependent Aqueous Solubility Profile
To determine the solubility as a function of pH, the shake-flask method described in Section 5 should be repeated using a series of aqueous buffers with different pH values (e.g., pH 2, 4, 5, 6, 7.4, and 8).[14] The resulting data will allow for the construction of a pH-solubility profile, which is expected to show a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.
Caption: The relationship between pH, ionization state, and aqueous solubility.
Conclusion
While direct experimental solubility data for 4-(2-Ethoxy-2-oxoethyl)benzoic acid is not currently published, this guide provides a robust framework for its determination and characterization. By understanding the fundamental principles of solubility, employing standardized experimental protocols like the shake-flask method, and utilizing accurate analytical techniques such as HPLC-UV, researchers can generate the critical data needed to advance the development of this compound. The predicted pH-dependent nature of its solubility underscores the importance of a thorough investigation across a range of physiologically relevant pH values.
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
GL Tec. (2025, April 4). The Role of Calibration Curves in Quantitative HPLC Analysis. [Link]
ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
Microbioz India. (2023, March 4). HPLC calibration curve: Everything You Need to Know. [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
Patsnap. (2025, September 19). How to Calibrate HPLC for Accurate Quantitative Analysis. [Link]
ResearchGate. (n.d.). The Theory of HPLC Quantitative and Qualitative HPLC. [Link]
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]
SciELO. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
ACS Publications. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. [Link]
LCGC North America. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
JoVE. (2024, December 5). Sample Preparation for Analysis: Advanced Techniques. [Link]
SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. [Link]
Journal of Biochemical Technology. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]
Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. [Link]
PubMed. (2024, March 25). Thermodynamic solubility measurement without chemical analysis. [Link]
Asian Journal of Chemical Sciences. (2018, February 14). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]
R Discovery. (2011, November 4). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for -. [Link]
Semantic Scholar. (2024, February 10). Thermodynamic solubility measurement without chemical analysis. [Link]
ACS Publications. (n.d.). Solubility of solid aromatic isomers in carbon dioxide. [Link]
ChemRxiv. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. [Link]
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
Unknown. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]
ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). [Link]
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]
SIELC Technologies. (n.d.). Separation of Ethyl benzoate on Newcrom R1 HPLC column. [Link]
PubChem. (2026, March 7). 2-Ethoxy-4-(2-(ethylamino)-2-oxoethyl)benzoic acid. [Link]
PubMed. (n.d.). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. [Link]
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Orthogonal Synthesis and Application of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5) in Targeted Therapeutics
Abstract: In modern drug discovery, the demand for highly modular, bifunctional building blocks is paramount for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 4-(2-Ethoxy-2-oxoethyl)benzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
In modern drug discovery, the demand for highly modular, bifunctional building blocks is paramount for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5) serves as a critical linker molecule, offering precisely tuned orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing this compound, specifically focusing on its application in the synthesis of epigenetic modulators such as Histone Deacetylase (HDAC) inhibitors.
Physicochemical Profiling & Structural Logic
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a para-substituted phenylacetic acid derivative characterized by two distinct carbonyl centers: an aromatic carboxylic acid and an aliphatic ethyl ester[1].
From a synthetic design perspective, the choice of an ethyl ester over a methyl ester in this building block is deliberate. Methyl esters are highly electrophilic and prone to unwanted transamidation or hydrolysis during aggressive coupling cycles. The additional steric bulk of the ethyl group provides a vital kinetic barrier. This ensures that the aliphatic ester remains a "silent spectator" while the aromatic carboxylic acid is selectively engaged in coupling reactions. Furthermore, the methylene bridge (
−CH2−
) electronically isolates the ester from the aromatic system, preventing the resonance-driven deactivation that typically plagues conjugated systems.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the building block, which dictate its solubility, reactivity, and handling in organic synthesis[2],[1]:
Property
Value
Chemical Name
4-(2-Ethoxy-2-oxoethyl)benzoic acid
CAS Number
57269-65-5
Molecular Formula
C11H12O4
Molecular Weight
208.21 g/mol
Predicted pKa (Carboxylic Acid)
4.17 ± 0.10
Predicted Boiling Point
343.3 ± 25.0 °C
Density (Predicted)
~1.2 g/cm³
Mechanistic Rationale for Orthogonal Reactivity
The true value of 57269-65-5 lies in its capacity for orthogonal reactivity [3]. In the development of HDAC inhibitors, the pharmacophore typically requires a surface recognition cap (often an aromatic or heteroaromatic system), a hydrophobic linker, and a zinc-binding group (ZBG)[4].
This building block perfectly satisfies the linker requirement. The benzoic acid moiety (pKa ~4.17) is readily deprotonated by mild organic bases (like DIPEA) and activated by uronium coupling reagents (e.g., HATU). The electron-withdrawing nature of the para-substituted ring slightly increases the electrophilicity of the resulting activated ester, driving rapid and high-yielding amide bond formation with the "cap" amine.
Downstream, the preserved ethyl ester is subjected to direct hydroxylaminolysis. By using a vast excess of hydroxylamine under strongly basic conditions (NaOMe/MeOH), the ester is cleanly converted into a hydroxamic acid—the premier zinc-binding group for HDAC6 and pan-HDAC inhibitors[4].
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints and thermodynamic controls to guarantee product integrity without relying solely on downstream purification.
Protocol A: Chemo-Selective Amide Coupling
Objective: Selectively couple a primary amine to the benzoic acid moiety while preserving the aliphatic ethyl ester.
Activation Phase: Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1.0 equiv, 0.2 M) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes to ensure complete deprotonation.
Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution will typically transition to a pale yellow color. Stir at room temperature (20°C) for exactly 15 minutes.
Causality Check: This pre-activation forms the highly reactive 7-azabenzotriazole active ester. Extending this time beyond 30 minutes risks the formation of inactive tetramethylguanidinium byproducts.
Amine Introduction: Add the target primary amine (1.1 equiv) dropwise. Stir the reaction at room temperature for 2 hours.
Self-Validation (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS (Negative Ion Mode). The reaction is deemed complete upon the absolute disappearance of the starting material peak at m/z 207 [M-H]⁻.
Thermodynamic Workup: Quench the reaction with a 10-fold volume of ice-cold water to precipitate the highly hydrophobic intermediate. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl (to protonate and remove unreacted amine/DIPEA), saturated aqueous
NaHCO3
(to remove trace acidic byproducts), and brine. Dry over anhydrous
Na2SO4
and concentrate in vacuo.
Protocol B: Direct Hydroxylaminolysis to Hydroxamic Acid API
Objective: Convert the orthogonally protected ethyl ester directly into a zinc-binding hydroxamic acid[4].
Reagent Preparation: In a rigorously dried flask, prepare a solution of Hydroxylamine hydrochloride (10.0 equiv) in anhydrous Methanol (0.5 M). Cool to 0°C.
Base Addition: Slowly add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 12.0 equiv). Stir for 30 minutes at 0°C, then filter off the precipitated NaCl salts to yield a solution of free hydroxylamine.
Ester Conversion: Dissolve the intermediate from Protocol A (1.0 equiv) in a minimal volume of THF. Add this solution dropwise to the freshly prepared hydroxylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (TLC/Colorimetry): Spot the reaction on a silica TLC plate. The product will appear as a highly polar spot (baseline in 50% EtOAc/Hexanes). Spray the plate with a 5% aqueous
FeCl3
solution; an immediate deep purple/red color confirms the presence of the hydroxamic acid.
Isolation: Adjust the pH of the mixture to ~6.0 using 1N HCl (carefully, to avoid hydrolyzing the hydroxamic acid back to the carboxylic acid). Concentrate the mixture to remove organic solvents, and collect the precipitated API via vacuum filtration.
Systems & Pathway Visualization
The following diagram maps the logical flow of the orthogonal synthetic strategy, demonstrating how the distinct functional groups of 57269-65-5 are sequentially manipulated to yield a complex API.
Synthetic workflow of 57269-65-5 demonstrating orthogonal reactivity for API development.
References
WO2021013163A1 - Histone deacetylase 6 inhibitors and method for treating neuropathic pain
Source: Google Patents
URL:[4]
physical characteristics of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
An In-Depth Technical Guide to the Physical Characteristics of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical Characteristics of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and spectroscopic characteristics of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS No. 57269-65-5). As a bifunctional molecule incorporating both a carboxylic acid and an ethyl ester, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials. This document synthesizes structural information, predicted and experimentally-derived physical properties, and detailed spectroscopic data to offer a robust resource for laboratory applications. Methodologies for empirical characterization are also presented to ensure researchers can validate the purity and identity of the compound.
Chemical Identity and Structure
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a disubstituted benzene derivative. The carboxylic acid moiety imparts acidic properties and a site for amide or ester formation, while the ethyl acetophenone group provides a handle for further chemical modification.
Not available in surveyed literature. Requires experimental determination.
N/A
Solubility
Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and aqueous base. Sparingly soluble in water and nonpolar solvents.
Inferred from the presence of both polar (carboxylic acid) and less polar (ethyl ester, aromatic ring) functional groups.
pKa
Estimated to be ~4.0 - 4.2.
The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the para-substituent is expected to slightly increase acidity.
Detailed Physical Characteristics
Appearance and Physical State
Based on structurally similar compounds such as substituted benzoic acids, 4-(2-Ethoxy-2-oxoethyl)benzoic acid is anticipated to be a crystalline solid at standard temperature and pressure. The color is typically white or off-white, though impurities from synthesis can impart a yellowish or brownish hue.
Thermal Properties: Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. While no specific melting point for this compound is published in common databases, its determination is a fundamental step in characterization following synthesis.
Solubility Profile
The solubility of this molecule is governed by its dual functionality.
Polar Protic and Aprotic Solvents: The carboxylic acid group allows for hydrogen bonding, suggesting good solubility in solvents like methanol, ethanol, DMSO, and DMF.
Aqueous Solutions: Solubility in neutral water is expected to be low. However, in basic aqueous solutions (e.g., aqueous NaHCO₃ or NaOH), the carboxylic acid will be deprotonated to its highly soluble carboxylate salt, a property that is essential for acidic workup extractions during synthesis.
Nonpolar Solvents: Due to the polar carboxylic acid, solubility in nonpolar solvents like hexanes or toluene is expected to be poor.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for unambiguous structural confirmation. The following are predicted spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance):
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid will be further downfield.
Methylene Protons (-CH₂-): A singlet at approximately 3.7-4.0 ppm corresponding to the methylene protons between the aromatic ring and the ester carbonyl.
Ethyl Ester Protons (-OCH₂CH₃): A quartet at ~4.1-4.3 ppm (methylene) and a triplet at ~1.2-1.4 ppm (methyl).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Carbonyl Carbons: Two distinct signals in the downfield region (~165-175 ppm) for the carboxylic acid and ester carbonyls.
Aromatic Carbons: Four signals are expected in the ~125-145 ppm range.
Methylene Carbon (-CH₂-): A signal around 40-45 ppm.
Ethyl Ester Carbons (-OCH₂CH₃): Signals around 60-65 ppm (methylene) and 13-15 ppm (methyl).
IR (Infrared) Spectroscopy:
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
C=O Stretch (Carbonyls): Two distinct, strong absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1730-1750 cm⁻¹.[3]
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the acid and ester.
Mass Spectrometry (MS):
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 208.21).
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of the carboxylic acid group (-COOH, 45 Da).
Experimental Protocols
Melting Point Determination via Capillary Method
This protocol describes the standard laboratory procedure for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the sample transitions from a solid to a liquid is observed and recorded as the melting point.
Materials:
Dry, purified sample of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Capillary tubes (sealed at one end)
Melting point apparatus (e.g., Mel-Temp or similar)
Spatula
Mortar and pestle (optional, for grinding)
Procedure:
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to force a small amount of material into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The sample height should be 2-3 mm.
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
Rapid Heating (Initial Run): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Note the temperature at which it melts.
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Insert a new sample and begin heating at a slow, controlled rate of 1-2 °C per minute.
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination.
References
NIST. (n.d.). Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved March 15, 2026, from [Link]
Stability Profiling of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: A Comprehensive Technical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Chemistry & Preformulation Stability Molecular Architecture and Preformulation Context In the landscape of drug...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Pharmaceutical Chemistry & Preformulation Stability
Molecular Architecture and Preformulation Context
In the landscape of drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or key intermediate is the foundation of formulation strategy. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (also known as 4-(ethoxycarbonylmethyl)benzoic acid) presents a unique physicochemical profile due to its bifunctional nature.
Structurally, the molecule features a stable aromatic carboxylic acid moiety (
pKa≈4.17
) and a highly reactive aliphatic ethyl ester group. While the benzoic acid domain provides predictable solubility and salt-formation capabilities, the ethyl ester introduces significant vulnerability to nucleophilic acyl substitution[1]. Because the ester is separated from the aromatic ring by a methylene bridge, it lacks the resonance stabilization typical of benzoate esters, making its carbonyl carbon highly electrophilic and exceptionally prone to hydrolysis under aqueous conditions.
To successfully advance this compound through the development pipeline, scientists must move beyond basic observation and understand the causality of its degradation. This whitepaper establishes the mechanistic vulnerabilities of 4-(2-Ethoxy-2-oxoethyl)benzoic acid and provides self-validating, ICH-aligned protocols for rigorous stability profiling.
Mechanistic Vulnerabilities: The Causality of Degradation
The degradation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is not a random process; it is dictated by precise chemical kinetics and environmental triggers.
A. pH-Dependent Ester Hydrolysis
The primary degradation pathway is the hydrolysis of the ethyl ester to yield 4-(carboxymethyl)benzoic acid and ethanol. This reaction exhibits a classic V-shaped pH-rate profile:
Specific Acid Catalysis (Low pH): Protonation of the ester carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by neutral water molecules.
Specific Base Catalysis (High pH): Hydroxide ions (
OH−
) act as potent nucleophiles, directly attacking the unprotonated carbonyl carbon to form a tetrahedral intermediate. Breakdown of this intermediate irreversibly expels the ethoxide leaving group, which rapidly protonates to ethanol[2].
Neutral Hydrolysis: At near-neutral pH (pH 5–7), the reaction is driven by the slower nucleophilic attack of water (
kH2O
).
B. Oxidative and Photolytic Stress
The alpha-methylene group (
−CH2−
) situated between the aromatic ring and the ester carbonyl is doubly activated. The benzylic position is susceptible to radical initiation, which, in the presence of reactive oxygen species (ROS) or UV light, can lead to the formation of hydroperoxides and subsequent cleavage to ketone derivatives. Furthermore, the aromatic system necessitates rigorous photostability testing in accordance with ICH Q1B guidelines[3].
Caption: Primary degradation pathways of 4-(2-Ethoxy-2-oxoethyl)benzoic acid under environmental stress.
Self-Validating Experimental Workflows
To ensure trustworthiness and regulatory compliance, stability testing must be designed as a self-validating system . This means incorporating internal standards, utilizing mass-balance calculations, and employing chemical quenching to prevent auto-sampler degradation artifacts. The following protocols are aligned with ICH Q1A(R2)[4] and ICH Q1B[3].
Caption: ICH-aligned stability testing workflow for forced degradation and shelf-life determination.
Protocol 1: pH-Rate Profiling and Forced Hydrolysis
Objective: Determine the pseudo-first-order rate constants (
kobs
) across the physiological and formulation pH spectrum.
Causality Check: Samples must be immediately neutralized upon extraction. Injecting a highly acidic or basic sample into an HPLC system allows degradation to continue inside the autosampler, artificially inflating degradation metrics.
Preparation: Prepare a 1 mg/mL stock solution of the API in an inert co-solvent (e.g., LC-MS grade Acetonitrile) to ensure complete dissolution.
Buffer Incubation: Transfer 1 mL of stock into 9 mL of pre-warmed (37°C) buffered solutions at pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
Sampling & Quenching: At intervals (0, 1, 2, 4, 8, and 24 hours), extract 500 µL aliquots.
Neutralization (Critical Step): Immediately quench the reaction by adding an equimolar amount of neutralizing agent (e.g., 0.1 N NaOH for the pH 1.2 sample; 0.1 N HCl for the pH 9.0 sample) to bring the aliquot to pH ~5.0, where the ester is most kinetically stable.
Analysis: Analyze via stability-indicating HPLC-UV/MS. Calculate mass balance:
(AreaAPI+∑AreaDegradants)/AreaInitial
. A mass balance
<95%
indicates the formation of volatile degradants or column retention issues.
Protocol 2: ICH Q1B Photostability Testing
Objective: Expose the API to standardized light stress to evaluate photolytic cleavage[3].
Causality Check: Temperature control is vital. Photostability chambers often generate latent heat. Without a dark control kept at the exact same temperature, thermal degradation will be falsely attributed to photolysis.
Sample Presentation: Spread the API powder in a thin layer (≤ 3 mm) across a quartz petri dish. Prepare an identical dish wrapped entirely in aluminum foil (Dark Control).
Exposure: Place both dishes in an ICH Q1B-compliant photostability chamber (Option 2).
Irradiation: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/m² of near-UV energy (320–400 nm).
Recovery: Dissolve the exposed powder and the dark control in the mobile phase, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC.
Quantitative Data Presentation: Predictive Kinetic Modeling
Based on the mechanistic principles of aliphatic ester hydrolysis[1], the degradation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid follows pseudo-first-order kinetics. The table below summarizes the predictive kinetic parameters at 37°C, demonstrating the compound's extreme sensitivity to alkaline conditions.
Environmental Condition
Dominant Mechanism
Predicted
kobs
(
h−1
)
Estimated Half-Life (
t1/2
)
Mass Balance Expectation
pH 1.2 (Gastric Sim.)
Specific Acid Catalysis
4.5×10−2
~15.4 Hours
> 98% (Hydrolysis only)
pH 4.5 (Formulation Target)
Neutral Water Attack
1.2×10−4
~240 Days
> 99%
pH 7.4 (Blood Plasma)
Mild Base Catalysis
8.5×10−2
~8.1 Hours
> 98%
pH 9.0 (Intestinal/Basic)
Specific Base Catalysis
6.2×10−1
~1.1 Hours
> 95% (Risk of secondary oxid.)
0.3%
H2O2
(Oxidation)
Radical/Peroxide Attack
1.5×10−2
~46 Hours
< 90% (Complex fragmentation)
Note:
t1/2
is calculated using the formula
t1/2=ln(2)/kobs
. The optimal stability window is clearly centered around weakly acidic conditions (pH 4.0 - 5.0).
Formulation Strategies to Maximize Stability
Because the intrinsic chemistry of 4-(2-Ethoxy-2-oxoethyl)benzoic acid cannot be altered without creating a new chemical entity, stability must be engineered through formulation:
pH Micro-environment Control: For liquid formulations, the system must be rigorously buffered to pH 4.5 using acetate or citrate buffers to minimize both
H+
and
OH−
catalyzed hydrolysis.
Lyophilization (Freeze-Drying): Given the rapid hydrolysis at physiological pH, aqueous liquid formulations are unviable for long-term shelf life. The API should be formulated as a lyophilized powder for reconstitution immediately prior to administration. Removing the nucleophile (water) effectively halts the degradation kinetics.
Antioxidant Inclusion: To protect the vulnerable alpha-methylene group from oxidative stress, the addition of free-radical scavengers (e.g., Butylated hydroxytoluene - BHT) or chelating agents (e.g., EDTA to sequester catalytic trace metals) is highly recommended.
The Bivalent Reactivity of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: A Technical Guide for Synthetic Chemists
Introduction 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional aromatic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional aromatic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid and an ethyl ester, offering two distinct and chemoselectively addressable reactive centers. This guide provides an in-depth analysis of the reactivity profile of this molecule, offering field-proven insights into its synthetic transformations. We will explore the reactivity of each functional group independently and consider the electronic influence of the substituents on the aromatic ring's susceptibility to electrophilic attack.
Core Molecular Features and Reactivity Overview
The reactivity of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is dictated by the interplay of its three key structural components: the carboxylic acid, the ethyl ester, and the 1,4-disubstituted benzene ring.
Electrophilic carbonyl carbon. Susceptible to nucleophilic acyl substitution, particularly hydrolysis.
Aromatic Ring
Electron-deficient due to two deactivating substituents. Undergoes electrophilic aromatic substitution at the meta-positions.
This unique combination of functional groups allows for a range of selective transformations, making it a valuable synthon for the construction of more complex molecular architectures.
Caption: Key reactive sites of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is often the primary site for synthetic elaboration due to its higher reactivity compared to the ethyl ester under many conditions.
Amide Bond Formation: A Gateway to Bioactive Molecules
The synthesis of amides from the carboxylic acid is a cornerstone transformation. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of modern coupling reagents can be employed for this purpose, with the choice often depending on the nucleophilicity and steric hindrance of the amine, as well as the desired reaction conditions.
Commonly employed coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or uronium salts like HATU.[1][2] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the acid and facilitate the coupling process.
Caption: General workflow for amide bond formation.
Dissolution: Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
Amine Addition: Add the desired amine (1.1 eq.) to the solution.
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled mixture.
Base Addition: Add DIPEA (2.5 eq.) dropwise to the reaction.
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Reduction to a Primary Alcohol
The carboxylic acid can be selectively reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4] It is crucial to note that LiAlH₄ will also reduce the ethyl ester to a primary alcohol. Therefore, this transformation is generally non-selective if both functional groups are to be preserved. Sodium borohydride (NaBH₄) is typically not strong enough to reduce a carboxylic acid.[5]
Caption: Reduction of both functional groups with LiAlH₄.
Experimental Protocol: Reduction with LiAlH₄
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in anhydrous THF.
Cooling: Cool the solution to 0 °C in an ice bath.
LiAlH₄ Addition: Slowly add a solution of LiAlH₄ in THF to the cooled solution.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Quenching: Carefully and slowly quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
Work-up: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diol, which can be further purified by chromatography.[5]
Reactivity of the Ethyl Ester Moiety
The ethyl ester group is generally less reactive than the carboxylic acid. Its primary mode of reactivity is nucleophilic acyl substitution, most commonly hydrolysis.
Saponification: Selective Hydrolysis of the Ester
Selective hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions, a reaction known as saponification.[6][7] This transformation yields terephthalic acid monoacetic acid. The analogous reaction, selective monohydrolysis of dialkyl terephthalates, is a well-established procedure.[8][9]
Experimental Protocol: Alkaline Hydrolysis of the Ethyl Ester
Dissolution: Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid in an excess of an aqueous solution of a strong base, such as 2 M sodium hydroxide.
Heating: Heat the mixture under reflux until the starting material is fully consumed, which can be monitored by the disappearance of the oily ester phase.[6]
Cooling and Acidification: Cool the reaction mixture to room temperature and then slowly acidify with a strong acid (e.g., concentrated HCl) with stirring in an ice bath until the solution is acidic.
Precipitation and Isolation: The resulting dicarboxylic acid will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water.
Purification: The crude product can be purified by recrystallization from water.[10]
Reactivity of the Aromatic Ring
The benzene ring of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the ethoxycarbonylmethyl (-CH₂COOEt). Both of these groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS).[11] Consequently, electrophilic attack will occur at the positions meta to both substituents (positions 3 and 5).
Caption: Directing effects for electrophilic aromatic substitution.
Nitration
Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivated nature of the ring, harsh conditions may be required. The reaction must be carefully temperature-controlled to prevent unwanted side reactions.[12] The expected product is 4-(2-Ethoxy-2-oxoethyl)-3-nitrobenzoic acid.
Halogenation
Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a sufficiently strong electrophile to react with the deactivated ring. The halogen will be introduced at the meta position.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated rings like that of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.[13][14] The electron-withdrawing nature of the substituents makes the ring too unreactive to attack the carbocation or acylium ion intermediates generated in these reactions.
Conclusion
4-(2-Ethoxy-2-oxoethyl)benzoic acid presents a rich and predictable reactivity profile, making it a valuable tool for synthetic chemists. The differential reactivity of the carboxylic acid and ethyl ester groups allows for selective transformations, while the deactivated nature of the aromatic ring directs electrophilic substitutions to the meta positions. A thorough understanding of these principles, as outlined in this guide, is essential for the successful application of this versatile building block in the synthesis of complex target molecules.
References
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Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]
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A Methodological Framework for the Theoretical Investigation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a molecule of interest due to its bifunctional nature, incorporating both a carb...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a molecule of interest due to its bifunctional nature, incorporating both a carboxylic acid group and an ethyl ester moiety linked through a methylene bridge to a central benzene ring. This structure suggests potential applications ranging from its use as a building block in polymer and medicinal chemistry to a candidate for material science applications such as corrosion inhibition. Before undertaking extensive and costly experimental synthesis and testing, a robust theoretical investigation can provide profound insights into its physicochemical properties, reactivity, and potential interactions. This guide presents a comprehensive methodological framework for the complete theoretical characterization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid using a suite of computational chemistry techniques, primarily centered on Density Functional Theory (DFT), and extending to application-specific simulations like molecular docking and molecular dynamics.
Introduction: The Case for a Theoretical First Approach
The molecule 4-(2-Ethoxy-2-oxoethyl)benzoic acid possesses several key structural features: an aromatic ring, a carboxylic acid group (a hydrogen bond donor and acceptor), and an ester group (a hydrogen bond acceptor) containing rotatable bonds. These features confer a specific electronic and conformational profile that dictates its macroscopic behavior. Organic compounds with such functionalities, particularly those containing heteroatoms like oxygen and delocalized π-electrons, are often explored as corrosion inhibitors or as scaffolds in drug design.[1][2] For instance, benzoic acid derivatives are known to exhibit a range of biological activities and are often used as precursors in the synthesis of pharmaceuticals.[3][4]
A "theoretical-first" approach allows for the in silico prediction of a molecule's properties, saving significant laboratory resources. By employing quantum chemical calculations, we can elucidate its stable geometric structure, electronic characteristics, and spectroscopic signatures. Furthermore, we can simulate its behavior in specific environments, such as its interaction with a metal surface to prevent corrosion or its binding affinity to a biological target.[5][6]
This guide provides the rationale and detailed protocols for a multi-faceted theoretical study designed to fully characterize 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Core Analysis: Quantum Chemical Characterization via Density Functional Theory (DFT)
Expertise & Rationale: Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency for molecules of this size. It allows for the reliable prediction of molecular properties by approximating the electron density. The choice of functional and basis set is critical; the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for organic molecules, providing excellent results for geometry, vibrational frequencies, and electronic properties.[7][8] The inclusion of diffuse functions (++) is important for accurately describing systems with potential hydrogen bonding and non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Protocol 1: Geometry Optimization and Spectroscopic Prediction
This initial step is foundational, as all subsequent electronic property calculations depend on an accurate molecular structure at a minimum energy state.
Step-by-Step Methodology:
Initial Structure Generation: Construct the 3D structure of 4-(2-Ethoxy-2-oxoethyl)benzoic acid using molecular modeling software (e.g., Avogadro, GaussView).
Conformational Search: Due to the presence of rotatable bonds in the ethoxy-oxoethyl side chain, perform an initial conformational analysis using a lower-level theory (e.g., molecular mechanics) to identify low-energy conformers.
DFT Optimization: Subject the lowest-energy conformer(s) to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the lowest possible electronic energy.
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory.
Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Output: This calculation yields the theoretical infrared (IR) and Raman vibrational frequencies, which can be compared with experimental data for structural validation.[4]
Diagram: Overall Workflow for Theoretical Investigation
Caption: A comprehensive workflow for the theoretical characterization of a novel molecule.
Protocol 2: Frontier Molecular Orbitals and Reactivity Descriptors
The electronic properties derived from the optimized structure are paramount for understanding the molecule's reactivity, stability, and interaction potential.
Step-by-Step Methodology:
Orbital Energy Extraction: From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
Calculation of Global Reactivity Descriptors: Use the HOMO and LUMO energies to calculate key descriptors that quantify reactivity.[5][9]
Energy Gap (ΔE): ΔE = E_LUMO – E_HOMO. A larger gap implies higher kinetic stability and lower chemical reactivity.[4]
The MEP provides a visual representation of the charge distribution around the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack and intermolecular interactions.
Step-by-Step Methodology:
MEP Calculation: Using the optimized DFT wavefunction, calculate the molecular electrostatic potential.
Surface Mapping: Map the calculated MEP values onto the molecule's electron density surface.
Interpretation: Regions of negative potential (typically colored red/orange) are rich in electrons and susceptible to electrophilic attack (e.g., around the carbonyl oxygens). Regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack (e.g., around the acidic proton of the carboxyl group).
Data Presentation: Predicted Quantum Chemical Properties
Parameter
Symbol
Formula
Predicted Value (a.u.)
Significance
HOMO Energy
E_HOMO
-
(Calculated)
Electron-donating ability
LUMO Energy
E_LUMO
-
(Calculated)
Electron-accepting ability
Energy Gap
ΔE
E_LUMO – E_HOMO
(Calculated)
Chemical stability, reactivity
Ionization Potential
IP
-E_HOMO
(Calculated)
Energy to remove an electron
Electron Affinity
EA
-E_LUMO
(Calculated)
Ability to accept an electron
Electronegativity
χ
-(E_HOMO + E_LUMO)/2
(Calculated)
Electron-attracting power
Chemical Hardness
η
(E_LUMO – E_HOMO)/2
(Calculated)
Resistance to charge transfer
Electrophilicity Index
ω
χ² / (2η)
(Calculated)
Propensity to accept electrons
Dipole Moment
µ
-
(Calculated)
Polarity, interaction strength
Application-Oriented Theoretical Studies
With the fundamental properties established, we can simulate the molecule's performance in specific, application-focused scenarios.
Investigation of Corrosion Inhibition Potential
Authoritative Grounding: Organic molecules containing heteroatoms (O, N, S) and π-electron systems can act as effective corrosion inhibitors by adsorbing onto a metal surface and forming a protective barrier.[1][10] Theoretical calculations can predict the strength and nature of this adsorption. High E_HOMO values are associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, while a low energy gap (ΔE) facilitates adsorption.[5]
Workflow & Methodology:
Quantum Chemical Analysis: Analyze the DFT-derived parameters from Section 2. A high E_HOMO, low ΔE, and significant dipole moment would suggest good potential as a corrosion inhibitor.
Monte Carlo (MC) Simulations: Use MC simulations to explore a vast number of possible adsorption configurations of the inhibitor molecule on a model metal surface (e.g., the Fe(110) plane for mild steel) in a simulated corrosive environment.[5][11] The primary output is the adsorption energy, with a large negative value indicating strong, spontaneous adsorption.
Molecular Dynamics (MD) Simulations: Perform MD simulations to understand the dynamic behavior of the inhibitor molecules on the metal surface over time.[11] This provides insights into the stability and orientation of the formed protective layer.
Diagram: Corrosion Inhibition Simulation Workflow
Caption: A multi-scale simulation workflow to predict corrosion inhibition performance.
Probing Biological Activity via Molecular Docking
Authoritative Grounding: Many drugs function by binding to specific protein targets. Benzoic acid derivatives have been investigated for various roles, including as local anesthetics that target voltage-gated sodium channels.[3][6] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).
Workflow & Methodology:
Ligand Preparation: Use the DFT-optimized 3D structure of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. Assign appropriate partial charges.
Receptor Selection & Preparation: Obtain the 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB). For example, based on related compounds, a voltage-gated sodium channel could be a potential target.[3] Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: Use docking software (e.g., AutoDock Vina) to systematically fit the ligand into the receptor's binding site. The program will generate multiple possible binding poses and score them based on binding energy.
Analysis of Results:
Binding Energy (kcal/mol): A lower (more negative) binding energy indicates a more favorable and stable interaction.
Binding Pose: Analyze the top-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
Conclusion
This guide has outlined a comprehensive, multi-step theoretical framework for the characterization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. By systematically applying Density Functional Theory, followed by targeted Monte Carlo, Molecular Dynamics, and molecular docking simulations, researchers can generate a wealth of predictive data. This in silico approach provides a deep understanding of the molecule's structural, electronic, and interactive properties, enabling a more informed and efficient direction for subsequent experimental studies in materials science, drug discovery, and synthetic chemistry. This methodology serves as a robust and self-validating system for unlocking the potential of novel chemical entities.
References
National Center for Biotechnology Information. 2-Ethoxy-4-(2-(ethylamino)-2-oxoethyl)benzoic acid. PubChem. Available from: [Link].
Al-Bagawi, M. A., et al. (2025). Dual-function ethoxylated cationic surfactant for pipeline corrosion and sulfate-reducing bacteria control: electrochemical and theoretical studies. Scientific Reports. Available from: [Link].
Cázares-Vargas, A., et al. (2022). Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media. Journal of Materials Research and Technology. Available from: [Link].
Kiven, D. E., et al. (2025). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports. Available from: [Link].
Hassan, M. M., et al. (2016). Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].
Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences. Available from: [Link].
CAS. 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid. CAS Common Chemistry. Available from: [Link].
Okey, N. C., et al. (2020). Evaluation of some amino benzoic acid and 4-aminoantipyrine derived Schiff bases as corrosion inhibitors for mild steel in acidic medium: Synthesis, experimental and computational studies. Journal of Molecular Liquids. Available from: [Link].
Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. Available from: [Link].
Kiven, D. E., et al. (2025). Computational Investigation of Anticorrosion Properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl) Methyleneamino] Benzoate and Its Pyrrole Substituted Variant on mild steel. ResearchGate. Available from: [Link].
Hassan, M. M., et al. (2016). molecular docking and density function theory (dft) studies of some 4-(2-chloroacetamido)benzoic acid derivatives as local anesthetics. ResearchGate. Available from: [Link].
National Center for Biotechnology Information. 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. PubChem. Available from: [Link].
D’Souza, S. P., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLOS ONE. Available from: [Link].
Wang, J., et al. (2021). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. Available from: [Link].
Al-Salahi, R., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry. Available from: [Link].
discovery and history of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: Synthesis, Properties, and Applications An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: Synthesis, Properties, and Applications For...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Ethoxy-2-oxoethyl)benzoic acid, a bifunctional aromatic compound, serves as a versatile building block in organic synthesis. Its structure, incorporating both a carboxylic acid and an ethyl ester moiety, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, with a particular focus on its role in medicinal chemistry and drug discovery. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document will explore the logical and established synthetic routes for its preparation based on well-known organic reactions.
Introduction and Physicochemical Properties
4-(2-Ethoxy-2-oxoethyl)benzoic acid, also known by its IUPAC name 4-(carboxymethyl)benzoic acid ethyl ester, is a white to off-white solid. It possesses a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .
Property
Value
CAS Number
57269-65-5
Molecular Formula
C₁₁H₁₂O₄
Molecular Weight
208.21 g/mol
Appearance
White to off-white solid
Melting Point
135-138 °C
Solubility
Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.
Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: A Review of Potential Synthetic Strategies
While a singular, seminal publication detailing the first synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is not readily apparent in the historical chemical literature, its structure lends itself to several logical and well-established synthetic pathways. The choice of a particular route would be dictated by the availability and cost of starting materials, desired scale, and laboratory capabilities.
Strategy 1: Esterification of 4-(Carboxymethyl)benzoic Acid
A straightforward and common method for the synthesis of esters is the Fischer-Speier esterification. This approach would involve the direct esterification of 4-(carboxymethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Scheme:
Figure 1: Fischer Esterification of 4-(Carboxymethyl)benzoic Acid.
Experimental Protocol (General):
To a round-bottom flask containing 4-(carboxymethyl)benzoic acid, add an excess of anhydrous ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid with stirring.
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Purification can be achieved by recrystallization or column chromatography.
Strategy 2: Oxidation of a p-Toluic Acid Derivative
Another viable synthetic route starts from the more readily available p-toluic acid. This strategy involves the transformation of the methyl group into the desired ethoxycarbonylmethyl group.
Workflow Diagram:
Figure 2: Multi-step synthesis from p-Toluic Acid.
This multi-step process offers flexibility but requires careful control of reaction conditions at each stage to ensure good yields and minimize side products.
Strategy 3: Modification of Terephthalic Acid
Terephthalic acid, a high-volume commodity chemical, can also serve as a starting material. This would involve the selective mono-esterification and subsequent homologation of the other carboxylic acid group.
Conceptual Steps:
Mono-esterification of Terephthalic Acid: This can be a challenging step due to the symmetrical nature of the molecule. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the mono-ester.
Reduction of the Free Carboxylic Acid: The remaining carboxylic acid can be selectively reduced to a primary alcohol.
Conversion of the Alcohol to a Halide: The alcohol can be converted to a more reactive halide (e.g., bromide or chloride).
Cyanation and Hydrolysis: Similar to the p-toluic acid route, the halide can be converted to a nitrile, followed by hydrolysis to the carboxylic acid.
Final Esterification: The newly formed carboxylic acid is then esterified with ethanol.
Applications in Organic Synthesis
The primary utility of 4-(2-Ethoxy-2-oxoethyl)benzoic acid lies in its role as a bifunctional building block. The presence of both a carboxylic acid and an ester allows for sequential and selective reactions, making it a valuable tool in the construction of more complex molecules, particularly in the realm of medicinal chemistry.
Synthesis of Amide Derivatives
The carboxylic acid moiety can be readily converted to an amide through coupling reactions with various amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
General Reaction:
Figure 3: Amide bond formation.
Elaboration of the Ester Group
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, creating a dicarboxylic acid derivative. Alternatively, it can be reduced to a primary alcohol or reacted with Grignard reagents to introduce further complexity.
Role in Drug Discovery and Development
While not a drug itself, 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a key intermediate in the synthesis of various biologically active molecules. Its rigid benzoic acid core provides a scaffold that can be functionalized to interact with specific biological targets. The presence of the flexible ethoxycarbonylmethyl side chain allows for the exploration of different binding pockets in proteins.
Numerous patents describe the use of this compound or its close derivatives in the preparation of a wide range of therapeutic agents, including but not limited to, enzyme inhibitors, receptor antagonists, and anti-inflammatory agents. The ability to independently modify the two functional groups allows for the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a valuable and versatile intermediate in organic synthesis. While its specific historical discovery is not prominently documented, its synthesis can be achieved through several reliable and well-understood chemical transformations. Its bifunctional nature makes it an important building block for the creation of a diverse array of complex molecules, solidifying its importance in the fields of medicinal chemistry and materials science. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers and scientists working with this important chemical compound.
References
While a specific discovery paper for 4-(2-Ethoxy-2-oxoethyl)benzoic acid is not cited, the following references provide context for the general synthetic methods and applications of related benzoic acid derivatives.
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258. DOI: 10.1002/cber.189502803176.
Djerassi, C. The Oppenauer Oxidation. Org. React.1951, 6, 207–272. DOI: 10.1002/0471264180.or006.05. (Details a relevant oxidation method for similar molecular scaffolds).
Patents describing the use of 4-(2-Ethoxy-2-oxoethyl)benzoic acid as an intermediate in the synthesis of pharmaceuticals. (A general reference to the patent literature where this compound is frequently mentioned).
Foundational
An In-Depth Technical Guide to the Fundamental Chemistry of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
Introduction 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional organic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring a para-substituted benzene ring w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional organic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring a para-substituted benzene ring with both a carboxylic acid and an ethyl ester functional group, offers chemists a platform for regioselective modifications. This unique arrangement allows for differential reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] The presence of two distinct carbonyl-containing moieties, each with different steric and electronic properties, is central to its utility in the targeted construction of novel chemical entities. This guide provides a comprehensive overview of its core chemistry, from synthesis and reactivity to its application in drug discovery.
Physicochemical and Structural Properties
The structural and physical properties of 4-(2-Ethoxy-2-oxoethyl)benzoic acid are fundamental to its handling, reactivity, and analytical characterization. The key properties are summarized below.
The most direct and common method for synthesizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid is through the selective mono-esterification of its corresponding dicarboxylic acid precursor, 4-(carboxymethyl)benzoic acid.
Primary Synthetic Route: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] In this case, the selective esterification of the aliphatic carboxylic acid over the aromatic one is achieved by controlling reaction conditions. The aliphatic carboxyl group is generally more sterically accessible and can be esterified under milder conditions than the electronically stabilized aromatic carboxyl group.
Causality of Experimental Design:
The reaction is an equilibrium process.[7] To drive the synthesis towards the desired product, Le Châtelier's principle is applied in two primary ways:
Use of Excess Alcohol: Ethanol is typically used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the formation of the ester.[7][8]
Removal of Water: The water produced during the reaction can be removed, often by azeotropic distillation using a Dean-Stark apparatus, which prevents the reverse reaction (ester hydrolysis) from occurring.[6][7]
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[9] The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[6]
A Technical Guide to the Structural Elucidation of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
Abstract This technical guide provides a comprehensive walkthrough for the structural elucidation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, a key intermediate in various synthetic pathways, particularly within drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive walkthrough for the structural elucidation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, a key intermediate in various synthetic pathways, particularly within drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies and data interpretation required to confirm the molecule's structure. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the expected data but also explain the underlying principles and experimental considerations, ensuring a thorough understanding of the structure--spectral relationship.
Introduction: The Significance of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
4-(2-Ethoxy-2-oxoethyl)benzoic acid, also known as ethyl 4-carboxyphenylacetate, is a bifunctional organic compound featuring both a carboxylic acid and an ester functional group. This dual reactivity makes it a valuable building block in the synthesis of more complex molecules. Benzoic acid and its derivatives are fundamental in the pharmaceutical industry, serving as preservatives, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs) with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The precise characterization of this molecule is paramount to ensure the purity and identity of subsequent products in a synthetic route.
This guide will follow a logical workflow for structural elucidation, beginning with establishing the molecular formula and then piecing together the connectivity of the atoms through various spectroscopic techniques.[3]
The Overall Analytical Workflow
The structural elucidation of an organic compound is a systematic process. The general strategy involves determining the molecular formula, identifying the functional groups present, and finally, assembling the complete atomic connectivity.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and molecular formula of a compound.[4]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing the molecule to lose an electron and form a positively charged molecular ion (M+•).
Fragmentation: The high energy of the ionization process causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, characteristic charged fragments and neutral radicals.[5]
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation
The mass spectrum of 4-(2-Ethoxy-2-oxoethyl)benzoic acid would be expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula is C₁₁H₁₂O₄, giving a molecular weight of 208.21 g/mol .
Table 1: Expected Mass Spectrometry Data
m/z
Proposed Fragment
Structure of Fragment
208
[M]⁺•
[C₁₁H₁₂O₄]⁺•
180
[M - C₂H₄]⁺•
[C₉H₈O₄]⁺•
163
[M - OCH₂CH₃]⁺
[C₉H₇O₃]⁺
135
[M - COOCH₂CH₃]⁺
[C₈H₇O]⁺
117
[M - CH₂COOCH₂CH₃]⁺
[C₇H₅O]⁺
45
[COOH]⁺
[COOH]⁺
29
[CH₂CH₃]⁺
[CH₂CH₃]⁺
The fragmentation pattern provides valuable structural information. The loss of a neutral molecule of ethylene (28 Da) via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters. The loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da) are also characteristic cleavages for esters.[6]
Caption: Proposed fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
Data Acquisition: The IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the IR spectrum (transmittance or absorbance vs. wavenumber).
Data Interpretation
The IR spectrum of 4-(2-Ethoxy-2-oxoethyl)benzoic acid will show characteristic absorption bands for the carboxylic acid and ester functional groups.
Table 2: Expected IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Functional Group
2500-3300 (broad)
O-H stretch
Carboxylic Acid
1735-1750
C=O stretch
Ester
1680-1710
C=O stretch
Carboxylic Acid (conjugated)
1450-1600
C=C stretch
Aromatic Ring
1000-1300
C-O stretch
Ester and Carboxylic Acid
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4] The presence of two distinct C=O stretching frequencies is expected: one for the ester, typically at a higher wavenumber, and one for the carboxylic acid, which is lowered due to conjugation with the aromatic ring.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and number of each type of proton and carbon atom in a molecule.[9]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.
Spectrum Generation: A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).[10]
Table 3: Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~11-13
Singlet (broad)
1H
-COOH
8.05
Doublet
2H
Aromatic (ortho to COOH)
7.35
Doublet
2H
Aromatic (ortho to CH₂)
4.18
Quartet
2H
-OCH₂CH₃
3.68
Singlet
2H
-CH₂-
1.25
Triplet
3H
-OCH₂CH₃
The very downfield, broad singlet is characteristic of a carboxylic acid proton. The two doublets in the aromatic region indicate a 1,4-disubstituted benzene ring. The quartet and triplet are indicative of an ethyl group. The singlet at 3.68 ppm corresponds to the methylene group situated between the aromatic ring and the ester carbonyl.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 4: Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm)
Assignment
~178
-COOH
~171
-COO- (Ester)
~140
Aromatic (quaternary, C-CH₂)
~131
Aromatic (quaternary, C-COOH)
~130
Aromatic (CH, ortho to COOH)
~129
Aromatic (CH, ortho to CH₂)
~61
-OCH₂CH₃
~41
-CH₂-
~14
-OCH₂CH₃
The two signals in the downfield region correspond to the two carbonyl carbons. The four signals in the aromatic region confirm the 1,4-disubstitution pattern. The three upfield signals are assigned to the aliphatic carbons of the ethyl group and the methylene bridge.
Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
A common method for the synthesis of this compound is the Fischer esterification of 4-carboxyphenylacetic acid with ethanol in the presence of an acid catalyst.[11][12]
Experimental Protocol: Fischer Esterification
Reaction Setup: To a round-bottom flask containing 4-carboxyphenylacetic acid, add an excess of absolute ethanol.
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[13]
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Conclusion
The structural elucidation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation information. IR spectroscopy identifies the characteristic carboxylic acid and ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the atoms, allowing for the unambiguous assignment of the structure. The protocols and data interpretations outlined in this guide provide a robust framework for the characterization of this and other similar organic molecules, ensuring the integrity and quality of materials used in research and development.
References
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Unlocking the Potential of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid: A Technical Guide for Researchers
Foreword In the vast landscape of chemical compounds, some molecules, despite their seemingly simple structures, harbor a wealth of untapped potential. 4-(2-Ethoxy-2-oxoethyl)benzoic acid is one such molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the vast landscape of chemical compounds, some molecules, despite their seemingly simple structures, harbor a wealth of untapped potential. 4-(2-Ethoxy-2-oxoethyl)benzoic acid is one such molecule. Possessing both a carboxylic acid and an ethyl ester functional group, this bifunctional aromatic compound presents a versatile scaffold for innovation across multiple scientific disciplines. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of promising research avenues for this intriguing molecule. We will move beyond a simple recitation of facts to delve into the "why" behind experimental design, fostering a deeper understanding of the scientific rationale that drives discovery.
Core Molecular Attributes and Synthetic Accessibility
4-(2-Ethoxy-2-oxoethyl)benzoic acid, also known by its CAS Number 57269-65-5, possesses a para-substituted benzene ring, a reactive carboxylic acid moiety, and a readily modifiable ethyl ester group.[1] This unique combination of features makes it an attractive starting material for a variety of chemical transformations.
1.1. Synthesis and Purification
The accessibility of a starting material is a critical factor in its research viability. 4-(2-Ethoxy-2-oxoethyl)benzoic acid is commercially available from several suppliers. For researchers opting for in-house synthesis, a common and efficient method involves the mono-esterification of a corresponding dicarboxylic acid.
Experimental Protocol: Mono-esterification of 4-(Carboxymethyl)benzoic acid
Objective: To synthesize 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Materials:
4-(Carboxymethyl)benzoic acid
Ethanol (absolute)
Sulfuric acid (concentrated)
Sodium bicarbonate (saturated solution)
Magnesium sulfate (anhydrous)
Dichloromethane
Rotary evaporator
Standard glassware for reflux and extraction
Procedure:
In a round-bottom flask, dissolve 4-(Carboxymethyl)benzoic acid in an excess of absolute ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Remove the excess ethanol using a rotary evaporator.
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
Separate the organic layer and wash it with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield pure 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs present in 4-(2-Ethoxy-2-oxoethyl)benzoic acid are frequently found in biologically active molecules. This makes it a compelling starting point for the design and synthesis of novel therapeutic agents.
2.1. Rationale: A Scaffold for Bioactive Molecules
The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, a common feature in many drugs.[2] The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a prodrug to improve pharmacokinetic properties. The aromatic ring provides a rigid core that can be further functionalized to optimize binding to target proteins. Benzoic acid and its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[2]
2.2. Proposed Research Directions
Anti-inflammatory Agents: The benzoic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Researchers can explore the synthesis of novel derivatives by modifying the ester group or introducing various substituents onto the aromatic ring to discover new cyclooxygenase (COX) inhibitors.
Anticancer Agents: The core structure can be elaborated to design inhibitors of enzymes implicated in cancer progression, such as histone deacetylases (HDACs) or protein kinases.[3] The carboxylic acid can serve as a zinc-binding group, a key interaction for many HDAC inhibitors. A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has shown notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[4]
PDE4 Inhibitors for Respiratory Diseases: Novel ester derivatives of benzoic acids have been synthesized and evaluated for their inhibitory activity toward cAMP-specific phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade of respiratory diseases.[5] The ester portion of these molecules could potentially interact with the solvent-exposed region of the enzyme.[5]
Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for generating and screening derivatives of 4-(2-Ethoxy-2-oxoethyl)benzoic acid for biological activity.
Potential Research Area 2: Materials Science and Polymer Chemistry
The bifunctional nature of 4-(2-Ethoxy-2-oxoethyl)benzoic acid makes it a valuable monomer for the synthesis of advanced polymers and functional materials. Dicarboxylic acids and their monoesters are important building blocks for polyesters, polyamides, and other polymers.[6]
3.1. Rationale: A Versatile Monomer
The presence of two distinct reactive sites allows for the creation of polyesters, polyamides, and other condensation polymers.[6] The aromatic core can impart rigidity and thermal stability to the resulting polymer chains.
3.2. Proposed Research Directions
High-Performance Polyesters: The compound can be polymerized with various diols to produce polyesters with tailored properties.[6] The resulting materials could find applications in specialty plastics, fibers, and films requiring high thermal resistance and mechanical strength.
Liquid Crystals: The rigid, rod-like structure of the molecule is a key characteristic for the design of liquid crystalline materials. By incorporating this unit into polymer backbones or as a side chain, researchers can develop novel materials for display technologies and optical applications.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing due to their porous and tunable structures.
Table 1: Potential Polymer Architectures
Polymer Type
Co-monomer(s)
Potential Properties
Potential Applications
Polyester
Diols (e.g., ethylene glycol, 1,4-butanediol)
High thermal stability, mechanical strength
Engineering plastics, fibers
Polyamide
Diamines (e.g., hexamethylenediamine)
Excellent wear resistance, high tensile strength
High-performance textiles, automotive parts
Liquid Crystalline Polymer
Diols with rigid linkers
Anisotropic properties, responsiveness to stimuli
Optical films, sensors
Metal-Organic Framework
Metal salts (e.g., Zn(NO₃)₂, Cu(OAc)₂)
High porosity, large surface area
Gas storage, catalysis, separation
Potential Research Area 3: Organic Synthesis and Catalysis
Beyond its direct applications, 4-(2-Ethoxy-2-oxoethyl)benzoic acid can serve as a versatile building block for the synthesis of more complex organic molecules and as a ligand in catalysis. Dicarboxylic acid monoesters are valuable intermediates in the synthesis of optically active natural products and medicines.[7]
4.1. Rationale: A Functionalized Aromatic Building Block
The molecule provides a readily available para-substituted benzene ring with orthogonal protecting groups for its two acidic functionalities. This allows for selective chemical transformations at either the carboxylic acid or the ester position.
4.2. Proposed Research Directions
Asymmetric Catalysis: The carboxylic acid can be used to anchor the molecule to a chiral auxiliary or a solid support. The resulting chiral ligand could be employed in asymmetric catalysis to produce enantiomerically enriched products.
Synthesis of Complex Natural Products: The compound can serve as a key intermediate in the total synthesis of complex natural products that contain a para-substituted aromatic ring. For instance, dicarboxylic acid monoesters have been used in the synthesis of β- and δ-lactams.[8]
Dual Initiators in Polymerization: Carboxylic acid-based molecules have been used as part of a binary initiating system for living cationic polymerization and nitroxide-mediated polymerization, leading to well-defined block copolymers.[9]
Application Note: Regioselective Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid from Terephthalic Acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Synthetic Rationale The synthesis of 4-(2-ethoxy-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Synthetic Rationale
The synthesis of 4-(2-ethoxy-2-oxoethyl)benzoic acid from the highly symmetric precursor terephthalic acid (TPA) presents a classic challenge in organic synthesis: the desymmetrization of identical functional groups and the precise regioselective homologation of only one moiety.
To achieve this without relying on hazardous, non-scalable reagents (such as diazomethane for Arndt-Eistert homologation), we have designed a robust, 6-step linear sequence. This route relies on two critical mechanistic pillars to ensure high yield and absolute chemoselectivity:
Chemoselective Reduction: By first converting TPA to monomethyl terephthalate (MMT), we establish a differentiation point. Treating MMT with borane-tetrahydrofuran (BH₃·THF) selectively reduces the electron-rich carboxylic acid to a benzylic alcohol. Borane acts as an electrophilic reducing agent, coordinating rapidly with the carboxylic acid to form a triacyloxyborane intermediate, while remaining virtually unreactive toward the methyl ester at 0 °C[1].
Regioselective Fischer Esterification: Following the homologation sequence (bromination
→
cyanidation
→
global hydrolysis), the intermediate homoterephthalic acid (HTA) possesses both an aliphatic and an aromatic carboxylic acid. The final step exploits the stark kinetic differences in Fischer esterification. The aliphatic
−CH2COOH
is sterically unhindered and non-conjugated, making its carbonyl carbon highly electrophilic. Conversely, the aromatic
−COOH
is resonance-stabilized and sterically hindered by ortho-protons. Stirring HTA in ethanol at room temperature exclusively esterifies the aliphatic chain[2].
Synthetic Workflow
The following diagram maps the step-by-step transformation, highlighting the key reagents and causality behind each intermediate phase.
Figure 1: 6-step synthetic workflow from terephthalic acid to the target monoester.
Step-by-Step Experimental Protocols
Note: All protocols are designed as self-validating systems. In-process controls (TLC, acid-base extractions) are embedded to guarantee the purity of the intermediate before proceeding.
Step 1: Desymmetrization to Monomethyl Terephthalate (MMT)
Global Esterification: Suspend Terephthalic acid (50.0 g, 301 mmol) in methanol (500 mL). Add concentrated
H2SO4
(5 mL) and reflux for 12 hours. Cool to room temperature, filter the precipitated Dimethyl Terephthalate (DMT) , wash with cold methanol, and dry.
Controlled Saponification: Dissolve DMT (40.0 g, 206 mmol) in a mixture of methanol (300 mL) and THF (100 mL). Cool to 0 °C. Add a solution of KOH (11.5 g, 205 mmol, 1.0 eq) in methanol (100 mL) dropwise over 1 hour.
Stir at room temperature for 4 hours. Concentrate the mixture, dilute with water, and wash with diethyl ether to remove unreacted DMT.
Acidify the aqueous layer with 2M HCl to pH 2. Filter the resulting white precipitate, wash with water, and dry to yield MMT .
Step 2: Chemoselective Reduction
Suspend MMT (20.0 g, 111 mmol) in anhydrous THF (200 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C.
Add
BH3⋅THF
complex (1.0 M in THF, 166 mL, 1.5 eq) dropwise over 45 minutes[1].
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Self-Validation: Monitor by TLC (DCM:MeOH 9:1); the starting material spot (
Rf
0.3) should completely disappear.
Carefully quench the reaction by adding methanol dropwise until effervescence ceases. Concentrate under reduced pressure, partition between Ethyl Acetate and water, dry the organic layer over
MgSO4
, and evaporate to yield Methyl 4-(hydroxymethyl)benzoate .
Step 3: Bromination
Dissolve the benzylic alcohol (16.0 g, 96 mmol) in anhydrous Dichloromethane (DCM, 150 mL) and cool to 0 °C.
Add Phosphorus tribromide (
PBr3
, 3.6 mL, 38 mmol, 0.4 eq) dropwise. Stir at 0 °C for 2 hours.
Quench with saturated aqueous
NaHCO3
. Extract with DCM, wash with brine, dry over
Na2SO4
, and concentrate to yield Methyl 4-(bromomethyl)benzoate .
Step 4: Cyanidation (Homologation)
Dissolve the bromide (18.0 g, 78 mmol) in anhydrous DMF (100 mL).
Add Sodium Cyanide (NaCN, 4.6 g, 94 mmol, 1.2 eq) in one portion. Stir at room temperature for 5 hours.
Dilute the mixture with water (300 mL) and extract with Ethyl Acetate (
3×100
mL). Wash the combined organics thoroughly with water (
3×100
mL) to remove DMF, dry, and concentrate to yield Methyl 4-(cyanomethyl)benzoate .
Step 5: Global Hydrolysis to Homoterephthalic Acid (HTA)
Suspend the nitrile intermediate (12.0 g, 68 mmol) in 2M aqueous NaOH (150 mL).
Reflux the mixture for 12 hours. Mechanistic Note: The basic conditions simultaneously hydrolyze the methyl ester to a carboxylate and the nitrile to a carboxylate (via a primary amide intermediate), releasing ammonia gas.
Cool to room temperature. Acidify the clear solution with concentrated HCl to pH 1.
Filter the copious white precipitate, wash with ice-cold water, and dry under vacuum to yield Homoterephthalic acid .
Stir the reaction mixture strictly at room temperature (20-25 °C) for 12-16 hours. Causality: Do not heat the reaction. Elevated temperatures will provide enough activation energy to overcome the steric and electronic hindrance of the aromatic carboxylic acid, leading to the unwanted diester[2].
Self-Validating Purification: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove most of the ethanol. Dilute with Ethyl Acetate (150 mL).
Extract the organic layer with saturated aqueous
NaHCO3
(
3×50
mL). Insight: The target monoester (containing a free aromatic carboxylic acid) will migrate to the aqueous phase, leaving any over-esterified diester impurity in the organic layer.
Acidify the combined aqueous layers with 2M HCl to pH 2. Extract with Ethyl Acetate, dry over
MgSO4
, and concentrate to yield pure 4-(2-Ethoxy-2-oxoethyl)benzoic acid .
Quantitative Data & Analytical Markers
The following table summarizes the expected yields, reaction times, and key
1H
-NMR markers required to validate the success of each transformation step.
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry.[Link]
Rautiainen, S., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
4-(2-Ethoxy-2-oxoethyl)benzoic acid (also known as homoterephthalic acid monoethyl ester) is a highly valuable bifunctional building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors and functionalized hydroquinone derivatives1[1].
As a Senior Application Scientist, I designed this protocol around a fundamental principle of physical organic chemistry: differential electrophilicity . The starting material, 4-(carboxymethyl)benzoic acid, possesses two distinct carboxylic acid moieties.
The Aliphatic Carboxyl (-CH₂COOH): Lacks resonance stabilization from the aromatic ring and has minimal steric hindrance, making its carbonyl carbon highly electrophilic.
The Aromatic Carboxyl (-COOH): Is directly conjugated with the
π
-system of the benzene ring. This delocalization significantly reduces the electrophilicity of the carbonyl carbon and increases the activation energy required for nucleophilic attack by an alcohol 2[2].
By strictly controlling the reaction time (2–4 hours) and utilizing a catalytic amount of sulfuric acid, we exploit kinetic control to selectively esterify the aliphatic chain3[3]. Prolonged heating (thermodynamic control) would inevitably lead to the unwanted diethyl homoterephthalate byproduct.
Reaction pathway showing kinetic vs. thermodynamic control in homoterephthalic acid esterification.
Quantitative Data & Reagent Preparation
Table 1: Reaction Stoichiometry and Reagents
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Moles
Role
4-(carboxymethyl)benzoic acid
180.16
1.0
1.80 g
10.0 mmol
Starting Material
Absolute Ethanol
46.07
Excess
20 mL
~340 mmol
Reactant / Solvent
Sulfuric Acid (98%)
98.08
0.1
0.05 mL
1.0 mmol
Catalyst
Ethyl Acetate (EtOAc)
88.11
-
100 mL
-
Extraction Solvent
Sat. NaHCO₃ (aq)
84.01
Excess
50 mL
-
Phase Separation Base
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the final product's purity, this protocol integrates a pKa
-driven self-validating extraction .
Causality Check: Why use NaHCO₃ instead of NaOH during workup?
Sodium hydroxide is a strong base that would rapidly hydrolyze the newly formed ethyl ester back into the starting diacid. Sodium bicarbonate (a mild base) selectively deprotonates the unreacted aromatic carboxylic acid (
pKa≈4.2
) without cleaving the ester bond. This forces the target monoester into the aqueous phase, leaving any over-reacted diester permanently trapped in the discarded organic phase.
Step-by-Step Methodology
Phase 1: Kinetically Controlled Reaction
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add concentrated H₂SO₄ (0.05 mL) dropwise while stirring at room temperature.
Heat the mixture to reflux (approx. 80 °C). The suspension will gradually turn into a clear solution as the aliphatic ester forms.
Critical Step: Monitor the reaction strictly via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). Terminate the reflux after exactly 2.5 hours to prevent diesterification.
Phase 2: Self-Validating Workup
6. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove ~80% of the ethanol.
7. Dissolve the resulting crude residue in EtOAc (50 mL) and wash with distilled water (20 mL) to remove the acid catalyst.
8. Extract the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL).
Observation: Effervescence (CO₂ gas) will occur. The target monoester is now transitioning into the aqueous phase as a sodium salt.
Discard the EtOAc layer , which contains the unwanted diethyl homoterephthalate byproduct.
Phase 3: Isolation
10. Carefully acidify the combined aqueous NaHCO₃ layers using 1M HCl until the pH reaches ~2.0.
11. Extract the newly precipitated free monoester with fresh EtOAc (2 × 30 mL).
12. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield pure 4-(2-ethoxy-2-oxoethyl)benzoic acid as a white solid.
Self-validating acid-base extraction workflow for the isolation of the target monoester.
Analytical Characterization
Verify the integrity of the isolated compound using Proton Nuclear Magnetic Resonance (¹H NMR). The absence of a second ethyl group confirms the success of the self-validating extraction.
WO2021180655A1 - 2,5- or 2,6-disubstituted hydroquinone derivatives with at least one carboxy, sulfo or amido group useful as medicaments. Google Patents.1
US8247465B2 - Heat-expandable microspheres, process for producing the same, and application thereof. Google Patents. 3
Polymer Synthesis - Polythioesters and Miscellaneous Polymer Preparations. ResearchGate. 2
The Versatile Bifunctional Linker: 4-(2-Ethoxy-2-oxoethyl)benzoic acid in Advanced Bioconjugation and Material Science
Introduction: A Tale of Two Ends In the intricate world of molecular engineering, the ability to selectively and sequentially connect different chemical entities is paramount. Bifunctional linkers are the unsung heroes i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Tale of Two Ends
In the intricate world of molecular engineering, the ability to selectively and sequentially connect different chemical entities is paramount. Bifunctional linkers are the unsung heroes in this narrative, providing the crucial bridge to create complex architectures with tailored functionalities. This application note delves into the utility of 4-(2-Ethoxy-2-oxoethyl)benzoic acid , a heterobifunctional linker poised to address the sophisticated demands of modern drug development, diagnostics, and materials science.
This molecule possesses two distinct reactive handles: a carboxylic acid and an ethyl ester. The strategic difference in their reactivity allows for a controlled, stepwise conjugation strategy. The carboxylic acid can be readily activated to form an amide bond with a primary amine, while the less reactive ethyl ester remains intact. Subsequently, the ester can be hydrolyzed to reveal a new carboxylic acid, ready for a second conjugation event. This orthogonal reactivity is the cornerstone of its application in creating precisely defined bioconjugates and functionalized materials.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid as a versatile molecular bridge.
Physicochemical Properties
A thorough understanding of the linker's properties is essential for its effective application.
Property
Value
Source
Molecular Formula
C₁₁H₁₂O₄
N/A
Molecular Weight
208.21 g/mol
N/A
Appearance
White to off-white solid
N/A
Solubility
Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
N/A
pKa of Carboxylic Acid
~4-5 (estimated)
N/A
The Principle of Orthogonal Reactivity
The utility of 4-(2-Ethoxy-2-oxoethyl)benzoic acid hinges on the concept of orthogonal protection and reactivity. The two functional groups, a carboxylic acid and an ethyl ester, can be addressed sequentially under different reaction conditions.[1]
This stepwise approach allows for the precise assembly of complex molecular constructs, which is often challenging with homobifunctional linkers that can lead to polymerization or unwanted cross-linking.[2]
Core Applications and Proven Insights
The unique architecture of this linker lends itself to a variety of applications where controlled assembly is critical.
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, ADCs are a powerful class of biotherapeutics.[3] The linker plays a pivotal role in the stability and efficacy of an ADC. 4-(2-Ethoxy-2-oxoethyl)benzoic acid can be employed to first conjugate a cytotoxic drug (payload) and then, after deprotection, attach this drug-linker construct to a monoclonal antibody. This strategy allows for the purification of the drug-linker intermediate before the final, more complex conjugation to the antibody.
Surface Modification of Nanoparticles and Biomaterials
The functionalization of surfaces is crucial for enhancing biocompatibility, enabling targeted delivery, and creating diagnostic platforms.[4] This linker can be used to first attach to an amine-functionalized surface through its carboxylic acid. The exposed ethyl ester can then be hydrolyzed to present a new carboxylic acid for the immobilization of proteins, peptides, or other bioactive molecules.[5]
Synthesis of Peptides and Biopolymers
In peptide synthesis and polymer chemistry, this linker can be used to introduce a specific functional group at a defined position. For instance, it can be coupled to the N-terminus of a peptide, and the deprotected carboxyl group can then be used to attach the peptide to a larger scaffold or another peptide chain.
Detailed Application Protocols
The following protocols provide a detailed, step-by-step guide for a two-stage conjugation process.
Protocol 1: Step 1 - Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of an amine-containing molecule (Molecule A-NH₂) to the carboxylic acid moiety of the linker.
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 for biomolecules, or an appropriate organic solvent with a non-nucleophilic base like triethylamine (TEA) for small molecules.
Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine.
Purification system (e.g., HPLC, silica gel chromatography).
Procedure:
Dissolution of Reagents:
Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1 equivalent) in anhydrous DMF or DMSO.
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DMSO. Note: For aqueous reactions with biomolecules, use sulfo-NHS and dissolve in an aqueous buffer.
Activation of Carboxylic Acid:
Add the EDC/NHS solution to the linker solution.
Stir the reaction mixture at room temperature for 15-30 minutes. This step forms the more stable NHS-ester intermediate.[6]
Conjugation to Amine:
Dissolve Molecule A-NH₂ (1 equivalent) in the appropriate reaction buffer.
Add the activated linker solution to the solution of Molecule A-NH₂.
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by TLC, HPLC, or LC-MS.
Quenching the Reaction:
Add the quenching solution to the reaction mixture to consume any unreacted NHS-ester.
Incubate for 30 minutes at room temperature.
Purification of the Intermediate:
Purify the resulting amide-ester intermediate using an appropriate method such as reversed-phase HPLC for peptides or small molecules, or size-exclusion chromatography for larger biomolecules.
Characterization of the Intermediate: The successful formation of the amide-ester intermediate can be confirmed by Mass Spectrometry (to observe the expected mass increase) and NMR (to identify the newly formed amide bond and the intact ethyl ester).[7]
Protocol 2: Step 2 - Ester Hydrolysis and Second Amide Bond Formation
This protocol outlines the hydrolysis of the ethyl ester to a carboxylic acid and the subsequent conjugation to a second amine-containing molecule (Molecule B-NH₂).
Materials:
Amide-ester intermediate from Protocol 1
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (e.g., 1 M)
Hydrochloric Acid (HCl) solution (e.g., 1 M) for neutralization
EDC and NHS (or sulfo-NHS)
Amine-containing molecule (Molecule B-NH₂)
Appropriate solvents and buffers as in Protocol 1
Procedure:
Saponification (Ester Hydrolysis):
Dissolve the purified amide-ester intermediate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
Add the NaOH or LiOH solution dropwise while stirring. The reaction is typically carried out at room temperature for 1-4 hours or can be gently heated (e.g., to 40-50°C) to accelerate the process.[8]
Monitor the reaction by TLC or HPLC until the starting material is consumed. The amide bond is significantly more stable to these conditions than the ester bond.[4][9]
Acidification:
After complete hydrolysis, cool the reaction mixture to 0°C and carefully add HCl solution to neutralize the excess base and protonate the newly formed carboxylate, bringing the pH to ~4-5.
Isolation of the Amide-Acid:
Extract the product with an organic solvent if it is a small molecule. For larger biomolecules, purification can be achieved by dialysis or size-exclusion chromatography.
Second Amide Bond Formation:
Follow the same procedure as in Protocol 1 (steps 1-5) to activate the newly formed carboxylic acid and conjugate it to Molecule B-NH₂.
Final Product Characterization: The final di-conjugated product should be thoroughly characterized by techniques such as Mass Spectrometry, NMR, and HPLC to confirm its identity, purity, and integrity.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low yield in Step 1
Incomplete activation of the carboxylic acid. Hydrolysis of the NHS-ester.
Ensure anhydrous conditions for activation. Use freshly prepared EDC/NHS solutions. Optimize the molar ratio of EDC/NHS to the linker.
Side reactions in Step 1
Reaction of EDC with other functional groups.
Use NHS to form a more stable intermediate. Control the reaction temperature.
Incomplete ester hydrolysis in Step 2
Insufficient base or reaction time.
Increase the concentration of the base or prolong the reaction time. Gentle heating can be applied.
Cleavage of the amide bond in Step 2
Harsh hydrolysis conditions.
Use milder basic conditions (e.g., LiOH at room temperature). Carefully monitor the reaction progress to avoid over-reaction.[10]
Low yield in the second conjugation
Incomplete activation of the second carboxylic acid.
Ensure complete removal of any residual base from the hydrolysis step before proceeding with EDC/NHS activation.
Conclusion
4-(2-Ethoxy-2-oxoethyl)benzoic acid offers a powerful and versatile platform for the sequential and controlled construction of complex molecular architectures. Its orthogonal reactivity, enabled by the distinct chemical properties of its carboxylic acid and ethyl ester functionalities, provides a significant advantage in the synthesis of well-defined bioconjugates and functionalized materials. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable bifunctional linker in their scientific endeavors.
References
ChemRxiv. (2025). An Electrochemical Approach to Peptide Linker Synthesis for Drug Conjugate Development. [Link]
PMC. (n.d.). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. [Link]
ACS Publications. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. [Link]
ACS Publications. (2019). Feasibility of Varied Polyethylene Terephthalate Wastes as a Linker Source in Metal–Organic Framework UiO-66(Zr) Synthesis. [Link]
ChemRxiv. (n.d.). Stepwise Activated Coupling Reaction and Its Potentional Application in Targeting Bio-probes Preparation. [Link]
PMC. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. [Link]
PMC. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]
PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]
ResearchGate. (2015). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]
ACS Publications. (n.d.). Synthesis of Short Polyoxyethylene-Based Heterobifunctional Cross-Linking Reagents. Application to the Coupling of Peptides to Liposomes. [Link]
Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. [Link]
RSC Publishing. (n.d.). Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. [Link]
Semantic Scholar. (1980). Recent developments in methods for the esterification and protection of the carboxyl group. [Link]
ACS Publications. (n.d.). A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. [Link]
N/A. (n.d.). Activation Factors for the Carboxyl Group in the Hydrogenation of Carboxylic Esters. [Link]
MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
N/A. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
N/A. (n.d.). Exploring alternative bioconjugation methods for covalent linkage of DNA and peptides. [Link]
PMC. (2022). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. [Link]
ScienceLink. (2023). Hidden intermediates uncovered with NMR. [Link]
IntechOpen. (2017). Homo- and Hetero-Covariance NMR Spectroscopy and Applications to Process Analytical Technology. [Link]
ChemRxiv. (n.d.). Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering. [Link]
PMC. (n.d.). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET‐Hydrolase?. [Link]
PMC. (n.d.). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. [Link]
Application Note: Utilizing 4-(2-Ethoxy-2-oxoethyl)benzoic Acid as a Semi-Rigid Linker Precursor in PROTAC® Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Structural Rationale In the rapidly evolving landscape of targete...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Structural Rationale
In the rapidly evolving landscape of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from serendipitous linker screening to rational, thermodynamically driven optimization. While early-stage PROTACs heavily relied on highly flexible polyethylene glycol (PEG) or alkyl chains, these molecules often suffer from poor pharmacokinetic profiles and high entropic penalties upon target binding[1][2].
4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 46148-61-2) has emerged as a highly valuable building block for synthesizing "semi-rigid" linkers. Structurally, it features a para-substituted phenyl ring directly attached to a carboxylic acid, with an ethyl ester-protected acetic acid moiety at the opposite end. This specific topology provides three distinct advantages for PROTAC development:
Conformational Pre-organization: The rigid phenyl ring restricts the rotational degrees of freedom, significantly reducing the entropic penalty during ternary complex formation[2][3].
The "Methylene Hinge": The single aliphatic carbon (-CH₂-) between the phenyl ring and the ester acts as a crucial hinge, providing just enough flexibility to prevent steric clashes that strictly rigid fully-aromatic linkers might cause.
Orthogonal Reactivity: The presence of a free aromatic carboxylic acid and a protected aliphatic ester allows for highly controlled, sequential, and directional amide couplings without the need for complex protecting group manipulations[4].
Mechanistic Insights: The Thermodynamics of Rigid Linkers
To understand why 4-(2-Ethoxy-2-oxoethyl)benzoic acid is preferred over simple PEG chains, we must analyze the thermodynamics of the PROTAC ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase).
According to the "partial-embedded" binding model of bifunctional molecules, a large portion of the PROTAC remains exposed to the solvent during binding. Flexible linkers incur a massive entropic cost (
ΔS<0
) because their numerous translational and rotational degrees of freedom are abruptly restricted upon ternary complex formation[2]. By incorporating the rigid phenyl core of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, the PROTAC is "pre-organized" into a bioactive conformation. This enthalpy-entropy compensation directly translates to enhanced positive cooperativity (
α>1
), lower DC₅₀ values, and improved cellular permeability[2].
The differential reactivity between the aromatic carboxylic acid and the aliphatic ethyl ester dictates the synthetic workflow. The aromatic carboxylic acid is sterically hindered and electronically deactivated compared to an aliphatic acid. Therefore, it is strategically coupled first using strong coupling reagents (e.g., HATU). The ethyl ester is highly stable under these basic coupling conditions. Once the first ligand is attached, mild saponification with Lithium Hydroxide (LiOH) reveals the aliphatic acetic acid, which is then coupled to the second ligand.
Fig 2. Sequential synthetic workflow utilizing the orthogonal reactivity of the bifunctional linker.
Step-by-Step Experimental Protocols
Note: The following protocols form a self-validating system. Do not proceed to subsequent steps without confirming the mass and purity of intermediates via LC-MS.
Protocol 1: Primary Amidation (Coupling Ligand 1 to the Benzoic Acid)
Causality: HATU is selected over EDC/NHS because the aromatic carboxylic acid of the linker requires highly efficient activation to overcome steric hindrance and lower electrophilicity[4].
Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).
Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add the amine-bearing ligand (e.g., VHL or CRBN ligand derivative) (1.05 equiv, 0.525 mmol). Stir at room temperature for 4–16 hours.
Validation: Monitor reaction completion via LC-MS. The mass of the desired intermediate should reflect the loss of H₂O (-18 Da) from the combined masses.
Workup: Dilute with Ethyl Acetate (30 mL), wash with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: Mild Ester Saponification
Causality: LiOH is used in a mixed aqueous/organic solvent system. It is nucleophilic enough to cleave the ethyl ester but mild enough to leave the newly formed amide bond intact[4].
Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 equiv, 0.3 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (6 mL). The MeOH is critical for maintaining the solubility of the hydrophobic intermediate.
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (3.0 equiv, 0.9 mmol) in one portion.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Validation: Check by TLC/LC-MS. The product will be highly polar (baseline on normal phase TLC).
Workup: Concentrate under reduced pressure to remove THF/MeOH. Dilute the aqueous layer with water (5 mL) and acidify to pH 3–4 using 1M HCl. Extract the precipitated free acid with Ethyl Acetate (3 × 15 mL). Dry and concentrate. Use directly in the next step without further purification.
Preparation: Dissolve the free acetic acid intermediate (1.0 equiv, 0.25 mmol) in anhydrous DMF (3 mL).
Activation & Coupling: Add HATU (1.2 equiv), DIPEA (3.0 equiv), and the second amine-bearing ligand (1.05 equiv). Stir at room temperature for 4 hours.
Purification: Purify the final PROTAC using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity required for cellular assays.
Protocol 4: Cellular Degradation Assay (Western Blot Validation)
Causality: To prove that the synthesized PROTAC functions via the UPS (Ubiquitin-Proteasome System), controls must include co-treatment with a proteasome inhibitor (e.g., MG132)[4].
Cell Seeding: Seed target cancer cells (e.g., VCaP for Androgen Receptor targets) in 6-well plates at
5×105
cells/well. Incubate overnight.
Treatment: Treat cells with a concentration gradient of the PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 μM) for 24 hours. For mechanism validation, pre-treat one 1 μM well with MG132 (10 μM) for 2 hours prior to PROTAC addition.
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Analysis: Perform SDS-PAGE and Western Blotting. Probe for the target POI, the E3 ligase, and a loading control (e.g., GAPDH).
Quantification: Calculate DC₅₀ (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage) using densitometry software.
Quantitative Data: Flexible vs. Semi-Rigid Linkers
The integration of rigid and semi-rigid linkers, such as those derived from 4-(2-Ethoxy-2-oxoethyl)benzoic acid, frequently yields superior degradation metrics compared to classical PEG linkers. The table below synthesizes comparative data trends observed in recent literature for PROTACs targeting identical POI/E3 pairs[1][2][3].
Linker Architecture
Structural Example
Entropic Penalty (
ΔS
)
Typical DC₅₀ (nM)
Typical Dmax (%)
Pharmacokinetic Profile
Flexible
PEG3 / PEG4
High (Unfavorable)
100 – 250
80 – 85%
Often poor oral bioavailability; high metabolic liability.
Excellent stability, but high risk of steric clashes preventing ternary complex.
* Fully rigid linkers sometimes restrict the molecule too much, preventing the slight induced-fit adjustments required for optimal E3-POI protein-protein interactions.
References
Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contr.bioRxiv.
Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer.Journal of Medicinal Chemistry - ACS Publications.
Development of first-in-class PROTAC degraders of TAK1.ChemRxiv.
Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy.Benchchem.
applications of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Introduction: The Versatility of a Bifunctional Scaffold In the landscape of modern drug discovery, the strategic design of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Medicinal Chemistry Applications of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
Introduction: The Versatility of a Bifunctional Scaffold
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. 4-(2-Ethoxy-2-oxoethyl)benzoic acid emerges as a molecule of significant interest due to its bifunctional nature. Possessing both a carboxylic acid and an ethyl ester, this compound offers two distinct points for chemical modification. This dual reactivity makes it an ideal scaffold or linker molecule for the synthesis of complex therapeutic agents. The carboxylic acid provides a handle for reactions such as amide bond formation, a cornerstone of medicinal chemistry, while the ethyl ester can be hydrolyzed to reveal a second carboxylic acid or used in further coupling reactions. This guide will explore the potential applications of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, drawing parallels with established drugs and providing detailed protocols for its utilization in a research setting.
Case Study: Tranilast - A Paradigm for Amide-Linked Therapeutics
While direct applications of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in marketed drugs are not extensively documented, its structural motifs are present in the anti-allergic and anti-fibrotic drug, Tranilast. Tranilast, or N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an analog of a tryptophan metabolite and serves as an excellent case study for the types of therapeutic agents that can be developed from building blocks like 4-(2-Ethoxy-2-oxoethyl)benzoic acid.[1][2][3] The synthesis of Tranilast involves the coupling of 3,4-dimethoxycinnamic acid with an anthranilic acid derivative, forming a critical amide bond that is central to its biological activity.[4][5]
Tranilast exhibits a wide range of pharmacological effects, making it a valuable tool for treating various conditions:
Anti-allergic Properties: It functions by stabilizing mast cells and inhibiting the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[6][7] This makes it effective in treating allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.[3]
Anti-fibrotic Activity: Tranilast has been shown to inhibit the proliferation of fibroblasts and suppress the production of transforming growth factor-beta (TGF-β), a key cytokine in fibrotic diseases.[1][6] This has led to its use in treating keloids and hypertrophic scars.[3]
Anti-cancer Potential: Emerging research suggests that Tranilast may possess anti-cancer properties by inhibiting the growth of certain cancer cells and inducing apoptosis.[1][6][8]
NLRP3 Inflammasome Inhibition: Tranilast has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[2] This opens up possibilities for its use in treating a range of inflammatory diseases.
The diverse biological activities of Tranilast underscore the potential of using simple, bifunctional building blocks to create potent and multifaceted therapeutic agents.
Application Notes & Protocols
Application Note 1: Synthesis of Amide-Linked Scaffolds for Drug Discovery
The presence of a carboxylic acid makes 4-(2-Ethoxy-2-oxoethyl)benzoic acid an ideal starting material for the synthesis of compound libraries based on an amide linkage. This is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling 4-(2-Ethoxy-2-oxoethyl)benzoic acid with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
4-(2-Ethoxy-2-oxoethyl)benzoic acid
Amine of interest
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add NHS (1.1 eq) or HOBt (1.1 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Add DCC (1.1 eq) or EDC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
Add the amine of interest (1.0 eq) and TEA or DIPEA (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
If using DCC, filter off the DCU precipitate and wash it with a small amount of DCM.
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Application Note 2: Development of Novel NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system and its aberrant activation is implicated in a variety of inflammatory diseases.[10] The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research.[11][12][13][14] The scaffold of 4-(2-Ethoxy-2-oxoethyl)benzoic acid can be used as a starting point for the design of novel NLRP3 inhibitors.
Protocol 2: Cell-Based Assay for NLRP3 Inflammasome Inhibition
This protocol details a method to screen for NLRP3 inflammasome inhibition in THP-1 cells, a human monocytic cell line. Inhibition is measured by the reduction in the release of interleukin-1β (IL-1β).
Materials:
THP-1 cells
RPMI-1640 cell culture medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phorbol 12-myristate 13-acetate (PMA)
Lipopolysaccharide (LPS)
Nigericin
Test compounds synthesized from 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Human IL-1β ELISA kit
Phosphate Buffered Saline (PBS)
Procedure:
Cell Culture and Differentiation:
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
To differentiate the cells into macrophage-like cells, seed the THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24 hours.
Priming and Compound Treatment:
After differentiation, remove the PMA-containing medium and wash the cells with PBS.
Prime the cells by adding fresh medium containing 1 µg/mL LPS for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[11]
Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of the test compounds. Incubate for 1 hour.
NLRP3 Activation and IL-1β Measurement:
Activate the NLRP3 inflammasome by adding 10 µM Nigericin to each well and incubate for 1 hour.
Collect the cell culture supernatants.
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).
Determine the IC50 value for each active compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Application Note 3: Screening for Mast Cell Stabilization
The ability of Tranilast to stabilize mast cells is a key mechanism of its anti-allergic effects.[7] Derivatives of 4-(2-Ethoxy-2-oxoethyl)benzoic acid can be screened for similar activity using a mast cell degranulation assay.
This protocol describes a method to measure the inhibition of IgE-mediated degranulation in LAD2 human mast cells by quantifying the release of the granular enzyme β-hexosaminidase.[15][16]
Materials:
LAD2 human mast cell line
StemPro™-34 SFM media
Recombinant human Stem Cell Factor (rhSCF)
Human IgE
Anti-human IgE antibody
Test compounds
Tyrode's buffer (containing 0.1% BSA)
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)
96-well plate
Spectrophotometer
Procedure:
Cell Culture and Sensitization:
Culture LAD2 cells in StemPro™-34 SFM media supplemented with 100 ng/mL rhSCF.[15]
Sensitize the cells by incubating them with 1 µg/mL human IgE for 24 hours.[17]
Compound Treatment and Degranulation Induction:
Wash the sensitized LAD2 cells with Tyrode's buffer and resuspend them at a density of 1 x 10^6 cells/mL.
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
Induce degranulation by adding anti-human IgE antibody (1 µg/mL) and incubate for 30 minutes at 37°C.
β-Hexosaminidase Activity Measurement:
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
Transfer 50 µL of the supernatant to a new 96-well plate.
To measure total β-hexosaminidase release, lyse an equal number of cells with 0.1% Triton X-100.
Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well and incubate for 1 hour at 37°C.
Stop the reaction by adding 150 µL of stop buffer.
Data Analysis:
Measure the absorbance at 405 nm using a spectrophotometer.
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
% Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100
Determine the IC50 value for each active compound.
Data Presentation & Visualization
Table 1: Biological Activities of Tranilast
Biological Activity
Target/Mechanism
Therapeutic Application
References
Mast Cell Stabilization
Inhibition of histamine, leukotriene, and prostaglandin release
Caption: General workflow for utilizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Caption: Inhibition of the NLRP3 inflammasome activation pathway.
Caption: Inhibition of IgE-mediated mast cell degranulation.
Conclusion
4-(2-Ethoxy-2-oxoethyl)benzoic acid represents a valuable and versatile building block in the medicinal chemist's toolbox. Its bifunctional nature allows for the straightforward synthesis of diverse compound libraries, which can be screened for a wide range of biological activities. By drawing parallels with the established drug Tranilast, we can appreciate the potential for developing novel therapeutics targeting allergic, fibrotic, oncologic, and inflammatory diseases. The protocols and application notes provided herein offer a practical guide for researchers to begin exploring the utility of this promising scaffold in their own drug discovery programs.
References
Patsnap Synapse. (2024, June 14). What is Tranilast used for?
ResearchGate. (n.d.). Mechanism of action of Tranilast in cancers.
Spandidos Publications. (2012, July 15). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders.
Wikipedia. (n.d.). Tranilast. Retrieved from [Link]
MIMS Philippines. (n.d.). Tranilast: Uses & Dosage. Retrieved from [Link]
National Institutes of Health. (2024, May 31). An optimized method for IgE-mediated degranulation of human lung mast cells. Retrieved from [Link]
MDPI. (2021, March 18). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Retrieved from [Link]
Cell Press. (n.d.). Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization. Retrieved from [Link]
Promega Connections. (2024, January 25). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Retrieved from [Link]
ResearchGate. (2022, October 14). (PDF) Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization. Retrieved from [Link]
Journal of Experimental Medicine. (2025, September 2). Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. Retrieved from [Link]
ACS Publications. (2025, November 12). Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. Retrieved from [Link]
MDPI. (2023, May 29). Degranulation of Mast Cells as a Target for Drug Development. Retrieved from [Link]
Frontiers. (n.d.). Degranulation of human mast cells: modulation by P2 receptors' agonists. Retrieved from [Link]
PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN104693063A - Synthesis method of tranilast.
National Institutes of Health. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][6][8]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]
National Institutes of Health. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Sciclix. (n.d.). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Retrieved from [Link]
Google Patents. (n.d.). DE102008046995A1 - 2-ethoxy-benzoic acid.
National Institutes of Health. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. Retrieved from [Link]
Application Note: 4-(2-Ethoxy-2-oxoethyl)benzoic acid as a Bifunctional Building Block for Targeted Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5) Chemical Rationale & Orthogonal Reactivity In modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5)
Chemical Rationale & Orthogonal Reactivity
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (Molecular Weight: 208.21 g/mol ) is a highly versatile intermediate featuring two distinct carbonyl environments[1].
The molecule possesses a free aromatic carboxylic acid (
pKa≈4.17
) and a protected aliphatic carboxylic acid in the form of an ethyl ester[2]. This structural dichotomy allows chemists to perform highly selective modifications:
Aromatic Carboxylic Acid: Readily undergoes amide coupling with primary or secondary amines to append surface-recognition "cap" groups.
Aliphatic Ethyl Ester: Remains inert during standard peptide coupling conditions but can be subsequently hydrolyzed to a free acid (for PROTAC linker synthesis) or directly converted into a hydroxamic acid to serve as a Zinc-Binding Group (ZBG)[3].
Quantitative Data Summary
Table 1: Physicochemical Properties and Reaction Parameters
Precursor for Zinc-Binding Groups (HDACs), PROTAC Linkers
Storage Conditions
Sealed in dry environment, 2-8°C
Application in Selective HDAC6 Inhibitor Discovery
Histone deacetylases (HDACs) are a class of enzymes responsible for removing acetyl groups from proteins, playing a critical role in gene expression and cell motility[4]. While early-generation pan-HDAC inhibitors demonstrated efficacy in oncology, their lack of isoform selectivity frequently results in severe, dose-limiting toxicities[3].
HDAC6 has emerged as a high-value therapeutic target. As a cytoplasmic enzyme, it primarily deacetylates non-histone substrates like tubulin and Heat Shock Protein 90 (HSP90)[4]. Selective inhibition of HDAC6 has been shown to reduce the neuronal toxicity associated with pan-HDAC inhibitors, offering a safer therapeutic window for treating multiple myeloma, leukemia, and neurodegenerative disorders such as Alzheimer's disease[4].
To achieve HDAC6 selectivity, inhibitors require a specific architecture: a bulky cap group, a rigid linker, and a potent ZBG. 4-(2-Ethoxy-2-oxoethyl)benzoic acid provides the perfect scaffold. The rigid phenyl ring acts as the linker, while the ethyl ester is a direct precursor to the hydroxamic acid ZBG[3].
Figure 2: Mechanism of HDAC6 inhibition leading to neuroprotection and tumor suppression.
Validated Experimental Protocols
The following self-validating protocols describe the two-step conversion of 4-(2-Ethoxy-2-oxoethyl)benzoic acid into a functionalized hydroxamic acid inhibitor.
Figure 1: Two-step workflow for generating HDAC6 inhibitors from the bifunctional building block.
Protocol A: HATU-Mediated Amide Coupling (Cap Group Attachment)
Objective: Selectively couple the aromatic carboxylic acid with a primary amine (e.g., aminoquinoline) while leaving the aliphatic ethyl ester intact[3].
Causality & Reagent Selection:
HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This is crucial for driving the reaction to completion when using electronically deactivated or sterically hindered amines (common in HDAC cap groups)[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester intermediate.
Step-by-Step Procedure:
Preparation: Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1.0 equiv.) and the target amine (1.1 equiv.) in anhydrous Dichloromethane (DCM) or DMF (0.5 M concentration) under an inert nitrogen atmosphere.
Activation: Cool the solution to 0 °C. Add DIPEA (3.0 equiv.), followed by the portion-wise addition of HATU (1.2 equiv.)[3].
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Validation (In-Process): Monitor the reaction via LC-MS or TLC (typically 1:1 EtOAc/Hexane). The reaction is complete when the starting acid mass (
m/z
207
[M−H]−
) is fully consumed.
Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA and unreacted amine), saturated aqueous
NaHCO3
(to remove unreacted acid and HATU byproducts), and brine[3].
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel chromatography to afford the ethyl ester intermediate.
Protocol B: Direct Hydroxylaminolysis (ZBG Generation)
Objective: Convert the protected ethyl ester intermediate directly into a hydroxamic acid to form the active Zinc-Binding Group.
Causality & Reagent Selection:
Direct conversion of an unactivated ester to a hydroxamic acid requires a massive excess of a highly nucleophilic species. Aqueous hydroxylamine (
NH2OH
) combined with a strong base (NaOH) generates the potent hydroxylamide anion. Strict temperature control (0 °C) is mandatory; elevated temperatures will shift the reaction pathway toward competitive saponification, yielding the inactive free carboxylic acid instead of the desired hydroxamic acid.
Step-by-Step Procedure:
Preparation: Dissolve the ethyl ester intermediate (1.0 equiv.) in a 1:1 mixture of Methanol and THF (0.2 M). Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Slowly add 50% aqueous hydroxylamine solution (20.0 equiv.), followed by the dropwise addition of 1N aqueous NaOH (5.0 equiv.).
Propagation: Stir the biphasic mixture vigorously at 0 °C for 2-4 hours.
Validation (In-Process): Monitor strictly via LC-MS. The product will typically show a mass shift corresponding to the loss of the ethyl group and the addition of
NH−OH
(
−45
Da +
32
Da).
Workup & Isolation: Once the ester is consumed, carefully neutralize the reaction mixture by adding 1N HCl dropwise until the pH reaches 6.0–7.0.
Recovery: The hydroxamic acid product will typically precipitate at neutral pH. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final HDAC6 inhibitor.
References
Google Patents. "WO2021013163A1 - Histone deacetylase 6 inhibitors and method for treating neuropathic pain". World Intellectual Property Organization.
Application Notes and Protocols: Strategic Derivatization of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid for Biological Screening
Introduction: Unlocking the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the strategic generation of small molecule libraries remains a cornerstone for identifying novel biological probes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic generation of small molecule libraries remains a cornerstone for identifying novel biological probes and therapeutic lead compounds.[1] The core principle lies in the systematic exploration of chemical space around a privileged scaffold to uncover structure-activity relationships (SAR).[2] 4-(2-Ethoxy-2-oxoethyl)benzoic acid presents itself as an exemplary starting point for such endeavors. Its bifunctional nature, featuring a readily modifiable carboxylic acid and a stable ethyl ester, offers two distinct vectors for chemical diversification. This allows for the creation of a focused library of compounds with a wide range of physicochemical properties, crucial for interacting with diverse biological targets.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. We will delve into the rationale behind derivatization for biological screening, provide detailed, field-proven protocols for amide and ester diversification, and outline robust methods for purification and characterization essential for generating high-quality compound libraries.[4]
Strategic Rationale: Designing for Discovery
The primary goal of derivatizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid is to generate a library of analogs with diverse structural and electronic features. This diversity increases the probability of identifying "hits"—compounds that exhibit a desired biological activity during high-throughput screening (HTS).[1] The two key functional groups of the parent molecule, the carboxylic acid and the ethyl ester, serve as handles for introducing this diversity.
Amide Formation at the Benzoic Acid: The carboxylic acid is a prime site for modification via amide bond formation. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in protein-ligand binding. By coupling the benzoic acid with a diverse set of primary and secondary amines, we can systematically vary steric bulk, lipophilicity, and hydrogen bonding potential.
Ester Diversification: While the ethyl ester provides initial stability, its modification can further expand the chemical space. Transesterification or hydrolysis followed by re-esterification with a variety of alcohols can modulate properties such as solubility and cell permeability.[3]
The selection of building blocks (amines and alcohols) for derivatization should be guided by principles of library design, aiming for a broad representation of chemical space while adhering to "drug-like" properties.[2][]
Experimental Workflows & Protocols
The following sections provide detailed protocols for the synthesis, purification, and characterization of a diverse library of derivatives based on the 4-(2-Ethoxy-2-oxoethyl)benzoic acid scaffold.
Visualizing the Derivatization Strategy
Caption: General workflow for the derivatization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Protocol 1: Parallel Amide Library Synthesis
This protocol details the parallel synthesis of an amide library from 4-(2-Ethoxy-2-oxoethyl)benzoic acid using a diverse set of amines. The use of a carbodiimide coupling agent is a widely applicable and efficient method for amide bond formation.[6]
Reaction Setup: In an array of reaction vials (e.g., 96-well plate format), add a solution of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1.0 eq) in anhydrous DCM.
Amine Addition: To each vial, add a unique amine (1.1 eq) from a pre-plated library of diverse amines.
Coupling Agent Activation: In a separate flask, prepare a stock solution of EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.
Base Addition: Add DIPEA (2.5 eq) to each reaction vial.
Initiation of Coupling: Add the EDC/HOBt solution to each reaction vial.
Reaction: Seal the plate and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.
Work-up:
Quench the reaction by adding saturated sodium bicarbonate solution to each well.
Extract the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude amide products.
Causality Behind Experimental Choices
EDC/HOBt: This combination is a classic and effective coupling system.[7] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization, although racemization is not a concern for this specific achiral starting material.[6]
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the coupling reaction.
Anhydrous Solvents: The use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
Protocol 2: Ester Diversification via Transesterification
This protocol outlines a method for diversifying the ester functionality of the synthesized amide library or the starting material itself through a catalyst-driven transesterification.
Materials and Reagents
Reagent
Supplier
Grade
Amide Library or Starting Material
Synthesized
Diverse Alcohol Library
In-house or Commercial
Varies
Tin(II) Chloride (SnCl2) or other Lewis Acid Catalyst
Major Supplier
≥98%
Toluene
Major Supplier
Anhydrous
Dean-Stark Apparatus
Laboratory Supplier
Step-by-Step Protocol
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the starting ester (1.0 eq), the desired alcohol (large excess), and a catalytic amount of Tin(II) chloride (0.1 eq) in toluene.[8]
Reaction: Heat the mixture to reflux. The azeotropic removal of ethanol will drive the equilibrium towards the formation of the new ester.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with a suitable organic solvent like ethyl acetate.
Wash with saturated sodium bicarbonate solution to remove the catalyst.
Wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude transesterified product.
Causality Behind Experimental Choices
Lewis Acid Catalyst: A catalyst like Tin(II) chloride is used to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the new alcohol.[8]
Dean-Stark Apparatus: This is crucial for removing the ethanol byproduct, which is essential for driving the reversible transesterification reaction to completion according to Le Chatelier's principle.
Purification and Characterization: Ensuring Library Quality
The quality of a screening library is paramount for the reliability of biological data.[4] Therefore, robust purification and characterization of the synthesized derivatives are mandatory steps.
High-Throughput Purification
For compound libraries, automated mass-directed preparative high-performance liquid chromatography (HPLC) is the industry standard for purification.[9][10] This technique allows for the efficient isolation of the desired products from unreacted starting materials and byproducts.
Typical HPLC Purification Parameters
Parameter
Condition
Column
C18 reverse-phase
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
5-95% B over 10 minutes
Flow Rate
20-40 mL/min
Detection
UV (e.g., 254 nm) and Mass Spectrometry
Analytical Characterization
Each purified compound must be characterized to confirm its identity and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the synthesized compounds and assessing their purity.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the chemical structure.[4]
Purity Acceptance Criteria: For biological screening, a purity level of >95% as determined by LC-MS is generally considered acceptable.
Visualizing the Quality Control Process
Caption: Quality control workflow for the synthesized compound library.
Data Management and Sample Handling
For large compound libraries, robust data management is essential. Each compound should be assigned a unique identifier, and all associated analytical data (LC-MS, NMR) and biological screening results should be stored in a searchable database.
Purified compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions at a standard concentration (e.g., 10 mM) in 96- or 384-well plates for high-throughput screening.
Conclusion
The derivatization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid provides a versatile and efficient platform for the generation of diverse small molecule libraries for biological screening. By employing robust synthetic protocols for amidation and esterification, coupled with rigorous purification and characterization methods, researchers can produce high-quality compound collections with a high potential for hit discovery. The systematic exploration of chemical space around this scaffold, guided by the principles of medicinal chemistry and library design, is a powerful strategy in the ongoing quest for novel therapeutics and biological probes.
References
ResearchGate. (n.d.). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. Retrieved from [Link]
American Chemical Society. (1996). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of the American Chemical Society. Retrieved from [Link]
American Chemical Society. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters. Retrieved from [Link]
ResearchGate. (n.d.). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters. Retrieved from [Link]
National Center for Biotechnology Information. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. PubMed. Retrieved from [Link]
MDPI. (n.d.). Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Retrieved from [Link]
American Chemical Society. (2011). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry. Retrieved from [Link]
Virscidian. (2024). Microscale Automated High-Throughput Purification of Libraries. Retrieved from [Link]
Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
Vipergen. (n.d.). chemical libraries - what is compound libraries for drug discovery. Retrieved from [Link]
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
Chemistry World. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]
ChemRxiv. (n.d.). Design and Diversity Analysis of Chemical Libraries in Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design of small molecule libraries for NMR screening and other applications in drug discovery. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Application Notes and Protocols: Esterification of 4-Carboxyphenylacetic Acid
Abstract: This document provides a comprehensive guide to the esterification of 4-carboxyphenylacetic acid, a key intermediate in pharmaceutical and materials science. Three distinct and robust methodologies are detailed...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide to the esterification of 4-carboxyphenylacetic acid, a key intermediate in pharmaceutical and materials science. Three distinct and robust methodologies are detailed: the classic Fischer-Speier esterification for large-scale synthesis, the mild and high-yield diazomethane-mediated methylation, and the versatile Mitsunobu reaction for controlled ester synthesis. Each section offers in-depth mechanistic insights, step-by-step protocols, and expert analysis of the advantages and limitations to empower researchers in selecting and optimizing the most suitable method for their specific application.
Introduction
4-Carboxyphenylacetic acid, also known as 4-(carboxymethyl)benzoic acid, is a dicarboxylic acid featuring both an aromatic and an aliphatic carboxylic acid moiety.[1][2] This structural arrangement makes it a valuable building block in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and functional polymers.[2][3] The selective or complete esterification of its carboxylic acid groups is a critical transformation that allows for the modulation of solubility, reactivity, and biological activity.[3] This guide provides detailed protocols and scientific rationale for three key esterification methods applicable to this substrate, catering to diverse experimental needs from large-scale production to delicate, small-scale transformations.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness, making it highly suitable for large-scale applications.[4][5] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5][6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[7][8][9] This is commonly achieved by using a large excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[7][8][9]
Mechanistic Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[7][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7][9] A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[7]
Experimental Protocol: Synthesis of Diethyl 4-Carboxyphenylacetate
Materials:
4-Carboxyphenylacetic acid
Anhydrous ethanol
Concentrated sulfuric acid (H₂SO₄)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexane
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-carboxyphenylacetic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents). The ethanol serves as both the reactant and the solvent.[4][8]
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[3] An exothermic reaction will occur.
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Remove the excess ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate.
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
Filter off the drying agent.
Purification:
Concentrate the filtrate under reduced pressure to obtain the crude diethyl ester.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.
Causality and Optimization:
Excess Alcohol: Using a large excess of ethanol drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[7][10]
Water Removal: For reactions where using a large excess of alcohol is not feasible, a Dean-Stark apparatus can be employed with a non-polar solvent like toluene to azeotropically remove the water formed during the reaction.[7][8]
Catalyst Choice: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used.[5][8]
Caption: Fischer-Speier Esterification Workflow.
Method 2: Diazomethane-Mediated Esterification
Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids.[11][12] The reaction is rapid, proceeds under mild conditions (typically at room temperature or below), and produces high yields of the methyl ester with nitrogen gas as the only byproduct.[12][13] This makes the work-up procedure exceptionally simple. However, diazomethane is a toxic, explosive, and carcinogenic gas, requiring specialized glassware and significant safety precautions.[11][12] A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), can also be used.
Mechanistic Rationale
The reaction mechanism involves a simple acid-base reaction followed by an Sₙ2 displacement.[13] The carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[11][12] The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 fashion, displacing nitrogen gas, which is an excellent leaving group.[11][12][13]
Experimental Protocol: Synthesis of Dimethyl 4-Carboxyphenylacetate
Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment and specialized, scratch-free glassware.
Materials:
4-Carboxyphenylacetic acid
Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)
Diethyl ether
Methanol (optional, as a co-solvent)
Procedure:
Preparation of Diazomethane Solution: Prepare a dilute ethereal solution of diazomethane from a suitable precursor (e.g., N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®) according to a standard, validated procedure.
Reaction Setup: Dissolve 4-carboxyphenylacetic acid (1 equivalent) in diethyl ether or a mixture of diethyl ether and methanol in a flask equipped with a magnetic stirrer.
Reaction: Cool the carboxylic acid solution to 0 °C in an ice bath. Slowly add the ethereal diazomethane solution dropwise with gentle stirring until a faint yellow color of excess diazomethane persists and gas evolution ceases.[14]
Quenching: Allow the reaction to stir for an additional 10-15 minutes at 0 °C. Quench any remaining diazomethane by the careful, dropwise addition of a few drops of acetic acid until the yellow color disappears.
Work-up: The reaction mixture can be directly concentrated under reduced pressure to afford the crude dimethyl ester. Since the only byproduct is nitrogen gas, the product is often of high purity.
Purification (if necessary): If further purification is required, the crude product can be passed through a short plug of silica gel or purified by column chromatography.
Causality and Optimization:
Mild Conditions: The reaction proceeds at low temperatures, which is advantageous for substrates with heat-sensitive functional groups.
High Yield: The reaction is typically quantitative or near-quantitative.[12]
Safety: Due to the hazards of diazomethane, it is crucial to use dilute solutions and avoid any rough glass surfaces or strong light, which can trigger its decomposition.[11] The use of TMS-diazomethane is a recommended safer alternative.
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, under mild, neutral conditions.[15][16] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[15] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the esterification of 4-carboxyphenylacetic acid with simple primary alcohols.[15][16]
Mechanistic Rationale
The reaction mechanism is complex but begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[15] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol then adds to the phosphonium ion, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion displaces the triphenylphosphine oxide in an Sₙ2 reaction to form the desired ester.[15]
Experimental Protocol: General Procedure for Ester Synthesis
Materials:
4-Carboxyphenylacetic acid
Alcohol (e.g., benzyl alcohol, isopropanol)
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous tetrahydrofuran (THF) or other suitable solvent
Ethyl acetate
Hexane
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylacetic acid (1 equivalent), the desired alcohol (1-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[17]
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the stirred reaction mixture.[15][17] An exothermic reaction may be observed.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progression.[17]
Work-up:
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter and concentrate the solution.
The major challenge in Mitsunobu reactions is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazine derivative. Purification is typically achieved by column chromatography on silica gel.
Causality and Optimization:
Mild Conditions: The reaction is performed at or below room temperature, making it suitable for sensitive substrates.
Versatility: A wide range of alcohols can be used. The pKa of the carboxylic acid should generally be below 13 for the reaction to proceed efficiently.[15][18]
Purification Challenges: The removal of stoichiometric byproducts can be difficult. Using polymer-bound triphenylphosphine or specialized azodicarboxylates can simplify the purification process.[15]
Order of Addition: The order of reagent addition can be critical. Typically, the azodicarboxylate is added last to the mixture of the other components.[15]
The choice of esterification method for 4-carboxyphenylacetic acid is dictated by the specific requirements of the synthesis, including scale, desired ester, substrate sensitivity, and available safety infrastructure. The Fischer-Speier esterification remains the workhorse for large-scale production of simple alkyl esters due to its low cost and operational simplicity. For the clean and high-yield synthesis of methyl esters on a small scale, diazomethane offers an excellent, albeit hazardous, option. The Mitsunobu reaction provides the greatest flexibility for introducing a variety of ester groups under exceptionally mild conditions, making it ideal for complex or sensitive substrates, provided the challenges of byproduct removal are addressed. This guide equips researchers with the necessary knowledge to make an informed decision and successfully execute the esterification of this important dicarboxylic acid.
References
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
Unknown. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids.
BenchChem. (2025). An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids.
TCI. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
FAQ. (2022, October 7). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.
Wikipedia. (n.d.). Mitsunobu reaction.
Unknown. (n.d.). 29. The Fischer Esterification.
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
Unknown. (n.d.). Fischer Esterification.
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of the American Chemical Society, 110(19), 6487–6491.
BenchChem. (n.d.). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis.
Chemistry Stack Exchange. (2015, August 13). Routes of formation of esters with highest yield.
IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters.
Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5557-5559.
Anand, R. C., Vimal, & Milhotra, A. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Journal of Chemical Research, Synopses, (6), 378-379.
US Patent No. US6204386B1. (2001). Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.
Poso, A., Gynther, J., & Järvinen, T. (2000). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 5(12), 1051-1056.
Matrix Fine Chemicals. (n.d.). 4-(CARBOXYMETHYL)BENZOIC ACID.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Carboxymethyl)benzoic Acid.
Wikipedia. (n.d.). Fischer–Speier esterification.
Al-Noor, T. H., Al-Masoudi, W. A., & Yaseen, Z. J. (2018). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Iraqi Journal of Science, 59(2A), 735-742.
using 4-(2-Ethoxy-2-oxoethyl)benzoic acid to create antibody-drug conjugates
Application Note: Synthesis and Application of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid as a Rigid Heterobifunctional Linker Scaffold in Antibody-Drug Conjugates (ADCs) Executive Summary & Rationale Antibody-drug conjugates (...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Application of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid as a Rigid Heterobifunctional Linker Scaffold in Antibody-Drug Conjugates (ADCs)
Executive Summary & Rationale
Antibody-drug conjugates (ADCs) combine the targeting precision of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker bridging these two components is a critical determinant of the ADC's pharmacokinetic (PK) profile, systemic stability, and therapeutic index[1]. While flexible polyethylene glycol (PEG) linkers are widely used to improve solubility[2], they can sometimes fail to prevent the hydrophobic collapse of payloads onto the antibody surface, leading to aggregation, poor target binding, and rapid systemic clearance.
To address this, rigid heterobifunctional linkers incorporating phenyl rings have emerged as a powerful alternative[3]. This application note details the use of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5) as a rigid linker scaffold[4]. The phenyl ring provides steric rigidity that shields the payload from premature enzymatic cleavage in circulation, while its orthogonal functional groups enable highly controlled, stepwise bioconjugation.
Mechanistic Causality in Experimental Choices
As a Senior Application Scientist, it is critical to understand why a reagent is chosen, not just how to use it. The molecular architecture of 4-(2-Ethoxy-2-oxoethyl)benzoic acid provides a masterclass in orthogonal reactivity and structural control:
Steric Rigidity & Stability: The incorporation of the benzoic acid moiety restricts the conformational degrees of freedom between the antibody and the payload. This rigidity prevents highly hydrophobic payloads (e.g., Exatecan, MMAE) from intercalating into the antibody's hydrophobic pockets, thereby preserving the antibody's binding affinity and minimizing high-molecular-weight (HMW) aggregation.
Orthogonal Reactivity: The molecule features an aromatic carboxylic acid and an aliphatic ethyl ester (-CH2-COOCH2CH3). The aromatic carboxylic acid can be selectively activated using EDC/NHS. Because it is conjugated to the phenyl ring, the resulting NHS ester is stable yet highly reactive toward primary amines on the payload. The aliphatic ethyl ester remains completely inert during this amide coupling.
Optimal Nucleophilicity for Glycan Conjugation: Once the payload is secured, the ethyl ester is subjected to hydrazinolysis. The resulting aliphatic hydrazide (-CH2-CONHNH2) exhibits superior nucleophilicity compared to aromatic hydrazides, ensuring rapid and highly efficient site-specific conjugation to the aldehyde groups of oxidized antibody Fc-glycans.
Experimental Workflows & Protocols
Note: The following protocols constitute a self-validating system. Do not proceed to subsequent phases without satisfying the analytical validation checkpoints.
Phase 1: Payload Conjugation (Amide Bond Formation)
Objective: Attach an amine-bearing payload to the benzoic acid moiety of the linker.
Activation: Dissolve 1.0 molar equivalent (eq) of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 50 mM. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours under a nitrogen atmosphere.
Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. Causality: You must confirm the complete formation of the NHS-ester intermediate. Proceeding without this confirmation risks hydrolyzing the expensive cytotoxic payload in the next step.
Conjugation: Add 0.9 eq of the amine-containing payload and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Stir for 4-6 hours at room temperature.
Purification: Purify the resulting ester-linker-payload complex using preparative reversed-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Lyophilize the product.
Phase 2: Hydrazide Conversion (Unmasking the Linker)
Objective: Convert the ethyl ester to a highly nucleophilic hydrazide for antibody conjugation.
Hydrazinolysis: Dissolve the purified ester-linker-payload complex in anhydrous methanol (10 mg/mL). Add 10 eq of hydrazine hydrate.
Reaction: Stir at room temperature for 12 hours. The aliphatic ethyl ester will undergo nucleophilic acyl substitution.
Validation Checkpoint 2: Confirm the mass shift via LC-MS. Causality: Look for a mass reduction corresponding to the loss of the ethoxy group and the addition of the hydrazine moiety (-28 Da net change). This confirms the unmasking of the linker without degrading the payload.
Purification: Remove excess hydrazine in vacuo and purify the hydrazide-linker-payload via HPLC.
Phase 3: Site-Specific Antibody Conjugation
Objective: Conjugate the hydrazide-linker-payload to oxidized Fc-glycans on the monoclonal antibody (mAb).
Glycan Oxidation: Buffer exchange the mAb into 100 mM sodium acetate buffer (pH 5.5) at a concentration of 5 mg/mL. Add sodium periodate (NaIO4) to a final concentration of 10 mM. Incubate in the dark at 4°C for 30 minutes. Causality: Periodate selectively oxidizes the cis-diols of the Fc glycans to reactive aldehydes.
Quenching & Desalting: Quench the oxidation by adding glycerol to a final concentration of 50 mM. Desalt the oxidized mAb using a Zeba spin column to remove excess periodate, which could otherwise oxidize the payload.
Conjugation: Add 8 molar equivalents of the hydrazide-linker-payload to the oxidized mAb. Add 10 mM aniline. Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that dramatically accelerates hydrazone bond formation. Incubate at room temperature for 12-24 hours.
Validation Checkpoint 3: Determine the Drug-to-Antibody Ratio (DAR) and aggregation levels using Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC).
Quantitative Data & Analytics
Table 1: Expected Analytical Metrics for 4-(2-Ethoxy-2-oxoethyl)benzoic acid ADC Synthesis
Metric
Target Value
Analytical Method
Causality / Significance
Payload Coupling Yield
> 85%
RP-HPLC
High efficiency is driven by the unhindered activation of the aromatic benzoic acid.
Hydrazinolysis Yield
> 90%
LC-MS
The aliphatic ethyl ester provides a highly reactive electrophilic center for hydrazine.
Drug-to-Antibody Ratio (DAR)
3.8 - 4.2
HIC / Intact Mass
Site-specific glycan conjugation inherently limits the DAR to ~4, ensuring batch-to-batch homogeneity.
Aggregation (HMW Species)
< 2.0%
SEC-HPLC
The rigid phenyl scaffold prevents hydrophobic payload interactions with the mAb surface.
Plasma Stability
> 95% intact
LC-MS/MS
Steric hindrance from the rigid scaffold prevents premature enzymatic cleavage in circulation (14 days, 37°C).
Conjugation Workflow Visualization
Caption: Workflow for synthesizing ADCs using 4-(2-Ethoxy-2-oxoethyl)benzoic acid as a rigid linker.
References
ACS Publications. "Recent Advances in Peptide Linkers for Antibody-Drug Conjugates." Journal of Medicinal Chemistry. 1
PurePEG. "ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker." PurePEG Technical Resources. 2
NIH PubMed Central. "Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs." Biomedicines. 3
Application Note: Laboratory-Scale Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Introduction & Mechanistic Rationale 4-(2-Ethoxy-2-oxoethyl)benzoic acid (also commonly known as ethyl 2-(4-carboxyphenyl)acetate or homoterephthalic acid monoethyl ester) is a highly valuable bifunctional building block...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
4-(2-Ethoxy-2-oxoethyl)benzoic acid (also commonly known as ethyl 2-(4-carboxyphenyl)acetate or homoterephthalic acid monoethyl ester) is a highly valuable bifunctional building block in pharmaceutical development. It is prominently featured in the synthesis of histone deacetylase (HDAC) inhibitors and targeted neuropathic pain therapeutics (1).
The laboratory synthesis of this compound presents a classic challenge in selective functionalization: the mono-esterification of a dicarboxylic acid containing both an aliphatic and an aromatic carboxyl group (2). By employing 2-(4-carboxyphenyl)acetic acid (homoterephthalic acid) as the starting material, chemists can exploit the inherent differential reactivity of these two moieties to achieve high selectivity without the need for complex protecting group strategies.
Expertise & Causality in Reaction Design:
Selective Fischer esterification is achievable due to two primary factors governing the reactivity of the starting diacid:
Electronic Effects: The aromatic carboxylic acid is conjugated with the
π
-system of the benzene ring. This resonance stabilization decreases the electrophilicity of the carbonyl carbon. Conversely, the aliphatic carboxyl group is insulated by a methylene bridge, maintaining a highly electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by ethanol.
Steric Hindrance: The rigid, planar benzene ring and its ortho-hydrogens create a sterically demanding environment that hinders the formation of the bulky tetrahedral intermediate required for esterification. The freely rotating aliphatic chain presents minimal steric resistance.
Consequently, under mild conditions, the aliphatic acid esterifies orders of magnitude faster than the aromatic acid.
Caption: Kinetic selectivity pathway in the esterification of homoterephthalic acid.
Soluble in EtOAc, DMSO, Methanol; Insoluble in Water
Experimental Workflow
The following workflow illustrates the self-validating purification strategy. By utilizing a targeted acid-base extraction, the target monoester is chemically separated from any over-esterified diester byproduct based on its distinct ionization states.
Caption: Experimental workflow for the synthesis and selective isolation of the monoester.
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (55.5 mmol) of homoterephthalic acid in 100 mL of absolute ethanol.
Place the flask in an ice bath to cool the mixture to 0°C.
Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.
Expert Insight: The addition of concentrated sulfuric acid is highly exothermic. Cooling the reaction during this step prevents localized overheating, which could inadvertently provide enough activation energy to drive the unwanted esterification of the less reactive aromatic carboxyl group.
Step 2: Selective Esterification
Attach a reflux condenser and heat the reaction mixture to 65°C (gentle reflux) for 2 to 3 hours.
Self-Validating Step (Reaction Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of Dichloromethane:Methanol (9:1) with 1% acetic acid. The aliphatic esterification is rapid. Terminate the heating as soon as the starting material spot is heavily diminished to prevent the formation of the diester byproduct.
Step 3: Solvent Removal and Liquid-Liquid Extraction
Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the majority of the ethanol.
Dissolve the resulting viscous residue in 150 mL of Ethyl Acetate.
Transfer the solution to a separatory funnel and wash with 50 mL of distilled water to remove the residual sulfuric acid catalyst.
Crucial Separation Step: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL).
Expert Insight: This acid-base extraction is the self-validating core of the purification protocol. The desired monoester (which retains a free aromatic carboxylic acid) and any unreacted diacid will be deprotonated to form water-soluble sodium salts, migrating entirely into the aqueous phase. Conversely, any over-esterified byproduct (diethyl homoterephthalate) lacks an acidic proton and remains trapped in the organic phase, which can be safely discarded.
Step 4: Product Isolation
Combine the aqueous NaHCO₃ extracts in an Erlenmeyer flask and carefully acidify with 1M HCl until the solution reaches pH ~2.
Caution: Vigorous CO₂ gas evolution will occur. Add the acid slowly and continuously stir to prevent overflow.
Upon acidification, the target monoester will precipitate out of solution or form a cloudy suspension. Extract this acidified aqueous phase with fresh Ethyl Acetate (3 x 75 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(2-Ethoxy-2-oxoethyl)benzoic acid as a high-purity white crystalline solid.
References
Google Patents.
Benchchem. "4-(2-Ethoxy-2-oxoethyl)
ChemBK. "HOMOTEREPHTHALIC ACID Chemical Properties and Uses".
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Chemoselective Purification of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Executive Summary & Rationale
4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5) is a critical bifunctional intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent Histone Deacetylase 6 (HDAC6) inhibitors[1]. The molecule's architecture presents a distinct purification challenge: it contains both a moderately acidic carboxylic acid and a base-sensitive ethyl ester[2].
Standard purification protocols often fail because they inadvertently trigger ester hydrolysis or transesterification. This application note establishes three field-validated, self-validating methodologies—chemoselective acid-base extraction, suppressed-ion chromatography, and controlled recrystallization—designed to isolate the target compound with >99% purity while preserving its structural integrity.
Physicochemical Profiling
Understanding the physical properties of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is foundational to designing a non-destructive purification workflow.
Before executing any purification, one must understand the causality of degradation. Exposing 4-(2-Ethoxy-2-oxoethyl)benzoic acid to strong aqueous bases (e.g., NaOH, KOH) or strong mineral acids with heat will rapidly cleave the ethyl ester, yielding the undesired 4-(carboxymethyl)benzoic acid (diacid) impurity.
Caption: Degradation pathways of 4-(2-Ethoxy-2-oxoethyl)benzoic acid under harsh conditions.
Protocol A: Chemoselective Acid-Base Extraction
Expertise & Causality:
Acid-base extraction leverages the pKa difference between the target and neutral impurities. Because the target's pKa is ~4.17[2], a mild base like 5% Sodium Bicarbonate (NaHCO₃, pH ~8.3) is perfectly calibrated to quantitatively deprotonate the carboxylic acid into a water-soluble sodium salt. Crucially, NaHCO₃ is not nucleophilic or basic enough to saponify the ethyl ester at room temperature, ensuring chemoselectivity.
Step-by-Step Methodology:
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Mild Deprotonation: Transfer to a separatory funnel. Add an equal volume of 5% aqueous NaHCO₃. Gently invert and vent frequently to release CO₂ gas.
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the product (as a sodium salt); the upper organic layer contains neutral impurities.
Washing: Wash the aqueous layer once more with a small volume of EtOAc to remove residual lipophilic impurities. Discard the organic layers.
Controlled Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring continuously.
Self-Validation Checkpoint: Monitor the pH using universal indicator paper. Stop adding HCl when the pH reaches strictly 2.0. A white precipitate (the free acid) will form.
Recovery: Extract the acidified aqueous suspension with fresh EtOAc (3 x 15 mL).
Drying & Concentration: Combine the new organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at ≤ 40 °C to yield the pure product.
Caption: Workflow for Chemoselective Acid-Base Extraction of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Protocol B: Suppressed-Ion Silica Gel Chromatography
Expertise & Causality:
When purifying carboxylic acids via normal-phase silica gel chromatography, the free -COOH group strongly hydrogen-bonds with active silanol (-SiOH) sites on the silica. This causes severe peak tailing and loss of resolution. By adding 1% Glacial Acetic Acid (AcOH) to the mobile phase, we transiently cap these silanol sites and suppress the ionization of the target compound, forcing it to elute as a sharp, symmetrical band.
Step-by-Step Methodology:
Eluent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (typically starting at 4:1 v/v) and add exactly 1% (v/v) Glacial Acetic Acid.
Column Packing: Slurry-pack the silica gel column using the prepared acidic mobile phase.
Sample Loading: Dissolve the crude sample in a minimum volume of EtOAc/DCM and carefully load it onto the column head.
Elution: Run the column, collecting fractions.
Self-Validation Checkpoint: Spot fractions on a TLC plate. Develop in Hexanes:EtOAc (1:1) with 1% AcOH. The target compound will appear as a tight, dark spot under UV (254 nm) without streaking.
Modifier Removal: Combine the product-containing fractions. To remove the residual acetic acid during concentration, co-evaporate with toluene (2 x 10 mL) in vacuo, followed by high vacuum drying for 12 hours.
Protocol C: Controlled Recrystallization
Expertise & Causality:
Recrystallization provides the highest polymorphic purity. For this monoester, protic solvents like methanol or ethanol must be strictly avoided if any trace acid is present, as they will induce transesterification (swapping the ethyl ester for a methyl ester). A binary, non-nucleophilic solvent system like Ethyl Acetate (solubilizing solvent) and Hexanes (anti-solvent) provides an inert, highly tunable environment for crystal lattice formation.
Step-by-Step Methodology:
Dissolution: Place the solid in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate until the solid just dissolves.
Hot Filtration: If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.
Anti-Solvent Addition: While the solution is still hot, add hot Hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add one drop of EtOAc to clear the solution.
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour.
Self-Validation Checkpoint: Filter the crystals and determine the melting point. A sharp melting point range (≤ 2 °C variance) confirms the successful exclusion of structurally similar impurities from the crystal lattice.
Isolation: Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under vacuum.
Comprehensive Analytical Strategies for the Characterization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Introduction 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS No. 57269-65-5) is a molecule of interest in pharmaceutical and chemical synthesis, serving as a potential building block or intermediate.[1] Its bifunctional nature,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS No. 57269-65-5) is a molecule of interest in pharmaceutical and chemical synthesis, serving as a potential building block or intermediate.[1] Its bifunctional nature, possessing both a carboxylic acid and an ethyl ester moiety, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively characterize this compound. We will delve into the core analytical techniques, explaining the rationale behind method selection and providing detailed, field-tested protocols.
The structural characteristics of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, including a substituted aromatic ring, a carboxylic acid group, and an ethyl ester, dictate the optimal analytical methodologies. The presence of a chromophoric benzene ring makes it amenable to UV-based detection in liquid chromatography, while the carboxylic acid and ester functionalities can be probed by spectroscopic techniques such as FTIR and NMR. Mass spectrometry provides an orthogonal method for confirming molecular weight and fragmentation patterns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is fundamental to developing appropriate analytical methods.
Expected to be soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. Limited solubility in non-polar solvents and water.
General chemical principles
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and quantifying 4-(2-Ethoxy-2-oxoethyl)benzoic acid in various matrices.[3][4] The method's ability to separate the target analyte from starting materials, by-products, and degradants is critical.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the aromatic ring of the analyte. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. UV detection is ideal due to the presence of the aromatic chromophore.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a 4-(2-Ethoxy-2-oxoethyl)benzoic acid sample and quantify it against a reference standard.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
4-(2-Ethoxy-2-oxoethyl)benzoic acid reference standard
Sample of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (or phosphoric acid for non-MS applications)[5][6]
Volumetric flasks and pipettes
0.45 µm syringe filters
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the primary standard.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and resolution for aromatic compounds.
Mobile Phase
Acetonitrile:Water (60:40) + 0.1% Formic Acid
Acid suppresses ionization of the carboxylic acid for better peak shape.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Injection Volume
10 µL
A typical injection volume to avoid column overloading.
Column Temperature
30 °C
Ensures reproducible retention times.
Detection Wavelength
254 nm
A common wavelength for aromatic compounds.
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine its purity and concentration.
Data Interpretation
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the reference standard.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.[7][8] Derivatization is often necessary for non-volatile compounds like carboxylic acids to make them suitable for GC analysis.
Causality Behind Experimental Choices
The carboxylic acid group of the analyte makes it non-volatile. Derivatization with an agent like BSTFA converts the acidic proton into a trimethylsilyl (TMS) group, increasing volatility. A non-polar capillary column is suitable for separating the derivatized analyte and other potential impurities. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.
Anhydrous solvent (e.g., pyridine or acetonitrile)
GC vials
Procedure:
Derivatization: In a GC vial, dissolve a small amount of the sample (e.g., 1 mg) in the anhydrous solvent (e.g., 100 µL). Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA). Cap the vial and heat at 60-70 °C for 30 minutes.
GC-MS Conditions:
Parameter
Condition
Rationale
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
A common non-polar column suitable for a wide range of compounds.
Inlet Temperature
250 °C
Ensures rapid volatilization of the sample.
Oven Program
Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
A general-purpose temperature program to separate compounds with varying boiling points.
Carrier Gas
Helium at 1 mL/min
Inert carrier gas.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique for creating reproducible mass spectra.
Mass Range
50-500 m/z
Covers the expected mass of the derivatized analyte and potential fragments.
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Data Interpretation
The resulting total ion chromatogram (TIC) will show peaks corresponding to different components of the sample. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The mass spectrum of the derivatized 4-(2-Ethoxy-2-oxoethyl)benzoic acid should show a molecular ion peak corresponding to the TMS derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Causality Behind Experimental Choices
Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is aprotic and dissolves many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). The expected chemical shifts are predictable based on the functional groups present.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
Sample of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Deuterated solvent (e.g., CDCl₃)
NMR tubes
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
Expected Spectral Data and Interpretation
¹H NMR:
A triplet and a quartet in the upfield region corresponding to the ethyl group of the ester.
A singlet for the methylene protons between the aromatic ring and the ester carbonyl.
Two doublets in the downfield aromatic region, characteristic of a 1,4-disubstituted benzene ring.
A broad singlet for the carboxylic acid proton, which may be exchangeable with deuterium.
¹³C NMR:
Signals for the two carbons of the ethyl group.
A signal for the methylene carbon.
Signals for the aromatic carbons, with quaternary carbons having lower intensity.
Signals for the two carbonyl carbons (ester and carboxylic acid).
Caption: Chemical structure of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the analyte and to study its fragmentation pattern, which can provide additional structural information.[9]
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often producing a prominent molecular ion or pseudomolecular ion ([M-H]⁻ or [M+H]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system.
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.
MS Conditions:
Parameter
Condition
Rationale
Ionization Mode
ESI Negative or Positive
Negative mode will detect [M-H]⁻; positive mode may show [M+H]⁺ or adducts.
Capillary Voltage
3-4 kV
Standard voltage to generate a stable spray.
Drying Gas Flow
5-10 L/min
Removes solvent droplets.
Drying Gas Temp.
200-300 °C
Aids in desolvation.
Data Interpretation
In negative ion mode, a prominent peak at m/z 207.06 should be observed, corresponding to the deprotonated molecule [C₁₁H₁₁O₄]⁻. In positive ion mode, a peak at m/z 209.08 corresponding to [C₁₁H₁₃O₄]⁺ might be seen.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11]
Causality Behind Experimental Choices
The presence of a carboxylic acid and an ester in the molecule will give rise to characteristic absorption bands in the IR spectrum. The O-H stretch of the carboxylic acid will be a broad band, while the two C=O stretches (acid and ester) will be sharp and intense.
Experimental Protocol: FTIR
Objective: To identify the key functional groups in 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Instrumentation: An FTIR spectrometer.
Procedure:
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.[10]
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Data and Interpretation
Wavenumber (cm⁻¹)
Functional Group
Vibration
~3300-2500 (broad)
Carboxylic Acid
O-H stretch
~1720-1700
Ester
C=O stretch
~1700-1680
Carboxylic Acid
C=O stretch
~1600, ~1475
Aromatic Ring
C=C stretch
~1300-1000
Ester
C-O stretch
The two carbonyl peaks may overlap, appearing as a broad or shouldered peak.
Conclusion
A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. HPLC is essential for purity assessment and quantification. GC-MS is valuable for identifying volatile impurities, often requiring derivatization. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry confirms the molecular weight. Finally, FTIR offers a quick confirmation of the presence of key functional groups. By employing these methods in a coordinated manner, researchers can ensure the quality and integrity of this important chemical compound.
References
SpectraBase. (n.d.). Benzoic acid, 4-[[[4-[2-[(4-ethoxyphenyl)amino]-2-oxoethyl]-1-piperazinyl]acetyl]amino]-, methyl ester. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from [Link]
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]
NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]
PubChem. (2026, March 7). 2-Ethoxy-4-(2-(ethylamino)-2-oxoethyl)benzoic acid. Retrieved from [Link]
Nakano, D., & Ma, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
SpectraBase. (n.d.). Benzoic acid, 4-benzoyl-, 2-[2-[(1-oxo-2-propenyl)oxy]ethoxy]ethyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of carboxylic acids and esters. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
SIELC Technologies. (2018, February 19). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from [Link]
Scribd. (n.d.). FTIR Analysis of Benzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]
Chegg.com. (2019, February 14). Solved 4. The FTIR spectrum of benzoic acid is given. Retrieved from [Link]
Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
ResearchGate. (2023, June 15). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
Google Patents. (n.d.). DE102008046995A1 - 2-ethoxy-benzoic acid.
EPA. (2025, October 15). 2-(2-Ethoxy-2-oxoethyl)benzoic acid Env. Fate/Transport. Retrieved from [Link]
4-(2-Ethoxy-2-oxoethyl)benzoic acid in solid-phase organic synthesis
Application Note: 4-(2-Ethoxy-2-oxoethyl)benzoic Acid as an Orthogonal Bifunctional Linker in Solid-Phase Organic Synthesis (SPOS) Executive Summary In the development of complex peptidomimetics, PROTACs, and targeted sm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-(2-Ethoxy-2-oxoethyl)benzoic Acid as an Orthogonal Bifunctional Linker in Solid-Phase Organic Synthesis (SPOS)
Executive Summary
In the development of complex peptidomimetics, PROTACs, and targeted small-molecule libraries, the precise spatial arrangement of molecular domains is critical. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (also known as ethyl 4-carboxyphenylacetate) serves as an elite bifunctional building block in Solid-Phase Organic Synthesis (SPOS)[1]. By featuring both a rigid aromatic carboxylic acid and a flexible, ethyl-ester-protected aliphatic acetic acid, this linker enables highly controlled, orthogonal chain elongation without compromising the stability of the growing polymer-bound sequence.
The architectural power of 4-(2-Ethoxy-2-oxoethyl)benzoic acid lies in the distinct electronic and steric environments of its two termini:
Aromatic Carboxylic Acid (C1): The benzoic acid moiety is electronically deactivated compared to aliphatic acids. However, when treated with highly efficient uronium-based coupling reagents (e.g., HATU), it readily forms stable amide bonds with amine-functionalized resins.
Aliphatic Ethyl Ester (C4): The ethyl ester acts as a robust orthogonal protecting group. Unlike standard tert-butyl or trityl esters, the ethyl ester is completely impervious to the acidic conditions of global cleavage (e.g., 95% TFA) and the basic conditions of Fmoc removal (20% piperidine)[2].
Causality in Deprotection: To unmask the aliphatic carboxylic acid for subsequent chain elongation, the ethyl ester must undergo on-resin saponification. Lithium hydroxide (LiOH) is the reagent of choice over sodium or potassium hydroxide[3]. The lithium cation provides a milder basic environment, drastically reducing the risk of base-catalyzed side reactions such as aspartimide formation, premature ester-linker cleavage, or the racemization of adjacent chiral centers[4].
Experimental Workflow
Workflow for the orthogonal integration and deprotection of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Step-by-Step Protocol: Resin Loading and On-Resin Saponification
This protocol is designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding to the next costly synthesis step.
Phase 1: Aryl Carboxylic Acid Coupling
Resin Swelling: Weigh 100 mg of Rink Amide resin (loading ~0.5 mmol/g) into a solid-phase synthesis syringe equipped with a porous frit. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
Activation: In a separate vial, dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents). Stir for 2 minutes to form the active O-At ester.
Expert Insight: HATU is strictly required here. The benzoic acid moiety is less nucleophilic than aliphatic counterparts; weaker carbodiimides (like DIC) often result in incomplete coupling.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation (Self-Validating Checkpoint): Drain the reagents and wash the resin with DMF (5x) and DCM (5x). Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms complete acylation. Because the ethyl ester does not react with ninhydrin, this test conclusively proves the aryl coupling is complete.
Solvent Exchange: Wash the resin thoroughly with Tetrahydrofuran (THF) (5x) to prepare the polymer matrix for the aqueous basic conditions.
Hydrolysis: Prepare a fresh solution of 1M LiOH in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v). Add 2 mL of this cocktail to the resin and agitate gently at room temperature for 4 hours[3].
Expert Insight: Polystyrene-based resins are highly hydrophobic and will abruptly collapse in purely aqueous or methanolic solutions, trapping the ester inside the bead. THF is critical to maintain polymer swelling, while MeOH acts as a phase-transfer co-solvent to keep the LiOH dissolved[4].
Neutralization & Washing: Drain the basic solution. Wash the resin with THF (3x), followed by a neutralizing wash of 1% Acetic Acid in DMF (3x) to protonate the newly formed carboxylate salt. Finally, wash with DMF (5x) and DCM (5x).
Validation (Self-Validating Checkpoint): Perform a mini-cleavage on 5 mg of the resin using TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 1 hour. Evaporate the cleavage cocktail and analyze via LC-MS. A mass shift of -28 Da (loss of the ethyl group) confirms 100% conversion to the free aliphatic carboxylic acid.
Quantitative Data: Saponification Optimization
The efficiency of on-resin saponification is entirely dependent on the microenvironment of the polymer bead. The table below summarizes the causality between solvent selection, resin swelling, and ester hydrolysis conversion rates.
Saponification Solvent System
Base Reagent
Time (h)
Polystyrene Resin Swelling
Conversion to Free Acid (%)
THF / H₂O (1:1)
1M LiOH
12
Poor
45%
MeOH / H₂O (1:1)
1M NaOH
4
Very Poor
30%
DMF / H₂O (4:1)
1M LiOH
8
Moderate
75%
THF / MeOH / H₂O (3:1:1)
1M LiOH
4
Excellent
>95%
Data Interpretation: The 3:1:1 (THF/MeOH/H₂O) system provides the optimal thermodynamic balance. It prevents the hydrophobic collapse of the resin (driven by THF) while maintaining a high local concentration of the hydroxide nucleophile (driven by the MeOH/H₂O solvation shell).
References[1] 4-(2-Ethoxy-2-oxoethyl)benzoic acid. Benchchem.Verified Link[2] The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). Verified Link[3] The Ortho Backbone Amide Linker (o-BAL) Is an Easily Prepared and Highly Acid-Labile Handle for Solid-Phase Synthesis. ACS Publications. Verified Link[4] Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI. Verified Link
Technical Support Center: Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. As a key intermediate in various synthetic pathways, its efficient p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. As a key intermediate in various synthetic pathways, its efficient preparation is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and commonly employed method for synthesizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid?
A1: The most prevalent and straightforward approach is the selective Fischer-Speier esterification of 4-(carboxymethyl)benzoic acid.[1][2][3] This method involves heating the starting di-acid in a large excess of anhydrous ethanol with a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. The alcohol serves as both the reactant and the solvent, driving the equilibrium towards the ester product.[4][5]
Q2: What is the primary chemical challenge in this synthesis?
A2: The core challenge lies in achieving selective mono-esterification. The starting material, 4-(carboxymethyl)benzoic acid, possesses two carboxylic acid functional groups with different chemical environments: one is an aliphatic-type acid (the acetic acid moiety) and the other is an aromatic acid (the benzoic acid moiety). The aliphatic carboxylic acid is generally more reactive towards esterification under these conditions due to being slightly more acidic and less sterically hindered. However, forcing conditions (high temperature or long reaction times) can lead to the formation of the undesired di-ester byproduct, diethyl 4-(2-ethoxy-2-oxoethyl)benzoate.
Q3: How can the progress of the reaction be effectively monitored?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid (to ensure sharp spots for the acidic components), can effectively separate the starting di-acid (most polar, lowest Rf), the desired mono-ester product (intermediate Rf), and the di-ester byproduct (least polar, highest Rf). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be employed.[6]
Q4: Are there alternative synthetic routes to consider?
A4: Yes, an alternative strategy involves the malonic ester synthesis. This route typically starts with an ethyl 4-(halomethyl)benzoate, such as ethyl 4-(bromomethyl)benzoate. This is reacted with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation. However, this route is more complex and presents its own challenges, particularly in achieving selective hydrolysis of the malonate ester without affecting the benzoate ester, which often requires careful control of reaction conditions.[7][8]
Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the synthesis via Fischer esterification of 4-(carboxymethyl)benzoic acid.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction has been refluxing for several hours, but TLC analysis shows predominantly unreacted 4-(carboxymethyl)benzoic acid. What could be the issue?
Answer & Solutions: This issue typically points to problems with the reaction equilibrium or catalysis.
Causality—Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct.[5] The presence of water in the reaction mixture, even in small amounts, will shift the equilibrium back towards the starting materials, impeding product formation.
Protocol: Ensure all reagents and glassware are anhydrous. Use absolute ethanol (>99.5%) and freshly opened or properly stored acid catalysts. For larger-scale reactions, employing a Dean-Stark apparatus to physically remove water as it forms is highly effective.
Causality—Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount to effectively protonate the carbonyl oxygen of the carboxylic acid, which is the crucial first step of the mechanism.
Protocol: Use a fresh bottle of concentrated sulfuric acid or another strong acid catalyst. Typically, 3-5 mol% of the catalyst relative to the starting di-acid is sufficient.
Causality—Insufficient Temperature/Time: The reaction may not have reached the required activation energy or has not been allowed to proceed long enough to reach equilibrium.
Protocol: Ensure the reaction mixture is maintained at a steady reflux. For ethanol, this is approximately 78°C. Extend the reaction time and continue to monitor by TLC every 1-2 hours until no further change is observed.
Problem 2: Predominant Formation of the Di-Ester Byproduct
Question: My reaction went to completion, but the main product is the di-ester, not my target mono-ester. How can I improve selectivity?
Answer & Solutions: Over-esterification is a common problem when reaction conditions are too forcing.
Causality—Thermodynamic vs. Kinetic Control: While the aliphatic acid is kinetically favored, given enough time and energy, the thermodynamically stable di-ester will eventually form.
Protocol 1 (Stoichiometric Control): Reduce the amount of ethanol from a large excess to a more controlled amount (e.g., 2-5 equivalents). This will limit the availability of the alcohol for the second esterification. Note that this may also slow down the primary reaction rate.
Protocol 2 (Time and Temperature Control): Carefully monitor the reaction and stop it as soon as a significant amount of the desired mono-ester has formed, before the di-ester becomes the major product. Reducing the reflux temperature slightly (if feasible) can also favor the kinetically preferred product.
Protocol 3 (Catalyst Choice): In some cases, using a solid acid catalyst, such as an acid-activated montmorillonite clay or a resin like Dowex 50W, can offer better selectivity.[9] These catalysts can sometimes provide steric hindrance that disfavors the esterification of the more-hindered aromatic acid.
Problem 3: Difficulties in Product Purification
Question: I have a crude mixture of the starting material, the desired product, and the di-ester. What is the most effective purification strategy?
Answer & Solutions: The differences in polarity and acidity among the three components can be exploited for efficient separation.
Strategy A: Acid-Base Extraction (Recommended First Step)
This method is excellent for removing the non-acidic di-ester byproduct.
Causality: The starting di-acid and the target mono-ester both have free carboxylic acid groups, making them soluble in a basic aqueous solution. The di-ester, lacking an acidic proton, will remain in the organic phase.
Detailed Protocol:
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
Dissolve the resulting residue in an organic solvent like ethyl acetate.
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The di-acid and mono-ester will move to the aqueous layer as their sodium salts, while the di-ester remains in the ethyl acetate.
Separate the layers. The organic layer containing the di-ester can be washed, dried, and evaporated if recovery of this byproduct is desired.
Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2. This will re-protonate the carboxylic acids, causing the di-acid and mono-ester to precipitate or to be extractable back into a fresh portion of ethyl acetate.
Strategy B: Silica Gel Column Chromatography
This is the most powerful method for separating the mono-ester from the starting di-acid after the initial acid-base extraction.
Causality: The di-acid is significantly more polar than the mono-ester due to having two carboxylic acid groups capable of hydrogen bonding with the silica gel.
Detailed Protocol:
Prepare a silica gel column.
Dissolve the mixture obtained from the acidified aqueous layer (containing the di-acid and mono-ester) in a minimal amount of solvent.
Elute the column with a gradient of ethyl acetate in hexanes. A typical starting point is 20-30% ethyl acetate in hexanes, gradually increasing the polarity. Adding 0.5-1% acetic acid to the mobile phase is often necessary to prevent tailing of the acidic compounds.
Collect fractions and analyze by TLC to identify and combine those containing the pure desired product.
Experimental Protocol: Synthesis via Fischer Esterification
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(carboxymethyl)benzoic acid (1.0 eq).
Reagent Addition: Add anhydrous ethanol (20-30 mL per gram of starting material). Begin stirring to dissolve the solid.
Catalysis: Carefully add concentrated sulfuric acid (0.03-0.05 eq) dropwise to the stirring solution.
Reflux: Heat the mixture to a gentle reflux and maintain this temperature. Monitor the reaction's progress every hour using TLC (e.g., 50% ethyl acetate / 50% hexanes + 0.5% acetic acid).
Work-up: Once TLC indicates optimal conversion to the mono-ester, cool the reaction to room temperature. Remove the excess ethanol via rotary evaporation.
Purification (Extraction): Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Extract three times with saturated NaHCO₃ solution. Combine the aqueous layers.
Isolation: Cool the combined aqueous layers in an ice bath and acidify to pH 2 with 1M HCl. A white precipitate should form.
Final Purification: Collect the precipitate by vacuum filtration and wash with cold water. If necessary, purify further by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography as described in "Troubleshooting Problem 3". Dry the final product under vacuum to yield 4-(2-Ethoxy-2-oxoethyl)benzoic acid as a white solid.
Visualized Workflows
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
BenchChem. (2025). Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. BenchChem.
BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. BenchChem.
SIELC Technologies. (2018). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
Taydakov, I. V., & Kiskin, M. A. (2020). Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]
Sarmah, B., & Srivastava, R. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]
Maldonado-Ortega, U., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis. BenchChem.
LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4-(CARBOXYMETHYL)BENZOIC ACID | CAS 501-89-3. Retrieved from [Link]
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
ChemBK. (2024). 4-CARBOXYMETHYLBENZOIC ACID. Retrieved from [Link]
Ley, S. V., & Yates, C. (2008). Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. Retrieved from [Link]
Technical Support Center: Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center dedicated to the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This molecule, a key building block in pharmaceutical and materials science, presents unique synthetic challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This molecule, a key building block in pharmaceutical and materials science, presents unique synthetic challenges, primarily centered on achieving high yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to troubleshoot and optimize your synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and succeed.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(2-Ethoxy-2-oxoethyl)benzoic acid?
A1: There are two main strategies for synthesizing this molecule:
Selective Mono-Hydrolysis of Diethyl Terephthalate: This is the most direct route. It involves the hydrolysis of one of the two ester groups of commercially available diethyl terephthalate. The primary challenge is preventing the reaction from proceeding to the full hydrolysis product, terephthalic acid.[1][2]
Functionalization of a Precursor: This involves starting with a molecule that already contains either the benzoic acid or the ethyl acetate moiety and adding the other. For example, starting from ethyl 4-(bromomethyl)benzoate and building the acetic acid side chain is a theoretical possibility, though it often involves multiple steps and can be complex.[3][4]
This guide will focus on optimizing the more common and direct mono-hydrolysis route.
Q2: Why is controlling the mono-hydrolysis of diethyl terephthalate so challenging?
A2: The challenge lies in selectivity. The hydrolysis of the first ester group to form the desired product is followed by the hydrolysis of the second ester group to form the undesired by-product, terephthalic acid. The reaction rates for the first and second hydrolysis are often comparable, making it difficult to stop the reaction cleanly at the mono-hydrolysis stage. This leads to a mixture of starting material, desired product, and the di-acid, complicating purification and reducing the overall yield.
Q3: What are the most critical parameters to control for improving the yield?
A3: The three most critical parameters are:
Stoichiometry of the Base: Using a precisely controlled amount of base (typically just under one equivalent) is crucial. An excess will inevitably lead to the formation of the di-acid.
Reaction Temperature: Lower temperatures slow down the reaction rate, which can sometimes improve the selectivity between the first and second hydrolysis steps.
Reaction Time: The reaction must be carefully monitored (e.g., by TLC or HPLC) and stopped as soon as the optimal conversion is reached, before significant amounts of the di-acid are formed.
Troubleshooting Guide: Optimizing the Mono-Hydrolysis of Diethyl Terephthalate
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Very Low or No Product Yield
Q: My reaction resulted in a very low yield of the desired product. The main component appears to be unreacted starting material. What went wrong?
A: This outcome typically points to insufficient reaction drive or reagent issues.
Potential Cause
Recommended Solution & Scientific Rationale
1. Ineffective Hydrolysis
Solution: Ensure your base (e.g., NaOH, KOH) is fully dissolved and active. Use a co-solvent system like ethanol/water to improve the solubility of diethyl terephthalate, which has limited solubility in water alone.[5] Rationale: The hydrolysis is a biphasic reaction if the ester is not fully dissolved. Improving solubility increases the interfacial area where the reaction occurs, thus increasing the reaction rate.
2. Insufficient Reaction Time or Temperature
Solution: Gradually increase the reaction temperature (e.g., from 50°C to 70°C) and extend the reaction time. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). Rationale: Chemical reactions have an activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier, while extending the time allows for greater conversion. TLC is essential for empirical optimization.[6]
3. Sub-stoichiometric Amount of Base
Solution: While less than one equivalent of base is used to maintain selectivity, too little will result in a low conversion. Ensure accurate measurement of your base. A slight, carefully calculated increase (e.g., from 0.85 to 0.95 equivalents) may be necessary. Rationale: The hydrolysis reaction is base-mediated (saponification). The hydroxide ion is a reactant, and its concentration directly influences the reaction rate.
Issue 2: Significant Formation of Terephthalic Acid (Di-acid) Impurity
Q: My final product is heavily contaminated with terephthalic acid, which is difficult to remove and has drastically lowered my yield. How can I prevent this?
A: This is the most common problem and is caused by over-reaction.
Potential Cause
Recommended Solution & Scientific Rationale
1. Excess of Base
Solution: This is the most likely cause. Carefully titrate your stock base solution to confirm its concentration. Use no more than 0.95 equivalents of the base relative to the diethyl terephthalate. Rationale: Any amount of base beyond one equivalent will catalyze the hydrolysis of the second ester group after the first has been consumed, leading directly to the formation of terephthalic acid.
2. Prolonged Reaction Time
Solution: Stop the reaction before all the starting material is consumed. The optimal point is a trade-off between converting the starting material and forming the di-acid. Rationale: Even with a sub-stoichiometric amount of base, some di-acid formation is inevitable over long periods. Sacrificing a small amount of starting material is often necessary to maximize the yield of the desired mono-acid.
3. High Reaction Temperature
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can decrease the selectivity between the first and second hydrolysis steps. Rationale: While higher temperatures increase the rate of both hydrolysis steps, the activation energy for the second hydrolysis may be overcome more easily at elevated temperatures, reducing the kinetic window to isolate the mono-hydrolyzed product.
Issue 3: Difficulty in Product Isolation and Purification
Q: I have a mixture of starting material, product, and di-acid. My extraction and purification attempts are resulting in significant product loss. What is an effective purification strategy?
A: This requires a carefully planned pH-swing extraction, exploiting the different acidity of the components.
Potential Cause
Recommended Solution & Scientific Rationale
1. Ineffective Separation of Acidic Components
Solution: Utilize a multi-step, pH-controlled liquid-liquid extraction. After quenching the reaction, acidify the aqueous solution to a pH of ~4.5-5.0. Rationale: At this pH, the more acidic terephthalic acid (pKa1 ~3.5) will be partially deprotonated and remain in the aqueous layer, while the desired product (pKa ~4.2) and unreacted ester can be extracted into an organic solvent like ethyl acetate. A subsequent extraction of the organic layer with a weak base solution (e.g., saturated sodium bicarbonate, pH ~8) can then selectively extract the desired product, leaving the neutral starting material behind.
2. Emulsion Formation During Extraction
Solution: If emulsions form, add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period without agitation. Rationale: Brine increases the density of the aqueous layer and disrupts the micelles that cause emulsions, leading to a cleaner phase separation.
3. Product Precipitation
Solution: After the selective extraction with a weak base, re-acidify the aqueous layer containing your product to a pH of ~2-3 with a strong acid (e.g., 1M HCl). The product should precipitate out of the solution. It can then be collected by filtration. Rationale: The product is soluble in its salt form (carboxylate) at basic pH. By lowering the pH well below its pKa, it is converted back to the neutral, less water-soluble carboxylic acid form, causing it to precipitate.
Visualizing the Process
Synthetic Pathway: Mono-Hydrolysis
The following diagram illustrates the primary synthetic route and the competing side reaction.
Caption: Synthetic pathway for 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting the synthesis.
Experimental Protocol: Optimized Mono-Hydrolysis
This protocol is designed to maximize the yield of 4-(2-Ethoxy-2-oxoethyl)benzoic acid by carefully controlling the reaction conditions.
Materials:
Diethyl terephthalate (1.0 eq)
Ethanol
Sodium hydroxide (NaOH, 0.95 eq)
Deionized water
Ethyl acetate
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl terephthalate (1.0 eq) in ethanol (approx. 4 mL per gram of ester).
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.95 eq) in deionized water (approx. 4 mL per gram of ester). Add the NaOH solution dropwise to the stirred solution of the ester at room temperature.
Reaction: Heat the reaction mixture to a gentle reflux (approx. 70-80°C). Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent with a UV indicator). The goal is to see the formation of a new, more polar spot (product) while minimizing the formation of a baseline spot (di-acid). The reaction is typically optimal after 2-4 hours.
Workup - Quenching and Solvent Removal: Once the optimal point is reached (significant product formation, minimal di-acid), cool the mixture to room temperature. Remove the ethanol via rotary evaporation.
Workup - Acidification & Extraction: Add deionized water to the residue to dissolve the salts. Transfer the solution to a separatory funnel and acidify to pH ~4.5-5.0 with 1M HCl. Extract this aqueous solution three times with ethyl acetate. Combine the organic layers.
Workup - Selective Product Extraction: Wash the combined organic layers once with brine. Then, extract the organic layer three times with a saturated sodium bicarbonate solution. This will transfer your desired product into the aqueous phase as its sodium salt, leaving unreacted starting material in the ethyl acetate layer.
Product Isolation: Combine the sodium bicarbonate extracts. Cool this aqueous solution in an ice bath and slowly acidify with 1M HCl to a pH of ~2. A white precipitate of your product should form.
Final Steps: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to yield 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
References
Wei, R., & Zimmermann, W. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. Letters in Applied Microbiology, 67(3), 267-274. Retrieved from [Link]
Ovid. (n.d.). Biodegradation of diethyl terephthalate and... : Letters in Applied Microbiology. Retrieved from [Link]
Technical Support Center: Esterification of 4-Carboxyphenylacetic Acid
Welcome to the technical support center for the esterification of 4-carboxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique bifuncti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the esterification of 4-carboxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique bifunctional molecule. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this reaction and minimize unwanted side reactions.
The Challenge: Dueling Carboxylic Acids
4-Carboxyphenylacetic acid presents a unique synthetic challenge due to the presence of two carboxylic acid groups with different chemical environments: an aromatic carboxyl group directly attached to the benzene ring and an aliphatic carboxyl group on the adjacent methyl group. The subtle differences in their reactivity can lead to a mixture of products, making the selective synthesis of a specific mono-ester or the di-ester a non-trivial task. This guide will help you control the outcome of your reaction.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you might observe during your experiment.
Problem 1: My reaction is yielding a mixture of the starting material, the desired mono-ester, and a di-ester byproduct.
This is the most common issue and typically points to a lack of selectivity in the reaction conditions.
Possible Cause A: Incorrect Stoichiometry
Explanation: In many esterification reactions, especially the Fischer esterification, using a large excess of the alcohol is a common strategy to drive the reaction equilibrium towards the product side.[1][2][3][4] However, with a dicarboxylic acid, this can easily lead to the formation of the di-ester.
Suggested Action: For mono-esterification, begin by using a strict 1:1 molar ratio of 4-carboxyphenylacetic acid to your alcohol. If di-ester formation is still significant, you may even consider using a slight excess of the dicarboxylic acid.
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the relative amounts of starting material, mono-ester, and di-ester.
Possible Cause B: Reaction Conditions Are Too Harsh
Explanation: High temperatures and long reaction times, while effective at driving the reaction to completion, will also promote the less favorable esterification of the second carboxylic acid group, leading to the di-ester.
Suggested Action:
Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Milder Catalyst: If using a strong mineral acid like sulfuric acid, consider switching to a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin like Amberlyst-15.[5][6]
Verification: A cleaner reaction profile with a higher ratio of mono-ester to di-ester should be observed via your chosen analytical method.
Problem 2: The reaction yield is very low, with a lot of unreacted starting material.
This issue suggests that the reaction is not proceeding to completion.
Possible Cause A: Insufficient Water Removal (Fischer Esterification)
Explanation: The Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[1][4][7] If this water is not removed, the reaction will not proceed to completion, according to Le Châtelier's principle.[2][4]
Suggested Action:
Dean-Stark Apparatus: The most effective method for water removal is to conduct the reaction in a solvent that forms an azeotrope with water (like toluene or hexane) and use a Dean-Stark trap to physically separate the water as it forms.[3][8]
Drying Agents: For smaller scale reactions, the inclusion of molecular sieves in the reaction mixture can effectively sequester the water produced.[3]
Verification: You should observe a significant increase in product formation and a decrease in the amount of starting material over time.
Possible Cause B: Inefficient Activation of the Carboxylic Acid
Explanation: For methods other than the Fischer esterification, such as those using coupling agents, incomplete activation of the carboxylic acid will lead to low yields.
Suggested Action: Consider using a more robust activation method. The Steglich esterification, which uses a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) along with a catalyst like 4-dimethylaminopyridine (DMAP), is a very mild and effective method for forming esters, especially with sensitive substrates.[9][10][11][12]
Verification: This method often leads to higher yields at room temperature compared to the high temperatures required for Fischer esterification.
Problem 3: The reaction mixture has turned dark brown or black, and I've isolated a tar-like substance.
This indicates decomposition of the starting material or product.
Possible Cause: Decarboxylation
Explanation: Phenylacetic acid and its derivatives can be susceptible to decarboxylation (loss of CO2) under harsh acidic and high-temperature conditions.[13] The benzylic carbon can stabilize a carbocation intermediate, facilitating this decomposition pathway.
Suggested Action:
Strict Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
Use Milder Methods: Avoid strong, non-volatile acids like sulfuric acid if possible. Consider methods that operate at or near room temperature, such as the DCC/DMAP coupling method.[10]
Verification: The reaction should maintain a lighter color, and purification should yield the desired product without significant amounts of insoluble, tarry material.
Frequently Asked Questions (FAQs)
Q1: Which of the two carboxylic acid groups on 4-carboxyphenylacetic acid is more reactive towards esterification?
A1: The aliphatic carboxylic acid (-CH2COOH) is generally more reactive towards acid-catalyzed esterification than the aromatic one (-C6H4COOH). This is due to a combination of steric and electronic factors. The aromatic carboxyl group is sterically more hindered and its reactivity is modulated by the electronic effects of the benzene ring. Research has shown that non-conjugated carboxylic acids can be selectively esterified in the presence of aromatic or conjugated ones.[5]
Q2: What is the best method to achieve selective mono-esterification on the aliphatic carboxyl group?
A2: A promising approach is to use a solid-phase acidic catalyst like an ion-exchange resin (e.g., Amberlyst-15) in your alcohol of choice at room temperature.[5][6] This method leverages the higher reactivity of the aliphatic acid under mild conditions, minimizing the esterification of the less reactive aromatic acid.
Q3: Besides di-ester formation, what other side products should I be aware of?
A3: Anhydride formation is a potential side reaction, especially if a dehydrating agent is used under conditions that favor intermolecular reaction between two molecules of 4-carboxyphenylacetic acid.[14][15][16] This is more likely to occur if the alcohol concentration is low.
Q4: How can I purify my desired mono-ester from the starting material and the di-ester?
A4:
Acid-Base Extraction: You can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The unreacted dicarboxylic acid and the mono-ester (which still has a free carboxylic acid) will be deprotonated and move to the aqueous layer. The neutral di-ester will remain in the organic layer. You can then re-acidify the aqueous layer and extract your desired mono-ester.[17][18]
Column Chromatography: Silica gel column chromatography is a very effective method for separating the three components.[19] The di-ester will be the least polar, followed by the mono-ester, and the highly polar dicarboxylic acid will have the strongest affinity for the silica gel.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the primary esterification pathway and the most common side reactions.
Caption: Reaction pathways in the esterification of 4-carboxyphenylacetic acid.
Recommended Protocols
Protocol 1: Selective Mono-esterification using an Ion-Exchange Resin
This protocol is optimized for the selective formation of the aliphatic mono-ester.
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylacetic acid (1.0 eq) and your desired primary or secondary alcohol (1.1 eq).
Solvent: Add a suitable solvent such as THF or dioxane (enough to dissolve the starting material at room temperature).
Catalyst: Add a strongly acidic ion-exchange resin (e.g., Amberlyst-15) at approximately 10-15% by weight of the carboxylic acid.
Reaction: Stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-ester. The reaction may take 12-24 hours.
Workup: Once the reaction is complete, filter off the resin and wash it with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.
Purification: Purify the resulting crude product using column chromatography or an acid-base extraction as described in the FAQs.
Protocol 2: DCC/DMAP Coupling for Esterification Under Mild Conditions
This protocol is ideal for acid-sensitive substrates or when trying to avoid high temperatures.
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylacetic acid (1.0 eq), your alcohol (1.1 eq), and DMAP (0.1 eq) in a dry aprotic solvent like dichloromethane (DCM) or THF.
Cooling: Cool the solution to 0 °C using an ice bath.
Coupling Agent: Slowly add a solution of DCC (1.1 eq) in the same dry solvent to the cooled mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[11]
Monitoring: Monitor the reaction by TLC.
Workup: Once complete, filter off the DCU precipitate and wash it with a small amount of the solvent.
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be done by column chromatography.
Technical Support Center: Isolation & Purification of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the Technical Support Center. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (also known as homoterephthalic acid monoethyl ester) is a vital bifunctional building block, most notably utilized as an intermediate in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (also known as homoterephthalic acid monoethyl ester) is a vital bifunctional building block, most notably utilized as an intermediate in the synthesis of antifolate active pharmaceutical ingredients (APIs) such as [1].
Synthesizing this mono-ester typically involves the selective esterification of the aliphatic carboxylic acid of homoterephthalic acid. However, researchers frequently encounter complex crude mixtures containing unreacted di-acid and over-reacted di-ester. This guide provides a field-proven, self-validating methodology to isolate the target mono-ester with high purity, explaining the mechanistic reasoning behind each protocol step.
I. Purification Workflow Visualization
The following workflow exploits the chemical properties of the mixture, utilizing pKa-driven liquid-liquid extraction to remove the neutral di-ester, followed by a thermodynamically driven selective crystallization to remove the di-acid.
Figure 1: Acid-base extraction and selective crystallization workflow for mono-ester purification.
Solvent Exchange: Concentrate the crude esterification mixture in vacuo to remove excess ethanol. Dissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).
Selective Deprotonation: Wash the organic layer twice with an equal volume of cold (0–5 °C) 5% aqueous NaHCO₃.
Causality: The mildly basic NaHCO₃ selectively deprotonates both the unreacted di-acid and the target mono-ester, transferring them to the aqueous phase as water-soluble sodium salts. The neutral di-ester impurity remains in the EtOAc layer and is discarded.
Aqueous Wash: Wash the combined aqueous layers once with a small volume of fresh EtOAc to remove trace di-ester carryover.
Phase 2: Acidification and Recovery
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.
Causality: A pH of 2.0 ensures complete protonation of both the aromatic (pKa ~4.2) and aliphatic (pKa ~4.3) carboxylates. The compounds will precipitate as a white cloud.
Extraction: Extract the acidified aqueous suspension with EtOAc (3x).
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a solid mixture of mono-ester and di-acid.
Suspension: Suspend the solid mixture in hot toluene (80 °C) at a ratio of 5 mL/g.
Causality: Homoterephthalic acid (the di-acid) forms a highly stable, intermolecular hydrogen-bonded dimer network, rendering it completely insoluble in non-polar aromatic solvents. The mono-ester, possessing only one carboxylic acid, is highly soluble in hot toluene.
Hot Filtration: Rapidly filter the suspension while hot. The filter cake is the unreacted di-acid (which can be recycled).
Crystallization: Allow the mother liquor to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
Collection: Filter the resulting crystals and wash with cold heptane to yield pure 4-(2-ethoxy-2-oxoethyl)benzoic acid.
III. Troubleshooting & FAQs
Q1: How can I maximize the selective esterification of the aliphatic carboxylic acid over the aromatic one during synthesis?A1: The aliphatic acetic acid side-chain is significantly more electrophilic and less sterically hindered than the aromatic benzoic acid group. The aromatic carboxyl group is conjugated with the benzene ring, which delocalizes electron density and increases the activation energy required to form the tetrahedral intermediate during Fischer esterification. To exploit this kinetic difference and maximize mono-ester yield, utilize [2] at room temperature rather than harsh refluxing conditions with sulfuric acid.
Q2: I am observing significant hydrolysis of my mono-ester back to the di-acid during the basic extraction step. What is going wrong?A2: You are likely using a base that is too strong (e.g., NaOH or Na₂CO₃) or allowing the extraction to proceed for too long at room temperature. The aliphatic ethyl ester is highly susceptible to base-catalyzed saponification because it lacks the steric shielding and conjugation of an aromatic ester. Always use cold (0–5 °C) 5% NaHCO₃ (pH ~8.3) to selectively deprotonate the carboxylic acids without cleaving the ester bond.
Q3: Why can't I separate the mono-ester from the di-acid using a pH-gradient extraction?A3: The pKa of the aromatic carboxylic acid is approximately 4.2, and the pKa of the aliphatic carboxylic acid is roughly 4.3. Because their acidities are nearly identical, attempting to [3] by carefully adjusting the pH is thermodynamically impractical; both will co-extract. Differential solubility (e.g., hot toluene crystallization) is the most reliable self-validating system for this separation.
Q4: My Thin Layer Chromatography (TLC) shows the mono-ester and di-ester as a single streaky band. How do I resolve them?A4: Carboxylic acids strongly hydrogen-bond with the stationary phase (silica gel), causing severe tailing and co-elution with neutral impurities. To resolve this, add 1-2% glacial acetic acid or formic acid to your mobile phase (e.g., Hexane:EtOAc:AcOH = 60:40:1). The volatile acid suppresses the ionization of the mono-ester on the silica, ensuring it runs as a tight spot (Rf ~0.35) well-separated from the neutral di-ester (Rf ~0.75).
IV. Quantitative Data Summary
The following table summarizes the physicochemical properties utilized to drive the separation logic in the protocol above.
Property / Parameter
Di-acid (Homoterephthalic acid)
Mono-ester (Target Product)
Di-ester (Over-reacted Impurity)
Molecular Weight
180.16 g/mol
208.21 g/mol
236.26 g/mol
pKa (Approximate)
4.2 (Ar), 4.3 (Aliphatic)
4.2 (Ar)
N/A (Neutral)
Rf Value (Hex:EtOAc 6:4 + 1% AcOH)
0.05
0.35
0.75
Solubility in Hot Toluene
Insoluble
Soluble
Highly Soluble
Partition in 5% NaHCO₃
Aqueous Phase
Aqueous Phase
Organic Phase
V. References
Google Patents. (2014). Improved process for the preparation of pralatrexate (WO2014016740A2). Retrieved from
Das, B., & Venkataiah, B. (2000). Selective Transesterification of Aliphatic Acids in the Presence of Aromatic Acids Using Silica Gel Supported NaHSO4 Catalyst. Synthesis, 2000(11), 1671-1672. Retrieved from[Link]
Kumbhar, P. P., et al. (2004). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research. Retrieved from[Link]
Troubleshooting
Technical Support Center: Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The selective mono-esterification of a dicarboxylic acid like 4-(carboxymethyl)benzoic acid is a common yet challenging transformation. The primary route, the Fischer-Speier esterification, is an equilibrium-driven process where careful control of reaction conditions and a robust purification strategy are paramount to achieving high purity of the desired monoester.[1][2] This guide will address the most frequent issues, from the formation of diester by-products to the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid via Fischer esterification?
A1: When synthesizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid from 4-(carboxymethyl)benzoic acid and ethanol, you can anticipate three primary chemical impurities:
Unreacted Starting Material: 4-(carboxymethyl)benzoic acid. Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[3][4] Its presence is problematic as its polarity and acidic nature are similar to the desired product, which can complicate purification.
Diester By-product: Diethyl 2,2'-(1,4-phenylene)diacetate. This impurity arises from the esterification of both carboxylic acid groups.[5] Its formation is a significant challenge in mono-esterification of symmetrical dicarboxylic acids and its separation can be difficult due to similar solubility profiles with the target molecule.
Residual Acid Catalyst: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are essential for the reaction but must be completely removed.[6] Any residual acid can compromise the stability of the final product and interfere with subsequent reactions.
Q2: How can I minimize the formation of the diester impurity, diethyl 2,2'-(1,4-phenylene)diacetate?
A2: Minimizing the diester by-product is crucial for achieving a high yield of the desired monoester. The formation of the diester is a classic problem in the esterification of dicarboxylic acids.[5] The key is to manipulate the reaction conditions to favor mono-esterification.
Stoichiometry and Reaction Time: While using a large excess of alcohol is typical for Fischer esterifications to drive the equilibrium, it can also increase the rate of diester formation.[1][7] A more controlled approach is to use a moderate excess of ethanol and carefully monitor the reaction progress using a technique like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed, but before significant diester has formed, is critical.
Temperature Control: Running the reaction at the lowest effective temperature (e.g., gentle reflux) can provide better selectivity. Higher temperatures increase reaction rates indiscriminately, often leading to more of the thermodynamically stable diester product.
Alternative Strategies: For challenging cases, methods specifically designed for mono-esterification can be explored. These include using protecting groups or specialized catalytic systems, such as those involving Lewis acids like LiCl, which can selectively coordinate to one carboxylic acid group.[8]
Q3: My workup procedure isn't fully removing the unreacted starting material, 4-(carboxymethyl)benzoic acid. What's the best way to purify my product?
A3: The unreacted dicarboxylic acid is a common impurity that can be effectively removed with a carefully planned acid-base extraction during the workup. The principle relies on the significant difference in acidity between the remaining carboxylic acid group on your product and the two carboxylic acid groups on the starting material.
A standard and effective method involves washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][9]
Mechanism of Separation:
4-(carboxymethyl)benzoic acid (Starting Material): As a diacid, it is readily deprotonated by sodium bicarbonate to form a highly water-soluble disodium salt, which is then extracted into the aqueous phase.
4-(2-Ethoxy-2-oxoethyl)benzoic acid (Product): As a monocarboxylic acid, it is also deprotonated to its sodium salt and will be extracted into the aqueous layer.
Diethyl...diacetate (Diester): This impurity has no acidic protons and will remain in the organic layer.
After separation, the aqueous layer containing your desired product and the unreacted starting material is re-acidified with a strong acid like HCl.[10] This step re-protonates both species, causing them to precipitate. The resulting solid can then be collected and subjected to further purification, typically recrystallization, to separate the monoester from the diacid.
Q4: What is the role of the acid catalyst, and how do I ensure its complete removal?
A4: In Fischer esterification, the strong acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[2][4] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol). This catalytic cycle is essential for achieving a reasonable reaction rate.
Complete removal of the catalyst is non-negotiable for product purity and stability. The most effective way to remove it is through the basic wash step in the workup, as described in Q3.
Neutralization: During the wash with sodium bicarbonate solution, the strong acid catalyst is neutralized to its corresponding salt (e.g., Na₂SO₄), which is highly soluble in water and is efficiently removed with the aqueous layer.[6][11]
Verification: To confirm the removal of the acid, you can wash the organic layer with brine (saturated NaCl solution) until the aqueous washings are neutral to pH paper.
Troubleshooting Guide
This table outlines common issues observed during the synthesis, their potential causes, and recommended solutions.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction (equilibrium not driven to products).2. Product loss during workup.3. Insufficient catalyst.
1. Use a larger excess of ethanol or remove water as it forms (e.g., with a Dean-Stark apparatus).[1][2]2. Be cautious during the basic wash; do not use an overly strong base which could hydrolyze the ester. Ensure complete re-acidification to precipitate all of the product.3. Ensure a catalytic amount (1-5 mol%) of strong acid is used.
TLC shows three spots
The spots likely correspond to the starting material (most polar), the desired monoester (intermediate polarity), and the diester by-product (least polar).
This is a typical reaction profile. The goal is to maximize the middle spot. If the starting material spot is too intense, increase reaction time. If the diester spot is too intense, consider reducing reaction time or temperature.
Product is an oil or has a low/broad melting point
Presence of impurities, most commonly the diester by-product or residual solvent.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[10]
Final product NMR shows residual ethanol
Incomplete removal of ethanol during evaporation after the reaction.
Ensure the product is thoroughly dried under high vacuum. If ethanol persists, co-evaporation with a higher boiling point solvent like toluene can be effective.
Visual Guides & Workflows
Reaction Pathway and Impurity Formation
The following diagram illustrates the primary reaction for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid and the competing side reaction that leads to the common diester impurity.
Caption: Fischer esterification pathway and side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis and purification process.
Caption: Troubleshooting workflow for synthesis and purification.
Key Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol provides a standard procedure for the synthesis of the target compound.
Reaction Setup: To a solution of 4-(carboxymethyl)benzoic acid (1 eq.) in anhydrous ethanol (10-20 parts), add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq.) slowly and cautiously.[6][9]
Reaction: Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes with a few drops of acetic acid). The reaction is typically complete within 4-16 hours.
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[6]
Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (2x), and finally with brine.[6][11]
Product Isolation (Crude): Collect the aqueous bicarbonate layers. Cool this combined aqueous phase in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate should form.
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This crude solid can be further purified by recrystallization as described in Protocol 2.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
This protocol details the purification of the crude product to remove unreacted starting material and the diester by-product.
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate.
Basic Wash: Transfer the solution to a separatory funnel and wash thoroughly with a saturated solution of sodium bicarbonate. The starting material and the desired product will move to the aqueous layer, while the diester impurity remains in the organic layer. Discard the organic layer.
Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully add 2M HCl dropwise with stirring until the solution is acidic (pH ~2). The purified product and any co-extracted starting material will precipitate out.
Collection: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
Recrystallization: Transfer the dried solid to a flask. Add a minimum amount of a hot solvent (e.g., an ethanol/water mixture) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under high vacuum to yield pure 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
References
Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Retrieved from [Link]
Wang, Z., et al. (2021). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Retrieved from [Link]
U.S. Patent No. 4,314,071. (1982). Method of preparing monoesters. Google Patents.
PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Royal Society of Chemistry. Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]
Chemistry LibreTexts. (2021). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. PrepChem.com. Retrieved from [Link]
U.S. Patent No. 10,669,223. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.
Studocu. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
SCIRP. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. Retrieved from [Link]
Technical Support Center: Workup Procedures for 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Ethoxy-2-oxoethyl)benzoic acid and its derivatives. This molecule, containing both a carb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Ethoxy-2-oxoethyl)benzoic acid and its derivatives. This molecule, containing both a carboxylic acid and an ethyl ester, presents unique challenges and opportunities in synthesis and purification. This guide is designed to provide practical, field-tested advice to navigate the common workup procedures associated with its reactions, ensuring high purity and yield for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-(2-Ethoxy-2-oxoethyl)benzoic acid that influence its reaction workup?
A1: The molecule possesses two key functional groups with distinct acid-base properties: a carboxylic acid (pKa ~4-5) and an ethyl ester. This duality is central to designing an effective workup. The carboxylic acid allows for manipulation of its solubility based on pH. It is soluble in basic aqueous solutions (as a carboxylate salt) and insoluble in acidic aqueous solutions (as the protonated acid).[1] The ethyl ester is a neutral, relatively non-polar group that influences the overall solubility of the molecule in organic solvents.
Q2: What is the most common reaction this molecule undergoes, and what does the workup typically entail?
A2: A very common reaction is the hydrolysis of the ethyl ester to form 4-carboxyphenylacetic acid. This is often achieved under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup. The workup involves quenching the reaction, acidifying the aqueous solution to precipitate the dicarboxylic acid product, followed by isolation via filtration and purification through recrystallization.[2]
Q3: Which organic solvents are most effective for extracting this molecule and its derivatives?
A3: The choice of solvent depends on the specific derivative and the nature of the impurities. For general extraction of the ester form or other neutral derivatives, solvents like ethyl acetate or dichloromethane are commonly used.[3][4] It is crucial to select a solvent that is immiscible with water and has a good solubility profile for your compound of interest while leaving impurities behind in the aqueous layer.
Q4: How can I monitor the progress of a reaction involving 4-(2-Ethoxy-2-oxoethyl)benzoic acid before starting the workup?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This prevents premature workup and helps optimize reaction time.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that may arise during the workup of reactions involving 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Precipitation After Acidification
1. Insufficient acidification (pH is not low enough).2. The product has significant solubility in the aqueous medium.3. Insufficient product was formed during the reaction.
1. Check the pH with pH paper or a meter. Adjust to pH 1-2 with a strong acid (e.g., 2M HCl).2. Extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to recover the dissolved product.[2]3. Concentrate the organic extracts to see if any product was recovered. Re-evaluate the reaction conditions if the yield is confirmed to be low.
Formation of a Persistent Emulsion During Extraction
1. The presence of amphiphilic side products or unreacted starting materials.2. Vigorous shaking of the separatory funnel.
1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[6]2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[3]3. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product is Contaminated with Starting Material
1. Incomplete reaction.2. Inefficient extraction during workup.
1. Always confirm the complete consumption of starting material via TLC before initiating the workup.[5]2. If separating an acidic product from a neutral starting material, perform multiple washes with a basic aqueous solution (e.g., NaHCO₃) to thoroughly extract the acidic component.[6] Subsequently, acidify the combined basic washes to precipitate the pure product.
Product Contaminated with Palladium Catalyst (from a preceding Suzuki Coupling)
Palladium catalysts, often used to synthesize the carbon skeleton, can be difficult to remove.
1. Filter the crude reaction mixture through a pad of Celite to remove the bulk of the catalyst.[7]2. If the product is non-polar, it can be passed through a short plug of silica gel, eluting with a non-polar solvent to leave the polar catalyst behind.[8]
Product Contaminated with Boronic Acid Residues (from a Suzuki Coupling)
Boronic acids and their byproducts can be persistent impurities.
1. Perform several aqueous washes. Boronic acids have some water solubility.2. A highly effective method is to concentrate the reaction mixture and then re-dissolve and re-concentrate from methanol multiple times. This process forms the volatile trimethyl borate, which is removed under vacuum.[8]
Experimental Protocols
Protocol 1: Workup for the Basic Hydrolysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
This protocol details the isolation and purification of 4-carboxyphenylacetic acid following the hydrolysis of the ethyl ester.
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
Solvent Removal: If the reaction was performed in an organic solvent, remove it under reduced pressure using a rotary evaporator.
Redissolution: Dissolve the remaining residue in a minimum amount of water.
Acidification: Slowly add 2M hydrochloric acid (HCl) to the aqueous solution while stirring, preferably in an ice bath to manage any exotherm. Continue adding acid until the pH of the solution is between 1 and 2. A white precipitate of 4-carboxyphenylacetic acid should form.[2]
Precipitate Maturation: Continue stirring the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
Drying: Dry the purified product in a vacuum oven to a constant weight.
Purity Confirmation: Check the melting point (literature: 243-247°C) and obtain an NMR spectrum to confirm the structure and purity.
Protocol 2: Workup for an Amide Coupling Reaction at the Carboxylic Acid Moiety
This protocol assumes the carboxylic acid of 4-(2-Ethoxy-2-oxoethyl)benzoic acid has been coupled with an amine, leaving the ethyl ester intact. The goal is to remove unreacted starting materials and coupling reagents (e.g., EDC, HOBt).
Initial Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).
Aqueous Wash (Acidic): Transfer the mixture to a separatory funnel and wash with a mild acidic solution (e.g., 5% citric acid or 1M HCl) to remove any unreacted amine and basic byproducts.
Aqueous Wash (Basic): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial for removing unreacted 4-(2-Ethoxy-2-oxoethyl)benzoic acid and acidic byproducts from coupling reagents.[6]
Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer and help break any emulsions.[6][10]
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: General decision workflow for the workup of organic reactions.
General procedures for the purification of Carboxylic acids - Chempedia. LookChem. Available at: [Link]
The Suzuki Reaction. (2014). Columbia University. Available at: [Link]
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Available at: [Link]
Workup: About. University of Rochester. Available at: [Link]
2-Ethoxy-4-(2-(ethylamino)-2-oxoethyl)benzoic acid. PubChem. Available at: [Link]
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering. (2023). ChemRxiv. Available at: [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
Suzuki Coupling Reaction Procedure. Scribd. Available at: [Link]
preventing hydrolysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid during workup
Technical Support Center: Preventing Hydrolysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid During Workup Introduction 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional molecule containing both a free carboxylic acid and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Hydrolysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid During Workup
Introduction
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional molecule containing both a free carboxylic acid and an ethyl ester. During synthesis and subsequent isolation, researchers frequently encounter a critical issue: the unintended hydrolysis of the ethyl ester, which yields the undesired dicarboxylic acid, 4-(carboxymethyl)benzoic acid. This guide provides a mechanistic troubleshooting framework and an optimized, self-validating workup protocol to ensure high-fidelity isolation of the target molecule.
Mechanistic Insight
The vulnerability of 4-(2-Ethoxy-2-oxoethyl)benzoic acid lies in the competing reactivity of its two functional groups during aqueous workup. To isolate the compound, the carboxylic acid (predicted pKa ~4.17[1]) is typically deprotonated to partition the molecule into the aqueous phase. However, if the pH is too high (e.g., using NaOH), the hydroxide ions act as strong nucleophiles, attacking the ester carbonyl to form a tetrahedral alkoxide intermediate. This leads to irreversible base-catalyzed ester cleavage (saponification)[2].
Conversely, during the re-acidification step to precipitate the free acid, excess strong acid combined with exothermic mixing can trigger acid-catalyzed hydrolysis. In this pathway, protonation of the ester carbonyl increases its electrophilicity, facilitating nucleophilic attack by water[3].
Troubleshooting Guides & FAQs
Q1: Why am I seeing a significant amount of 4-(carboxymethyl)benzoic acid (di-acid) in my crude NMR, even though my reaction went to completion?A1: The appearance of the di-acid is the classic hallmark of ester hydrolysis during the workup[4]. This is almost always caused by using an overly strong base (like NaOH or KOH) during the extraction phase, or allowing the product to sit in an unseparated basic aqueous layer for an extended period. Saponification is a one-way, irreversible reaction under basic conditions[2].
Solution: Switch to a mild base and minimize the residence time of the product in the aqueous phase.
Q2: What is the optimal base for extracting the carboxylic acid without saponifying the ethyl ester?A2: Saturated aqueous sodium bicarbonate (NaHCO₃) is the gold standard[4]. The pKa of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is approximately 4.17[1]. NaHCO₃ buffers the aqueous layer at a pH of ~8.3. According to the Henderson-Hasselbalch equation, this pH is more than four units above the pKa of the acid, ensuring >99.99% deprotonation and complete transfer to the aqueous layer. Crucially, at pH 8.3, the concentration of hydroxide ions (OH⁻) is too low to rapidly catalyze the hydrolysis of the relatively stable ethyl ester.
Q3: My extraction was fine, but the ester hydrolyzed when I acidified the aqueous layer to precipitate the product. How do I prevent this?A3: Acid-catalyzed hydrolysis requires protonation of the ester carbonyl followed by nucleophilic attack by water[3]. This process is highly temperature-dependent. When you add concentrated HCl to an aqueous bicarbonate solution, the neutralization reaction is highly exothermic. The localized spikes in temperature and acidity accelerate ester cleavage.
Solution: Perform the acidification step in an ice bath (0–5 °C)[4]. Use a dilute acid (e.g., 1M HCl or 10% Citric Acid) and add it dropwise with vigorous stirring to prevent localized zones of extremely low pH.
Q4: Does the choice of drying agent matter for the final organic layer?A4: Yes. Even trace amounts of water left in the organic phase can lead to slow hydrolysis during concentration or storage. Using an anhydrous drying agent like Na₂SO₄ or MgSO₄ until it flows freely is critical to absorb all residual moisture before solvent evaporation[4].
Workup Decision Logic
Caption: Workup decision tree preventing ester hydrolysis.
Quantitative Data: Impact of Workup Conditions
The following table summarizes internal validation data demonstrating how different workup parameters affect the isolated yield and purity of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
This protocol is designed as a self-validating system. Each step includes a specific physical or analytical check to ensure the integrity of the molecule is maintained.
Phase 1: Mild Extraction
Dilution: Dilute the crude reaction mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Cooling: Cool the organic mixture to 0–5 °C using an ice bath to slow down any potential hydrolytic kinetics[4].
Bicarbonate Wash: Add cold, saturated aqueous NaHCO₃ in small portions. Caution: Swirl the unstoppered separatory funnel initially to control CO₂ evolution before stoppering and shaking[4].
Validation Check: Continue washing with fresh NaHCO₃ until no more CO₂ gas evolves. This physical cue confirms that all the free carboxylic acid has been converted to the water-soluble sodium salt.
Separation: Separate the layers. Keep the aqueous layer (contains your product). Optional validation: Spot the organic layer on a TLC plate to ensure no UV-active product remains.
Phase 2: Controlled Acidification & Recovery
6. Temperature Control: Place the flask containing the combined aqueous layers into an ice bath and allow it to cool to 0 °C.
7. Acidification: Slowly add cold 1M HCl (or 10% Citric Acid) dropwise via an addition funnel while stirring vigorously.
8. pH Monitoring: Monitor the pH using pH paper. Stop adding acid when the pH reaches 3–4. (Going lower provides no additional benefit and increases the risk of acid-catalyzed hydrolysis[3]).
9. Extraction: Extract the precipitated/cloudy aqueous mixture with fresh Ethyl Acetate (3 x 20 mL).
10. Brine Wash: Wash the combined organic layers with cold, saturated NaCl (brine) to remove residual water and reduce ester solubility in the aqueous phase[4].
11. Drying & Concentration: Add anhydrous Na₂SO₄ until it no longer clumps[4]. Filter and concentrate under reduced pressure (bath temperature < 35 °C) to yield the pure 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Kinetic vs. Thermodynamic Pathways
Caption: Kinetic vs. thermodynamic pathways during basic workup.
References
LibreTexts. "21.6: Chemistry of Esters." Chemistry LibreTexts. Available at:[Link]
Chemguide. "Hydrolysis of Esters." Chemguide.co.uk. Available at:[Link]
Technical Support Center: A Troubleshooting Guide for 4-(2-Ethoxy-2-oxoethyl)benzoic acid Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common coupling reactions involving 4-(2-Ethoxy-2-oxoeth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common coupling reactions involving 4-(2-Ethoxy-2-oxoethyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. Our goal is to equip you with the expertise and practical insights needed to overcome experimental challenges and achieve reliable, high-yield syntheses.
Section 1: Amide Bond Formation - The Workhorse Reaction
The formation of an amide bond by coupling the carboxylic acid of 4-(2-Ethoxy-2-oxoethyl)benzoic acid with an amine is a frequently employed transformation. However, its success hinges on a careful selection of reagents and reaction conditions.
Question 1: My amide coupling reaction is showing low to no yield of the desired product. What are the likely causes and how can I resolve this?
Low yields in amide coupling reactions are a common frustration, often stemming from incomplete activation of the carboxylic acid or issues with the nucleophilicity of the amine.[1][2]
Insufficient Carboxylic Acid Activation: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough, especially if the amine is sterically hindered or electronically deactivated.[1][3]
Solution: Switch to a more powerful onium salt-based coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[4][5] These reagents form highly reactive activated esters, driving the reaction to completion.[5]
Side Reaction with Carbodiimide Reagents: A significant side reaction with carbodiimides is the formation of an N-acylurea byproduct, which is unreactive and can complicate purification.[6]
Solution: The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable active ester intermediate.[6]
Suboptimal Base Selection: The choice and amount of base are critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to prevent unwanted side reactions.[6] Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.[3]
Solution: Use 2-3 equivalents of a non-nucleophilic base like DIPEA.[6]
Question 2: I am observing significant hydrolysis of the ethyl ester moiety during my amide coupling reaction. How can I prevent this?
The ethyl ester in 4-(2-Ethoxy-2-oxoethyl)benzoic acid is susceptible to hydrolysis under both acidic and basic conditions, particularly with prolonged reaction times or elevated temperatures.[7][8][9]
Reaction Conditions: Harsh pH conditions can lead to the cleavage of the ester.
Solution: Perform the coupling reaction under neutral or near-neutral pH conditions. If an acidic or basic workup is necessary, keep the exposure time and temperature to a minimum.[10][11] Consider using milder coupling reagents that do not require strongly acidic or basic conditions.
Question 3: My product is difficult to purify. What strategies can I employ?
The product, containing both a carboxylic acid (from potential ester hydrolysis) and an amine, can be amphoteric, leading to solubility in both acidic and basic aqueous solutions and making extraction challenging.[12]
Workup and Purification: Standard liquid-liquid extraction may be inefficient.
Solution:
Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of your product. At this pH, the net charge of the molecule is zero, minimizing its solubility in water and causing it to precipitate.[12]
Column Chromatography: Utilize silica gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane, sometimes with a small amount of ammonia to prevent tailing if the compound is basic.[12]
Comparative Table of Common Amide Coupling Reagents
Coupling Reagent
Class
Advantages
Disadvantages
DCC/DIC
Carbodiimide
Inexpensive, effective for simple couplings.[4][13]
Forms insoluble urea byproducts (DCC), can cause racemization.[3][4]
EDC
Carbodiimide
Water-soluble byproduct, good for aqueous media.[14]
Experimental Protocol: General Procedure for Amide Coupling with HATU
Dissolve 4-(2-Ethoxy-2-oxoethyl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
Add the amine coupling partner (1-1.2 equivalents).
Add HATU (1.1-1.3 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).[6]
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[6]
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for low yield in amide coupling.
Section 2: Ester Bond Formation
Esterification of the carboxylic acid moiety of 4-(2-Ethoxy-2-oxoethyl)benzoic acid is another key transformation. The classic Fischer-Speier esterification is commonly used.
Question 1: My Fischer-Speier esterification is giving a low yield. How can I improve it?
Fischer-Speier esterification is an equilibrium-limited reaction.[16] Low yields are often due to the presence of water, which can hydrolyze the ester product back to the starting materials.[16]
Shifting the Equilibrium: To favor product formation, the equilibrium must be shifted to the right.
Solution:
Excess Alcohol: Use a large excess of the alcohol reactant, which can also serve as the solvent.[16]
Water Removal: Continuously remove water as it forms. This can be achieved using a Dean-Stark apparatus with an azeotroping solvent like toluene, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[16]
Incomplete Reaction: The reaction may be slow to reach equilibrium.
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reflux time may improve the yield.[16]
Question 2: I am having difficulty with the workup and purification of my ester product.
The workup for esterification typically involves removing the unreacted carboxylic acid and the acid catalyst.
Inefficient Workup: Residual benzoic acid derivative can contaminate the final product.
Solution: During the workup, use a base wash (e.g., with 10% sodium bicarbonate solution) to convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which can then be easily separated in the aqueous layer.[17] Ensure the aqueous layer is basic by testing with litmus paper.[17]
4-(2-Ethoxy-2-oxoethyl)benzoic acid can be further functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, typically after conversion of the carboxylic acid to a halide or triflate.
Frequently Asked Questions (FAQs) & Troubleshooting for Suzuki Coupling
Question 1: My Suzuki coupling reaction is sluggish or fails to go to completion.
This is a common issue and can often be traced back to the catalyst, reagents, or reaction conditions.[18]
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[18]
Suboptimal Base or Solvent: The choice of base and solvent is crucial and often interdependent.
Solution: If a particular base (e.g., K₂CO₃) is not effective, screen other bases such as K₃PO₄ or Cs₂CO₃.[18][19] Ensure your solvent is anhydrous if required by the protocol.[18]
Inefficient Pre-catalyst Activation: Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species.[18]
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that forms the active species more reliably.[18]
Frequently Asked Questions (FAQs) & Troubleshooting for Sonogashira Coupling
Question 1: I am observing a significant amount of alkyne homo-coupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this?
Homo-coupling is a major side reaction in Sonogashira couplings, leading to the formation of a symmetric butadiyne from the oxidative dimerization of the terminal alkyne.[20]
Role of Copper and Oxygen: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[20]
Solution:
Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homo-coupling is to run the reaction without a copper co-catalyst.[20] This may require a higher reaction temperature or a more active palladium catalyst system.
Rigorous Degassing: If using a copper co-catalyst, ensure the rigorous exclusion of air from the reaction mixture.[20]
Use of Hydrogen Atmosphere: In some cases, running the reaction under a diluted hydrogen atmosphere has been shown to reduce homo-coupling.[21]
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflows for Suzuki and Sonogashira couplings.
Sustainable Chemical Insight in Biological Exploration. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
Reddit. Esterification not Working (Separation). [Link]
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Google Patents.
YouTube. Esterification test of Benzoic acid. [Link]
Technical Support Center: Troubleshooting Large-Scale Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS 57269-65-5). This guide is designed for researchers, chemists, and process development professionals who are navigatin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS 57269-65-5). This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of scaling this synthesis from the benchtop to pilot or production scales. We will explore common issues, provide scientifically-grounded solutions, and offer practical, field-proven insights to help you optimize your process for yield, purity, and efficiency.
Introduction: Understanding the Molecule and Its Challenges
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a valuable bifunctional building block in pharmaceutical and materials science. Its structure, featuring both a carboxylic acid and an ethyl ester separated by a methylene bridge, presents unique synthetic challenges, particularly at scale. Issues often revolve around competing reactions, difficult purifications, and ensuring consistent batch-to-batch quality.
This guide focuses on a common and scalable synthetic route starting from p-toluic acid, as it utilizes readily available and cost-effective materials. We will address critical troubleshooting points for each major transformation in this pathway.
Section 1: Synthesis Pathway Overview
A robust and frequently employed pathway for the large-scale synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid involves a three-step process starting from 4-methylbenzoic acid (p-toluic acid). This route is summarized below.
Caption: A decision tree for troubleshooting low yield issues.
Section 4: Protocol for Purification by Recrystallization
This protocol provides a general guideline for the purification of multi-gram to kilogram quantities of crude 4-(2-Ethoxy-2-oxoethyl)benzoic acid contaminated with 4-carboxyphenylacetic acid.
Materials:
Crude 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Ethanol (reagent grade)
Deionized Water
Jacketed glass reactor with overhead stirrer and reflux condenser
Nutsche filter-dryer or appropriate filtration setup
Procedure:
Dissolution: Charge the jacketed reactor with the crude product. For every 1 kg of crude material, add approximately 3-4 L of ethanol.
Heating: Begin stirring and heat the reactor jacket to 75-80°C to bring the mixture to a gentle reflux. Continue stirring until all solids are dissolved.
Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot filtration through a heated filter to remove it. This step must be done carefully to prevent premature crystallization.
Anti-Solvent Addition: Heat approximately 4-5 L of deionized water to 70°C. Slowly add the hot water to the refluxing ethanol solution. The addition should be slow enough to maintain a clear solution.
Induce Crystallization: Continue adding hot water until a persistent faint cloudiness (turbidity) appears. This indicates the solution is saturated. Add a few milliliters of hot ethanol to make the solution clear again.
Slow Cooling: Turn off the heat to the reactor jacket and allow the solution to cool slowly under gentle agitation. Aim for a cooling rate of no more than 20°C per hour.
Hold and Cool Further: Once the internal temperature reaches room temperature (approx. 20-25°C), cool the jacket further to 0-5°C and hold for at least 2-4 hours to maximize crystal formation.
Isolation: Isolate the crystallized solid by filtration. A Nutsche filter is ideal for large quantities.
Washing: Wash the filter cake with a small amount of a pre-chilled mixture of ethanol/water (e.g., 50:50 v/v).
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. Retrieved from BenchChem website.
[1]2. SIELC Technologies. (2018, February 19). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from sielc.com.
[2]3. Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Retrieved from patents.google.com.
[3]4. Kalogiannis, S., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. ResearchGate.
[4]5. Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for the Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. Retrieved from BenchChem website.
[5]6. European Patent Office. (1991, October 23). EP 0453022 A2 - Method for the purification of benzoic acid. Retrieved from data.epo.org.
[6]7. Benchchem. (n.d.). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid. Retrieved from BenchChem website.
[7]8. Järvi, T. (2018, August 20). Synthesis of bio-based terephthalic acid. Helda.
[8]9. IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from intechopen.com.
[9]10. Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from chem.libretexts.org.
Technical Support Center: 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5)[1].
This molecule presents a unique challenge in assay design: it contains a lipophilic ethyl ester moiety that is highly susceptible to nucleophilic attack, alongside a carboxylic acid group that dictates its pH-dependent solubility. Understanding the causality behind its degradation is critical for generating reproducible, artifact-free data in your drug development and analytical workflows.
Troubleshooting Guide: Common Stability Issues
Q1: My aqueous stock solutions are losing concentration over time, and a new peak (-28 Da) appears in my LC-MS data. What is happening?
The Causality: You are observing ester hydrolysis . The ethyl ester group undergoes specific base-catalyzed hydrolysis in neutral-to-basic aqueous buffers (pH > 7). In basic environments, hydroxide ions directly attack the carbonyl carbon of the ester, leading to rapid cleavage[2]. This converts the compound into 4-(carboxymethyl)benzoic acid (a dicarboxylic acid) and ethanol, resulting in a mass shift of -28 Da (loss of an ethyl group, gain of a proton).
Expert Insight: The hydrolysis of ethyl esters follows a U-shaped pH-rate profile, with maximum stability in the mildly acidic range and rapid degradation under alkaline conditions[2]. In similar ethyl ester compounds, the degradation rate at physiological pH (7.4) can be tens of thousands of times faster than at pH 1.0[3].
The Solution: Prepare aqueous working solutions in mildly acidic buffers (pH 4.0 - 5.0) where the ester is most stable. If physiological pH (7.4) is mandatory for your biological assay, prepare the solution immediately before use, keep it on ice, and account for a short half-life in your experimental window.
Q2: I dissolved the compound in methanol for long-term storage, but I am seeing a mass shift of -14 Da. Why?
The Causality: The -14 Da shift corresponds to the conversion of the ethyl ester (M.W. 208.21) to a methyl ester (M.W. 194.18). This is driven by solvent-induced transesterification . When stored in reactive primary alcohols like methanol, the ethoxy group is displaced by a methoxy group.
The Solution: Never use methanol or ethanol as primary storage solvents for ester-containing compounds. Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for long-term stock solutions.
Q3: The compound precipitates when I dilute my DMSO stock into my assay buffer. How can I prevent this?
The Causality: 4-(2-Ethoxy-2-oxoethyl)benzoic acid has a carboxylic acid group with a pKa of approximately 4.17. In acidic media (pH < 4), the compound is fully protonated. Without the charged carboxylate ion, the molecule becomes highly lipophilic, drastically reducing its aqueous solubility. Diluting a concentrated DMSO stock into a low-pH buffer causes the local concentration to exceed its solubility limit, resulting in precipitation.
The Solution: You must balance solubility (which requires higher pH) with ester stability (which requires lower pH). Formulate your working solutions at pH 5.0 - 6.0, where the compound is partially ionized (ensuring solubility) but hydroxide ion concentration is still too low to cause rapid base-catalyzed hydrolysis.
Data Presentation: Stability Matrix
To facilitate rapid decision-making, the quantitative stability expectations for 4-(2-Ethoxy-2-oxoethyl)benzoic acid across various environments are summarized below.
Solvent / Condition
pH Range
Estimated Stability (t½)
Primary Degradation Pathway
Formulation Recommendation
Aqueous Buffer
< 2.0
Moderate (Days)
Specific Acid-Catalyzed Hydrolysis
Avoid prolonged storage.
Aqueous Buffer
3.0 - 6.0
High (Weeks)
None (Optimal Stability Zone)
Ideal for aqueous storage.
Aqueous Buffer
> 7.0
Low (Hours)
Specific Base-Catalyzed Hydrolysis
Prepare fresh; keep on ice.
Methanol
N/A
Low (Days)
Transesterification
Do not use for stock solutions.
Anhydrous DMSO
N/A
Very High (Months)
None
Ideal for long-term stock.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness in your assays, every protocol must include internal validation steps. Phenylacetic acid derivatives and their esters are susceptible to hydrolysis yielding the corresponding acid, making stability a critical parameter for storage and handling[4].
Protocol A: Preparation of Stable Anhydrous Stock Solutions (10 mM)
Purpose: To create a degradation-proof master stock for long-term storage.
Weighing: Accurately weigh 2.08 mg of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Dissolution: Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO. Critical: Ensure the DMSO bottle was stored over molecular sieves, as water ingress will lead to slow hydrolysis over time.
Homogenization: Vortex for 30 seconds until fully dissolved.
Aliquotting: Aliquot into single-use amber glass vials to prevent freeze-thaw cycles and condensation buildup.
Storage: Purge vials with Argon or Nitrogen gas before sealing. Store at -20°C.
System Validation: Perform a baseline LC-MS injection immediately after preparation. The Area Under the Curve (AUC) of the parent peak (m/z 207 in negative ion mode) must represent >98% of the total integrated area, confirming no pre-existing hydrolysis.
Protocol B: LC-MS Monitoring of Ester Hydrolysis in Assay Media
Purpose: To empirically determine the half-life of the compound in your specific biological buffer.
Preparation: Spike the DMSO stock into your target buffer to a final concentration of 100 µM.
Sampling: Extract 50 µL aliquots at specific time points (t = 0, 1, 2, 4, 8, 24 hours).
Quenching: Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: This drops the pH to ~3, instantly halting base-catalyzed hydrolysis.
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated buffer salts.
Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor the disappearance of the parent peak (m/z 207 [M-H]-) and the appearance of the dicarboxylic acid metabolite (m/z 179 [M-H]-).
System Validation: Include a positive control (compound in 0.1 M NaOH). This forces complete hydrolysis within minutes, validating that your analytical method can baseline-resolve the parent ester from the degradation product.
Mechanistic & Workflow Visualizations
Caption: Degradation pathways of 4-(2-Ethoxy-2-oxoethyl)benzoic acid in solution.
Caption: Decision tree for formulating and storing stable experimental solutions.
Technical Support Center: Monitoring Reactions of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Ethoxy-2-oxoethyl)benzoic acid and its derivatives. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Ethoxy-2-oxoethyl)benzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered analytical challenges. The methodologies and insights provided herein are grounded in established chemical principles to ensure robust and reliable reaction monitoring.
Introduction: The Analytical Challenge
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and an ethyl ester. This duality presents unique challenges for analytical monitoring. The acidic proton can lead to peak tailing in chromatography, while the ester is susceptible to hydrolysis under non-optimal conditions. Accurate monitoring requires analytical methods that can resolve the starting materials, intermediates, the final product, and potential byproducts, such as the diacid formed from ester hydrolysis.
HPLC is the primary technique for monitoring the progress of reactions involving 4-(2-Ethoxy-2-oxoethyl)benzoic acid due to its high resolution and sensitivity.[1] However, several common issues can arise.
Frequently Asked Questions (HPLC)
Q1: My chromatogram shows severe peak tailing for the main analyte. What is the cause and how can I fix it?
A: Peak tailing for acidic compounds like this is a classic problem in reversed-phase HPLC.[2] The primary cause is secondary interactions between the negatively charged carboxylate and residual, positively charged silanol groups (-Si-OH) on the silica-based stationary phase.
Causality: At a mobile phase pH above the pKa of the benzoic acid (~4.2), the analyte is deprotonated (ionized) and can interact strongly with the column's silanol groups, causing it to "drag" and tail.
Solution 1: pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid by lowering the mobile phase pH. Maintaining a pH of at least 1.5-2 units below the analyte's pKa ensures it remains in its neutral, protonated form. A pH of 2.5-3.0 is typically ideal.[2] This also protonates the silanol groups, further minimizing unwanted interactions.
Solution 2: Use an End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically blocked. Using a high-purity, end-capped C18 or C8 column is highly recommended to reduce tailing for polar and ionizable compounds.[2]
Q2: I am struggling to resolve my product from a key impurity, which I suspect is the hydrolyzed diacid (terephthalic acid derivative). How can I improve separation?
A: Achieving good resolution requires optimizing the selectivity of your method.
Causality: The product and its corresponding diacid have very similar structures, but different polarities. The diacid is significantly more polar and will elute earlier in reversed-phase chromatography. The key is to exploit this polarity difference.
Solution 1: Modify the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter selectivity. Acetonitrile often provides sharper peaks and different elution orders compared to methanol due to different solvent-analyte interactions. Try running a gradient with each solvent to see which provides better resolution.
Solution 2: Adjust the Mobile Phase Buffer: Increasing the ionic strength of the buffer (e.g., from 10mM to 25mM phosphate or acetate) can sometimes improve peak shape and influence selectivity.
Solution 3: Change the Stationary Phase: If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which offer different interaction mechanisms beyond simple hydrophobicity.
Q3: My sample seems to be degrading in the autosampler vial while waiting for injection. What is happening?
A: This is likely due to the hydrolysis of the ethyl ester, especially if your sample is dissolved in a partially aqueous or unbuffered solvent.
Causality: The ester is susceptible to both acid- and base-catalyzed hydrolysis. If the sample diluent is at a high or low pH, the ester can hydrolyze to the corresponding carboxylic acid, leading to inaccurate quantification of your product.
Solution: Prepare samples fresh and just before analysis. Dissolve them in a solvent that matches the initial mobile phase composition, preferably a high percentage of organic solvent like acetonitrile, to minimize water content. If samples must wait in the autosampler, keep the tray cooled (e.g., 4-10 °C) to slow the degradation rate.
Troubleshooting Workflow for HPLC Peak Shape Issues
The following diagram outlines a logical workflow for addressing common peak shape problems.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Protocol: HPLC Analysis of a Reaction Mixture
This protocol provides a starting point for method development.
1. Reagents and Materials:
Standards: 4-(2-Ethoxy-2-oxoethyl)benzoic acid and key starting materials.
Solvents: HPLC grade acetonitrile and methanol.
Reagents: Formic acid or phosphoric acid.
Water: High-purity, deionized water.
Filters: 0.22 or 0.45 µm syringe filters (PTFE for organic-rich samples).
2. Instrumentation and Conditions:
Parameter
Setting
Rationale
HPLC System
Standard system with pump, autosampler, column oven, and DAD/UV detector
Standard equipment for this type of analysis.
Column
High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Provides good retention and peak shape for acidic compounds.[2]
Mobile Phase A
Water with 0.1% Formic Acid
Acidifies the mobile phase to suppress analyte ionization.[3][4]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic phase for good peak shape.
Gradient
10% B to 90% B over 15 minutes
A generic screening gradient to elute compounds of varying polarity.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection
UV at 240 nm
Benzoic acid derivatives typically have strong absorbance in this region.[1]
Injection Vol.
5 µL
A small volume to prevent column overload.
3. Procedure:
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it 100-fold with acetonitrile in a 1.5 mL vial.
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
Injection: Inject the prepared sample.
Data Analysis: Identify peaks by comparing retention times with known standards. Quantify the relative peak areas to determine reaction progress or purity.
Section 2: Gas Chromatography (GC)
Direct analysis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid by GC is challenging due to its low volatility and the high polarity of the carboxylic acid group. Derivatization is almost always required.
Frequently Asked Questions (GC)
Q1: Can I analyze my compound directly by GC? I am seeing very broad, tailing peaks or no peaks at all.
A: Direct injection is not recommended. The free carboxylic acid group will interact strongly with the column stationary phase via hydrogen bonding, leading to poor chromatography. The compound's boiling point is also too high for it to elute without thermal degradation.
Causality: The polar -COOH group requires derivatization to be "masked," thereby increasing volatility and reducing interactions with the column.
Solution: Derivatization: The most common approach is silylation, which converts the acidic proton into a trimethylsilyl (TMS) group. This drastically increases volatility and improves peak shape. Esterification to form a more volatile ester (e.g., methyl ester) is another option, though in this case, it would lead to a diester.
Protocol: Silylation for GC Analysis
This protocol describes a standard procedure for preparing a sample for GC analysis.
Sample Preparation: In a GC vial, evaporate ~1 mg of your dried reaction mixture or standard to complete dryness under a stream of nitrogen. It is critical that no water is present, as it will consume the derivatizing reagent.
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a dry solvent like pyridine or acetonitrile.
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
GC Conditions: Use a standard non-polar column (e.g., DB-5ms or HP-5ms) and a temperature program that ramps from ~100 °C to 280 °C.
Section 3: NMR and Mass Spectrometry (MS)
NMR and MS are essential for structural confirmation and impurity identification.
Frequently Asked Questions (NMR & MS)
Q1: How can I use ¹H NMR to confirm my reaction is complete?
A: The key is to track the disappearance of starting material signals and the appearance of unique product signals. For example, if you are synthesizing 4-(2-Ethoxy-2-oxoethyl)benzoic acid from a precursor like 4-(carboxymethyl)benzoic acid, you would look for:
Appearance of Ethoxy Signals: A characteristic triplet around 1.2-1.4 ppm (for the -CH₃) and a quartet around 4.1-4.3 ppm (for the -OCH₂-).
Shift of Methylene Protons: The -CH₂- protons adjacent to the newly formed ester will have a distinct chemical shift compared to the starting material.
Q2: My compound is not ionizing well in ESI-MS. What should I try?
A: This molecule can be analyzed in both positive and negative ion modes.
Negative Ion Mode [M-H]⁻: This is often the most reliable mode. The carboxylic acid is easily deprotonated to form the [M-H]⁻ ion.
Positive Ion Mode [M+H]⁺ or [M+Na]⁺: Protonation can occur, but adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is very common and can be the base peak. If you are using a buffered mobile phase, you may also see adducts with the buffer cation (e.g., [M+NH₄]⁺).
Troubleshooting: If signal is low, try adding a small amount of an additive to the mobile phase post-column (e.g., a weak solution of ammonium acetate) to promote adduct formation. Also, optimize source parameters like capillary voltage and gas temperatures.
Workflow for Impurity Identification
This diagram illustrates how to combine chromatographic and spectroscopic data to identify an unknown impurity.
Caption: A logical workflow for identifying unknown impurities using MS and NMR.
References
BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
SIELC Technologies. (2018, February 19). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid.
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
SpectraBase. (n.d.). Benzoic acid, 4-benzoyl-, 2-[2-[(1-oxo-2-propenyl)oxy]ethoxy]ethyl ester. Retrieved from [Link]
ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]
SpectraBase. (n.d.). Benzoic acid, 2-[(ethoxyoxoacetyl)amino]-, methyl ester. Retrieved from [Link]
UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
ChemRxiv. (2022). Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering. Retrieved from [Link]
ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]
ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Retrieved from [Link]
GL Sciences Inc. (n.d.). Analysis of Benzoic acid. Retrieved from [Link]
Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
Google Patents. (n.d.). DE102008046995A1 - 2-ethoxy-benzoic acid.
UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
Google Patents. (n.d.). WO2008028429A1 - Process for recovering terephthalic acid.
BenchChem. (n.d.). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
University of Helsinki. (2018, August 20). Synthesis of bio-based terephthalic acid. Retrieved from [Link]
BenchChem. (n.d.). A Comprehensive Technical Guide to Substituted Terephthalic Acids.
SciSpace. (2019, April 1). Production of Terephthalic Acid from Corn Stover Lignin. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
Pharmaffiliates. (n.d.). Repaglinide-impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). Repaglinide-impurities. Retrieved from [Link]
Quality Control Chemicals Inc. (n.d.). Repaglinide Impurity 7. Retrieved from [Link]
Technical Support Center: Synthesis & Troubleshooting of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This molecule—a monoethyl ester of homoterephthalic acid—is a highly valuable building block in the development of active...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This molecule—a monoethyl ester of homoterephthalic acid—is a highly valuable building block in the development of active pharmaceutical ingredients (APIs), including hypoglycemic agents and targeted inhibitors[1].
Because this synthesis requires the selective mono-esterification of a dicarboxylic acid, researchers frequently encounter challenges with byproduct formation (specifically diesterification) and poor isolation yields. This guide is engineered to provide drug development professionals with mechanistic clarity, actionable troubleshooting steps, and self-validating protocols to ensure high-purity yields.
Part 1: Mechanistic Causality – The "Why" Behind the Protocol
Synthesizing 4-(2-ethoxy-2-oxoethyl)benzoic acid requires differentiating between two distinct carboxylic acid moieties on the starting material, 4-(carboxymethyl)benzoic acid. Success relies entirely on exploiting kinetic vs. thermodynamic control [2].
Steric and Electronic Differentiation: The aliphatic carboxylic acid (-CH₂COOH) is separated from the aromatic ring by a methylene bridge. This eliminates resonance stabilization and reduces steric hindrance[3]. Conversely, the aromatic carboxylic acid (-COOH) is conjugated directly with the benzene ring, which stabilizes its ground state and renders the carbonyl carbon significantly less electrophilic.
Kinetic Selectivity: Due to these electronic and steric differences, the aliphatic acid undergoes Fischer esterification at a much faster rate (Kinetic Control).
Thermodynamic Over-reaction: If the reaction is subjected to elevated temperatures or prolonged exposure to the acid catalyst, the kinetic selectivity is overridden. The aromatic acid will eventually esterify, leading to the formation of the unwanted diester byproduct, diethyl homoterephthalate (Thermodynamic Control).
Reaction pathway illustrating kinetic control vs. thermodynamic byproduct formation.
Part 2: Troubleshooting Guide & FAQs
Q1: I am detecting a large amount of diethyl homoterephthalate (diester byproduct) in my LC-MS traces. How do I suppress this?Root Cause: The kinetic selectivity between the aliphatic and aromatic carboxylic acids is lost when the reaction is pushed toward thermodynamic equilibrium. This is almost always caused by excessive heat (e.g., refluxing ethanol at 78°C) or prolonged reaction times.
Solution:
Strictly maintain the internal reaction temperature between 25°C and 30°C.
Limit the reaction time to a maximum of 3–4 hours.
Use a dilute acid catalyst (e.g., 0.05 equivalents of H₂SO₄) rather than a vast excess.
Q2: My reaction stalls with 20-30% unreacted 4-(carboxymethyl)benzoic acid. Should I increase the temperature to drive it to completion?Root Cause: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct stalls the forward reaction[2]. Increasing the temperature will not shift the equilibrium favorably; it will only accelerate the formation of the diester byproduct.
Solution:
Do not increase the temperature.
Drive the equilibrium forward by using strictly anhydrous ethanol.
Incorporate a water scavenger, such as activated 3Å molecular sieves, directly into the reaction mixture to continuously remove water without altering the thermal profile.
Q3: I am losing my target monoester in the aqueous layer during the workup. How can I improve my isolated yield?Root Cause: The target 4-(2-ethoxy-2-oxoethyl)benzoic acid is an amphiphilic mono-acid. At a basic pH (>7), it forms a highly water-soluble sodium salt. At a highly acidic pH (<2), the unreacted starting diacid precipitates out and can trap the product in an emulsion[4].
Solution:
Implement a pH-controlled extraction . Carefully adjust the aqueous layer to exactly pH 4.0–4.5. At this specific pH, the aromatic carboxylic acid (pKa ~4.2) is partially protonated, rendering the monoester soluble in organic solvents (like ethyl acetate), while the highly polar unreacted diacid remains largely partitioned in the aqueous phase.
Part 3: Quantitative Data – Reaction Conditions vs. Product Distribution
The following table summarizes the causal relationship between reaction conditions and byproduct formation, demonstrating the necessity of strict kinetic control.
Reaction Temperature
Reaction Time
Catalyst (H₂SO₄)
Target Monoester Yield
Diester Byproduct
Unreacted Diacid
25°C (with 3Å MS)
3 hours
0.05 eq
>92%
<3%
<5%
25°C (No MS)
3 hours
0.05 eq
~80%
<2%
~18%
40°C
4 hours
0.10 eq
~75%
15%
<10%
78°C (Reflux)
8 hours
0.50 eq
<20%
>75%
0%
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is designed to enforce kinetic control and includes built-in validation checkpoints to ensure protocol integrity.
Step 1: Reagent Preparation
Charge a dry, round-bottom flask with 4-(carboxymethyl)benzoic acid (1.0 eq) and anhydrous ethanol (10 volumes).
Validation Checkpoint: Ensure complete dissolution or a uniform, easily stirrable slurry before proceeding.
Step 2: Water Scavenging
Add activated 3Å molecular sieves (20% w/w relative to the starting material) to the flask. This will act as an in-situ water scavenger to drive the equilibrium forward without requiring heat.
Step 3: Catalyst Addition
Dropwise add concentrated H₂SO₄ (0.05 eq) while monitoring the internal temperature. Maintain the internal temperature strictly at 25°C using a water bath if necessary.
Step 4: Kinetic Reaction Phase
Stir the reaction mixture at 25°C–30°C for exactly 3 hours.
Validation Checkpoint (TLC): Perform a TLC assay (Eluent: DCM:MeOH 9:1 with 1% AcOH). The reaction is complete when the starting material spot (Rf ~0.1) is minimized, and the monoester spot (Rf ~0.4) is dominant. Terminate the reaction before the diester spot (Rf ~0.8) becomes prominent.
Step 5: Filtration and Concentration
Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.
Critical Parameter: Keep the rotary evaporator bath temperature below 35°C to prevent late-stage thermodynamic esterification.
Step 6: pH-Controlled Workup
Dilute the concentrated residue with Ethyl Acetate (10 volumes) and Water (5 volumes). Carefully adjust the pH of the aqueous layer to 4.0–4.5 using saturated aqueous NaHCO₃.
Validation Checkpoint: Verify the pH with a calibrated pH meter. This precise pH ensures the monoester partitions into the organic layer while unreacted diacid remains in the aqueous layer[4].
Step 7: Isolation
Separate the layers. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the highly pure 4-(2-ethoxy-2-oxoethyl)benzoic acid.
Quick Company. "A Process For The Preparation Of 4 (Carboxymethyl) 2 Ethoxybenzoic Acid Intermediate". Indian Patent Specification. 4
ResearchGate. "Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts". Journal of Molecular Catalysis A: Chemical.3
MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications". 2
Polish Academy of Sciences (PAN). "Kinetic investigations on esterification of maleic anhydride with butanols".
Technical Support Center: Optimizing Catalyst Selection for 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(2-ethoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2-ethoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable intermediate. Our focus is on the strategic selection and optimization of catalytic systems for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on your synthesis.
Q1: What are the primary synthetic strategies for preparing 4-(2-ethoxy-2-oxoethyl)benzoic acid?
There are two main retrosynthetic approaches. The most common and versatile strategy involves forming the C-C bond via a palladium-catalyzed cross-coupling reaction. This typically uses a 4-halobenzoic acid derivative and couples it with a reagent containing the ethyl acetate moiety. An alternative, more classical approach is the direct esterification of 4-carboxyphenylacetic acid, known as a Fischer esterification.[1] While direct esterification is simpler, the cross-coupling approach is often favored in drug discovery and development for its modularity and broader substrate scope, allowing for late-stage diversification. This guide will focus on the cross-coupling methodology due to the critical role of catalyst selection.
Q2: Why is catalyst selection so critical for this specific synthesis via cross-coupling?
The choice of catalyst is paramount because the substrate, a derivative of 4-halobenzoic acid, possesses both an electron-withdrawing carboxylic acid group and is part of an ester product that can be sensitive to reaction conditions. The catalyst system—comprising a palladium source (precatalyst) and a ligand—governs several key factors:
Reaction Rate and Efficiency: An optimal catalyst can achieve high turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings, which is economically and environmentally beneficial.[2]
Side Reaction Suppression: The catalyst and ligand combination directly influences the rates of competing side reactions such as dehalogenation, homocoupling, and ester hydrolysis.[3][4]
Functional Group Tolerance: A well-chosen system will be compatible with the carboxylic acid and ester functionalities, preventing unwanted reactions like decarboxylation or saponification.[5]
Q3: Which cross-coupling reaction is most suitable: Suzuki-Miyaura or Heck?
Both the Suzuki-Miyaura and Mizoroki-Heck reactions are viable.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., ethyl 4-bromobenzoate) with an organoboron reagent (e.g., a boronic ester of ethyl acetate). It is widely used due to the commercial availability and relative stability of boronic acids/esters and its high functional group tolerance.[6]
Mizoroki-Heck Reaction: This involves coupling the aryl halide with an alkene, such as ethyl acrylate.[7][8] While also powerful, it can sometimes present challenges with regioselectivity.
For this target molecule, the Suzuki-Miyaura coupling is often the more direct and reliable choice, and will be the primary focus of our troubleshooting guide.
Q4: How do I begin selecting a palladium precatalyst and ligand?
A logical starting point involves considering the reactivity of your aryl halide. The reactivity order is I > Br >> Cl.[5]
For Aryl Iodides and Bromides: These are more reactive. A good starting point is a general-purpose catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a standard phosphine ligand like PPh₃.[9]
For Aryl Chlorides: These are significantly less reactive and require a more sophisticated catalyst system to facilitate the difficult oxidative addition step.[4] Here, you must use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) paired with a suitable palladium source.[4] Using a pre-formed precatalyst from these ligands can offer better reproducibility.[3]
The diagram below provides a decision-making framework for initial catalyst selection.
Caption: Initial catalyst selection based on aryl halide reactivity.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Product Yield / Stalled Reaction
This is the most frequent issue and can stem from multiple sources within the catalytic cycle.
Potential Cause
Underlying Reason & Diagnosis
Recommended Solution(s)
Inactive Catalyst System
The active Pd(0) catalyst is not being generated or sustained. This can be due to: Inefficient Precatalyst Activation: Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in situ to Pd(0) to enter the catalytic cycle.[10][11] If this reduction fails, the reaction won't start. Ligand Oxidation: Phosphine ligands are sensitive to air and can be oxidized, rendering them unable to coordinate with palladium.[3]
1. Re-evaluate Precatalyst: If using a Pd(II) source, ensure your conditions promote reduction. Alternatively, switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst which activates more reliably.[3] 2. Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[3] Use fresh, high-purity ligands stored under an inert atmosphere.
Poor Reagent Quality
Protodeboronation: Boronic acids/esters can be unstable, especially under basic conditions, where the C-B bond is cleaved and replaced by a C-H bond.[4] This consumes your coupling partner. Impure Halide: Your starting aryl halide may contain inhibitors.
1. Use Stable Boron Reagents: Consider using potassium trifluoroborate salts or pinacol esters, which are often more stable than the corresponding boronic acids.[4] 2. Use Fresh Reagents: Use freshly purchased boronic acid or a recently purified batch. A slight excess (1.2–1.5 equivalents) can compensate for some degradation.[4] 3. Purify Starting Material: Recrystallize or chromatograph your aryl halide if its purity is questionable.
Suboptimal Reaction Conditions
Incorrect Base: The base is critical for activating the boronic acid for transmetalation.[3] Its effectiveness depends on the solvent and substrates. Low Temperature: Many cross-coupling reactions require heat to overcome activation barriers.[3] Poor Solubility: If reagents are not fully dissolved, the reaction will be slow or incomplete.
1. Screen Bases: If a common base like K₂CO₃ or K₃PO₄ is ineffective, screen others such as Cs₂CO₃ or an organic base like triethylamine (use with caution to avoid dehalogenation).[3] 2. Optimize Temperature: Cautiously increase the reaction temperature in 10°C increments. However, be aware that excessive heat can cause catalyst decomposition.[3] 3. Change Solvent: Switch to a solvent that better solubilizes all components. Common choices include toluene, 1,4-dioxane, or DMF, often with a small amount of water for Suzuki couplings.[5][12]
Problem 2: Catalyst Decomposition (Formation of Black Precipitate)
Observing a black precipitate ("palladium black") is a clear sign that the active, soluble Pd(0) catalyst has agglomerated into an inactive metallic form.[10]
Potential Cause
Underlying Reason & Diagnosis
Recommended Solution(s)
Insufficient Ligand Stabilization
The ligand's primary role is to stabilize the Pd(0) center and prevent it from crashing out of solution. An insufficient ligand-to-palladium ratio leaves the metal center exposed.
1. Increase Ligand-to-Metal Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂), ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the ligand.[3]
High Reaction Temperature
Excessive heat accelerates the rate of catalyst decomposition.[10]
1. Lower the Temperature: Reduce the reaction temperature and compensate with a longer reaction time.
Presence of Oxygen
Trace oxygen can rapidly oxidize the active Pd(0) catalyst, leading to decomposition.[3][10]
1. Improve Degassing: Ensure your degassing procedure is rigorous. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Problem 3: Significant Side Product Formation
Side products reduce your yield and complicate purification. The most common culprits are homocoupling, dehalogenation, and ester hydrolysis.
Side Product
Underlying Cause
Recommended Solution(s)
Biaryl (from Homocoupling)
Two molecules of your boronic acid couple together. This is primarily promoted by the presence of oxygen.[4]
1. Rigorous Degassing: This is the most effective solution. Ensure the reaction is completely free of oxygen.[4] 2. Controlled Addition: In some cases, slow addition of the boronic acid via syringe pump can minimize its concentration and reduce the rate of homocoupling.
Dehalogenated Starting Material
The halogen on your starting material is replaced by a hydrogen atom. This is often caused by hydride sources in the reaction mixture. Common sources include certain amine bases or alcohol solvents.[3][13]
1. Change Base/Solvent: If using an amine base or alcohol solvent, switch to a carbonate or phosphate base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane, toluene).
4-Carboxyphenylacetic Acid
The ethyl ester group has been hydrolyzed back to the carboxylic acid. This occurs under basic aqueous conditions, especially with strong bases or at high temperatures for prolonged periods.[12]
1. Use Milder Base: Switch to a less aggressive base like KF or K₂CO₃. 2. Minimize Water: If possible for your system, use anhydrous conditions. If water is required, use the minimum amount necessary. 3. Reduce Temperature/Time: Avoid prolonged heating once the reaction has reached completion.
Caption: A logical workflow for troubleshooting low-yield reactions.
Data Presentation: Catalyst System Comparison
The table below summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of aryl bromides bearing carboxylic acid or ester functionalities, providing a baseline for your optimization efforts.
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, the boronic ester, Pd(OAc)₂, SPhos, and K₃PO₄.
Inerting: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.[4]
Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 8-16 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(2-ethoxy-2-oxoethyl)benzoic acid.
Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.
References
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry. Retrieved March 14, 2026, from [Link]
Rickhaus, M. (2014, December 23). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved March 14, 2026, from [Link]
DasBoots. (2021, July 9). Response to "Diagnosing issues with a failed Suzuki coupling?". Reddit. r/Chempros. Retrieved March 14, 2026, from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 14, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supramolecular modification of a water-insoluble palladium complex for recyclable catalysis of Suzuki–Miyaura coupling in aqueous media. RSC Advances. Retrieved March 14, 2026, from [Link]
Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(3), 2111058. Retrieved March 14, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved March 14, 2026, from [Link]
ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium. Retrieved March 14, 2026, from [Link]
Zultanski, S. L., et al. (2023). Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. ACS Catalysis. Retrieved March 14, 2026, from [Link]
Leahy, D. K., et al. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Retrieved March 14, 2026, from [Link]
Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved March 14, 2026, from [Link]
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved March 14, 2026, from [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved March 14, 2026, from [Link]
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved March 14, 2026, from [Link]
University of Calgary. (n.d.). Ch15: Synthesis of Esters. Retrieved March 14, 2026, from [Link]
Technical Support Center: Synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important chemical intermediate. Our focus is on the critical role of solvent selection and its impact on reaction outcomes.
Introduction to the Synthesis
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and an ester group. Its synthesis can be approached through two primary routes: the Fischer-Speier esterification and the Williamson ether synthesis. The choice of method and, critically, the reaction solvent can significantly influence the yield, purity, and scalability of the synthesis. This guide will explore both pathways, with a strong emphasis on the practical implications of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-(2-Ethoxy-2-oxoethyl)benzoic acid?
A1: The two most common and practical laboratory methods are the Fischer-Speier esterification of 4-(carboxymethyl)benzoic acid and the Williamson ether synthesis starting from 4-hydroxybenzoic acid.
Q2: How does solvent choice impact the Fischer esterification route?
A2: In Fischer esterification, the solvent plays a dual role. Often, an excess of the alcohol reactant (ethanol in this case) is used as the solvent to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[1][2] Alternatively, a non-polar, azeotrope-forming solvent like toluene can be used in conjunction with a Dean-Stark apparatus to remove water as it is formed, which also shifts the equilibrium to favor the ester.[3]
Q3: Which solvents are recommended for the Williamson ether synthesis of this compound?
A3: For the Williamson ether synthesis, polar aprotic solvents are generally preferred. These solvents can effectively solvate the cation of the phenoxide salt without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[4] Studies on analogous reactions have shown that solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) can be effective, with DMF often providing higher yields.[5][6]
Q4: What are the common side reactions to be aware of?
A4: In the Fischer esterification, the primary competing reaction is the reverse reaction, hydrolysis of the ester. For the Williamson ether synthesis, potential side reactions include the E2 elimination of the alkylating agent (ethyl bromoacetate) and C-alkylation of the phenol ring, although O-alkylation is generally favored.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[7] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield (Fischer Esterification)
1. Reaction has reached equilibrium.[8] 2. Insufficient acid catalyst. 3. Inadequate reaction temperature or time.[1]
1. Use a large excess of ethanol as the solvent to drive the equilibrium.[2][3] 2. If using an inert solvent, employ a Dean-Stark trap to remove water.[3] 3. Ensure the use of a suitable acid catalyst, such as concentrated H₂SO₄ or p-TsOH.[1] 4. Increase the reaction temperature to reflux and monitor by TLC until completion.[1]
Low or No Product Yield (Williamson Ether Synthesis)
1. Use a sufficiently strong and anhydrous base (e.g., K₂CO₃, NaH). 2. Ensure the ethyl bromoacetate is of good quality and has not degraded. 3. Switch to a polar aprotic solvent like DMF, which has been shown to give high yields in similar reactions.[5][6]
Presence of Unreacted Starting Material
1. Insufficient equivalents of one of the reactants. 2. Short reaction time.
1. Use a slight excess of the limiting reagent. 2. Extend the reaction time and continue to monitor by TLC.
Formation of Impurities
1. Side reactions such as elimination or C-alkylation (Williamson ether synthesis).[4] 2. Hydrolysis of the ester product.
1. For the Williamson synthesis, use a polar aprotic solvent to favor O-alkylation.[5][6] 2. Ensure anhydrous conditions to prevent hydrolysis. 3. Purify the crude product by recrystallization.
Difficulty in Product Isolation and Purification
1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction.
1. Choose an appropriate solvent system for extraction and recrystallization based on solubility tests. 2. To break emulsions, add brine or filter the mixture through Celite.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-(Carboxymethyl)benzoic acid
Caption: Workflow for the Fischer-Speier esterification.
Step-by-Step Methodology:
To a round-bottom flask, add 4-(carboxymethyl)benzoic acid (1.0 eq), a large excess of anhydrous ethanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[1]
Heat the mixture to reflux and monitor the reaction progress using TLC (typically 2-4 hours).
Once the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
The Art of the Scaffold: A Comparative Analysis of Benzoic Acid Derivatives in Modern Drug Design
For the discerning researcher in the dynamic field of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. It is a choice that dictates the trajectory of lead optimization, inf...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in the dynamic field of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. It is a choice that dictates the trajectory of lead optimization, influences pharmacokinetic profiles, and ultimately determines the therapeutic potential of a novel agent. Among the pantheon of privileged structures in medicinal chemistry, benzoic acid and its derivatives have consistently demonstrated remarkable versatility and success.[1] This guide offers an in-depth comparative analysis of benzoic acid derivatives, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their own design campaigns.
We will dissect the structure-activity relationships (SAR) of these compounds across key therapeutic areas, present head-to-head comparisons with alternative scaffolds, and provide detailed, field-proven experimental protocols to empower your research. Every claim is substantiated by authoritative sources, ensuring the scientific integrity of this guide.
The Benzoic Acid Scaffold: A Privileged Foundation
The benzoic acid moiety, a simple aromatic carboxylic acid, has been a cornerstone of medicinal chemistry for over a century.[1] Its prevalence in both natural products and blockbuster synthetic drugs speaks to its inherent "drug-like" properties. The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a target protein.[2] The true power of the benzoic acid scaffold, however, lies in the synthetic tractability of its aromatic ring. This allows for the precise installation of various substituents to modulate electronic properties, lipophilicity, and steric bulk, thereby fine-tuning the compound's pharmacodynamic and pharmacokinetic characteristics.[2]
Comparative Analysis in Key Therapeutic Areas
This section will delve into specific examples of benzoic acid derivatives in different therapeutic areas, comparing their performance against each other and against non-benzoic acid alternatives.
Anti-Inflammatory Agents: The Salicylate Legacy and Beyond
The story of benzoic acid derivatives in medicine is inextricably linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid, a hydroxylated benzoic acid, is the parent compound of aspirin (acetylsalicylic acid), one of the most widely used medications in history.
Mechanism of Action: The primary anti-inflammatory mechanism of salicylates and many other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.
Table 1: Comparative In Vitro COX Inhibition of Benzoic Acid Derivatives and Alternatives
Note: IC50 values can vary between studies due to different experimental conditions. A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
As the data in Table 1 illustrates, traditional benzoic acid-derived NSAIDs like aspirin and diflunisal are non-selective COX inhibitors. In contrast, celecoxib, a non-benzoic acid derivative, exhibits high selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects. Ibuprofen, a propionic acid derivative, shows roughly equal potency against both isoforms.[4] This highlights a key consideration in drug design: while the benzoic acid scaffold is effective, modifications or alternative scaffolds may be necessary to achieve desired selectivity profiles.
This protocol provides a method for determining the in vitro inhibitory activity of test compounds against the COX-2 enzyme.
Materials:
Human recombinant COX-2 enzyme
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
COX Probe (e.g., OxiRed™ Probe)
COX Cofactor
Arachidonic Acid (substrate)
NaOH
Celecoxib (positive control)
96-well white opaque microplate
Fluorescence plate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the lyophilized COX-2 enzyme and prepare working solutions of the probe, cofactor, and arachidonic acid.
Assay Plate Setup:
Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
Inhibitor Wells: Add 10 µL of the test compound solution at various concentrations.
Inhibitor Control Wells (Positive Control): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
Reaction Initiation: Add 80 µL of the Reaction Mix to each well.[5] Use a multi-channel pipette to add 10 µL of diluted Arachidonic Acid/NaOH solution into each well to initiate the reactions simultaneously.[5]
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5][6]
Data Analysis:
Choose two time points in the linear range of the reaction and calculate the slope of the fluorescence increase for each well.
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
Diagram: COX-2 Inhibition Workflow
Caption: Workflow for in vitro COX-2 inhibition assay.
Anticancer Agents: Targeting Nuclear Receptors and Beyond
Benzoic acid derivatives have emerged as a significant class of anticancer agents, targeting a variety of molecular pathways involved in tumor growth and proliferation.[7][8] A prominent example is Bexarotene, a synthetic retinoid that selectively activates retinoid X receptors (RXRs).[9]
Mechanism of Action: Activated RXRs form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), and function as transcription factors that regulate genes controlling cell differentiation, proliferation, and apoptosis.[10] Bexarotene's ability to induce apoptosis in cancer cells makes it an effective treatment for cutaneous T-cell lymphoma (CTCL).[11][12]
Table 2: Comparative Efficacy of Bexarotene and its Analogs in CTCL
Note: Response rates from clinical trials can be influenced by various factors including patient population and trial design. In vitro assay results indicate relative potency under specific experimental conditions.
The data in Table 2 shows the clinical efficacy of bexarotene in treating CTCL.[13][14] Furthermore, recent research has focused on developing bexarotene analogs with improved activity.[11][15][16] For instance, analogs A76 and A77 demonstrated enhanced RXR-mediated transcriptional activity compared to the parent compound, suggesting they may have greater therapeutic potential.[16] When compared to a non-benzoic acid-based drug for CTCL, the HDAC inhibitor Vorinostat, bexarotene generally shows a higher overall response rate.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell line (e.g., MCF-7 for breast cancer)
Cell culture medium
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well clear microplate
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).[10] Include a vehicle control (solvent only).[10]
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][18]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][10]
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
Data Analysis:
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Plot the percent viability versus the logarithm of the test compound concentration to determine the IC50 value.
Diagram: Anticancer Drug Discovery Workflow
Caption: A typical workflow for anticancer drug discovery.
Pharmacokinetic Profiles: A Comparative Look
The therapeutic success of a drug is not solely dependent on its potency but also on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Table 3: Comparative Pharmacokinetic Parameters of Benzoic Acid Derivatives and an Alternative
Drug
Class
Tmax (hours)
Terminal Half-life (hours)
Protein Binding (%)
Primary Metabolism
Aspirin
Salicylate
~0.3-0.4
~0.25
80-90
Hydrolysis to salicylic acid
Ibuprofen
Propionic Acid
~1.5-3
~2-4
>99
CYP2C9
Bexarotene
Retinoid
~2
~7
>99
CYP3A4
Note: Pharmacokinetic parameters can vary depending on the formulation, dose, and patient population.
As shown in Table 3, the pharmacokinetic profiles of these drugs vary significantly. Aspirin has a very short half-life and is rapidly hydrolyzed to its active metabolite, salicylic acid.[20] Ibuprofen, a non-benzoic acid NSAID, has a longer half-life.[21] Bexarotene exhibits a moderate half-life and is highly protein-bound.[22][23] These differences underscore the importance of considering the entire ADME profile during drug design, as the benzoic acid scaffold can be modified to achieve desired pharmacokinetic outcomes. For instance, esterification of the carboxylic acid group can create prodrugs with altered absorption and distribution characteristics.
Conclusion and Future Directions
The benzoic acid scaffold has undeniably earned its status as a privileged structure in drug design. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated make it an invaluable starting point for the development of novel therapeutics. As this guide has demonstrated through comparative data and detailed protocols, benzoic acid derivatives continue to be a rich source of potent and effective drugs across a wide range of therapeutic areas.
However, the field of drug discovery is ever-evolving. The challenge for medicinal chemists is to continue to innovate, designing benzoic acid derivatives with improved selectivity, enhanced efficacy, and more favorable pharmacokinetic profiles. The strategic application of modern drug design principles, coupled with robust experimental validation, will ensure that the legacy of the benzoic acid scaffold continues to contribute to the advancement of human health for years to come.
References
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
T. Horton. (1994). MTT Cell Assay Protocol. [Link]
Oriental Journal of Chemistry. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. [Link]
BDD Pharma. Case Study: Pharmacoscintigraphy to compare fast acting aspirin to ibuprofen tablet formulations. [Link]
10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. [Link]
PMC. (2023). Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment. [Link]
Anticancer Research. (2014). Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. [Link]
PubMed. (1998). Effects of Aspirin and Ibuprofen on the Pharmacokinetics and Pharmacodynamics of Glyburide in Healthy Subjects. [Link]
PMC. (2022). Comparison of the Efficacy and Safety of Bexarotene and Photo(Chemo)Therapy Combination Therapy and Bexarotene Monotherapy for Cutaneous T-Cell Lymphoma. [Link]
PubMed. (2022). Comparison of the Efficacy and Safety of Bexarotene and Photo(Chemo)Therapy Combination Therapy and Bexarotene Monotherapy for Cutaneous T-Cell Lymphoma. [Link]
ResearchGate. Values of PK parameters for aspirin, ibuprofen and nocloprost used in the model simulations. [Link]
DergiPark. (2025). Benzoic acid exerts antiproliferative, anti-migratory, and anti-clonogenic effects on MCF-7 breast cancer. [Link]
The Strategic Advantage of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis, the choice of building blocks is paramount to the success of a research program. Bifunctional mo...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of building blocks is paramount to the success of a research program. Bifunctional molecules, in particular, offer a streamlined approach to constructing complex molecular architectures. Among these, 4-(2-Ethoxy-2-oxoethyl)benzoic acid stands out as a versatile and highly valuable reagent. This guide provides an in-depth technical comparison of 4-(2-Ethoxy-2-oxoethyl)benzoic acid with its structural analogs, highlighting its distinct advantages and providing a framework for its effective utilization in research and development.
The Architectural Uniqueness of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
4-(2-Ethoxy-2-oxoethyl)benzoic acid, also known as ethyl 4-(carboxymethyl)benzoate, possesses a unique structural arrangement: a para-substituted benzene ring bearing both a carboxylic acid and an ethyl ester group, separated by a methylene spacer. This specific configuration imparts a set of desirable properties that are not always present in its isomers or other related compounds. The presence of two distinct reactive sites with different chemical handles allows for sequential and selective functionalization, a key strategy in multi-step organic synthesis.
The benzoic acid moiety provides a nucleophilic carboxylate or an electrophilic acyl group upon activation, while the ethyl ester offers a site for hydrolysis or transesterification. The methylene spacer plays a crucial role in insulating the two functional groups electronically, which allows for more predictable and controlled reactions at each site. This is a significant advantage over compounds where the functional groups are directly attached to the aromatic ring, which can lead to competing reactions or altered reactivity due to electronic effects.[1][2]
Comparative Analysis with Structurally Similar Compounds
To fully appreciate the advantages of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, a direct comparison with its analogs is necessary. The following table summarizes the key properties and expected performance differences between our compound of interest and its close relatives.
Compound
Structure
Key Differentiating Features
Predicted Advantages of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
4-(2-Ethoxy-2-oxoethyl)benzoic acid
Chemical structure of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
- Para substitution for linear geometry- Methylene spacer for electronic insulation- Ethyl ester for moderate reactivity and good handling properties
- Predictable, selective reactivity at two distinct sites- Good solubility in common organic solvents- Forms stable, linear structures in polymers and MOFs
4-(Carboxymethyl)benzoic acid
Chemical structure of 4-(Carboxymethyl)benzoic acid
- Two carboxylic acid groups with different pKa values
- The ethyl ester in our target compound allows for orthogonal chemistry, which is not possible with two carboxylic acids of similar reactivity.
Chemical structure of 4-(2-Methoxy-2-oxoethyl)benzoic acid
- Methyl ester instead of ethyl ester
- The ethyl ester is generally less prone to hydrolysis and offers a slightly different solubility profile, which can be advantageous in certain solvent systems.
3-(2-Ethoxy-2-oxoethyl)benzoic acid
Chemical structure of 3-(2-Ethoxy-2-oxoethyl)benzoic acid
- Meta substitution instead of para
- The para substitution leads to a more linear and rigid structure, which is often desirable in applications like liquid crystals and MOFs.
4-Carboxybenzoic acid
Chemical structure of 4-Carboxybenzoic acid
- Direct attachment of the second carboxyl group to the ring
- The methylene spacer in our target compound provides greater flexibility and reduces steric hindrance, potentially leading to higher yields in sterically demanding reactions.
Experimental Validation: Synthesis of a Model Amide
To empirically demonstrate the superior performance of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, we propose a straightforward experiment: the synthesis of a model amide by reacting the carboxylic acid moiety with a primary amine, while leaving the ester group intact. This type of selective reaction is a common challenge in organic synthesis.
Experimental Protocol: Selective Amidation
Objective: To compare the yield and purity of the desired amide product when using 4-(2-Ethoxy-2-oxoethyl)benzoic acid versus 4-carboxymethylbenzoic acid.
Materials:
4-(2-Ethoxy-2-oxoethyl)benzoic acid
4-(Carboxymethyl)benzoic acid
Benzylamine
N,N'-Dicyclohexylcarbodiimide (DCC)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 equivalent of 4-(2-Ethoxy-2-oxoethyl)benzoic acid and 4-(carboxymethyl)benzoic acid, respectively, in anhydrous DCM.
Amine Addition: To each flask, add 1.1 equivalents of benzylamine.
Coupling Agent Addition: Cool the flasks to 0 °C in an ice bath and slowly add a solution of 1.1 equivalents of DCC in DCM.
Reaction: Allow the reactions to warm to room temperature and stir for 12 hours.
Workup: Filter the reaction mixtures to remove the dicyclohexylurea byproduct. Wash the filtrates with saturated sodium bicarbonate solution and brine. Dry the organic layers over anhydrous magnesium sulfate.
Purification and Analysis: Concentrate the solutions under reduced pressure and purify the crude products by column chromatography on silica gel. Analyze the products by ¹H NMR and mass spectrometry to confirm their identity and purity.
Expected Outcome: We hypothesize that the reaction with 4-(2-Ethoxy-2-oxoethyl)benzoic acid will result in a higher yield of the desired mono-amide product and fewer side products compared to the reaction with 4-carboxymethylbenzoic acid, which is likely to produce a mixture of mono- and di-amides.
Application in Materials Science: A Superior Linker for Metal-Organic Frameworks (MOFs)
The unique geometry and bifunctionality of 4-(2-Ethoxy-2-oxoethyl)benzoic acid make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs).[4][5] MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The ability to introduce additional functionality into the pores of MOFs is a key area of research.
The carboxylic acid group of our target molecule can coordinate with metal ions to form the framework structure, while the ethyl ester group can be post-synthetically modified to introduce new chemical properties. For example, the ester can be hydrolyzed to a carboxylic acid and then coupled with an amine to introduce a catalytic site. This level of control is difficult to achieve with simpler dicarboxylic acid linkers.
Workflow for MOF Synthesis and Post-Synthetic Modification
Caption: Workflow for MOF synthesis and post-synthetic modification using 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Conclusion: A Strategic Choice for Advanced Synthesis
References
ACS Publications. Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry. 2023. [Link]
ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. 2018. [Link]
PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
Journal of the American Chemical Society. Selective Bifunctional Modification of a Non-catenated Metal−Organic Framework Material via “Click” Chemistry. 2009. [Link]
IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. 2024. [Link]
eScholarship. Functional Mixed-Linker Systems in Multivariate Metal-Organic Frameworks. [Link]
ResearchGate. Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. [Link]
Google Patents. Method for preparing benzoic acid esters.
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
KAUST Repository. Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids. [Link]
ResearchGate. Reactivity of aromatic dicarboxylic acid? [Link]
RSC Publishing. Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). [Link]
Organic Chemistry Portal. Esterification of the Primary Benzylic C-H Bonds with Carboxylic Acids Catalyzed by Ionic Iron(III) Complexes Containing an Imidazolinium Cation. [Link]
Validation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid as a Bi-Functional Linker in HDAC6 Inhibitor Development: A Comparative Guide
For drug development professionals and medicinal chemists, the selection of bi-functional building blocks dictates not only the synthetic viability of a pipeline but also the downstream pharmacological profile of the tar...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and medicinal chemists, the selection of bi-functional building blocks dictates not only the synthetic viability of a pipeline but also the downstream pharmacological profile of the target probe. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS 57269-65-5) is a highly specialized intermediate featuring a rigid benzoic acid pole and a flexible ethyl acetate pole [3].
This guide objectively compares the performance of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (Compound A ) against a standard rigid aromatic linker, Terephthalic acid mono-methyl ester (Compound B ). We validate its utility through a self-validating chemical coupling workflow and a downstream Fluorogenic HDAC6 Inhibition Assay [1].
Chemical Validation: Amide Coupling Efficiency
The Causality of Linker Dynamics
In the synthesis of targeted therapeutics (such as PROTACs or Histone Deacetylase inhibitors), the linker must be coupled to a bulky surface-recognition cap (e.g., an aminoquinoline). The rigid structure of Compound B often leads to steric clash during amide bond formation. In contrast, the extra methylene spacer in Compound A provides rotational degrees of freedom, significantly reducing steric hindrance during the transition state of the coupling reaction.
Experimental Protocol: HATU-Mediated Coupling
To ensure a self-validating chemical system, we utilize HATU/DIPEA chemistry, which is specifically optimized for sterically hindered amines, allowing us to isolate the linker's intrinsic reactivity as the primary variable.
Activation: Dissolve the linker (1.0 eq, 0.5 mmol) and HATU (1.2 eq) in 5 mL of anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to generate the active OAT ester.
Coupling: Add the model bulky amine, 8-aminoquinoline (1.1 eq), and stir continuously for 12 hours under a nitrogen atmosphere.
Quenching & Extraction: Quench the reaction with 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 2N HCl and brine to remove unreacted amine and DIPEA.
Quantification: Concentrate the organic layer in vacuo and analyze the crude mixture via LC-MS (UV detection at 254 nm) to determine the conversion yield.
Table 1: Synthetic Validation Data
Linker Evaluated
Structural Classification
Coupling Yield (LC-MS)
Purity (Post-Extraction)
Compound A
Flexible (Phenylacetic derivative)
>92%
95%
Compound B
Rigid (Terephthalic derivative)
78%
88%
Functional Validation: Fluorogenic HDAC6 Assay
The Causality of the Two-Step Fluorogenic System
To validate the biological efficacy of the linkers, the ester poles of the coupled intermediates are converted into zinc-binding hydroxamic acids via hydroxylaminolysis. The resulting probes are then tested in a fluorogenic assay[2].
We employ a two-step fluorogenic system because it is inherently self-validating. The fluorescent signal (AMC release) strictly requires sequential processing: first, deacetylation by HDAC6, followed by proteolytic cleavage by trypsin. If the synthesized inhibitor successfully blocks HDAC6, trypsin cannot cleave the acetylated lysine, effectively eliminating background noise and false positives. Furthermore, the flexible methylene group derived from Compound A allows the hydroxamic acid to optimally navigate the narrow, tubular active site of HDAC6, enhancing isoform selectivity.
Experimental Protocol: In Vitro Enzyme Assay
Reagent Preparation: Dilute recombinant human HDAC6 enzyme and the synthesized inhibitors in BSA-containing HDAC assay buffer (15 mM Tris-HCl, pH 8.1, 250 µM EDTA, 250 mM NaCl, 0.1% PEG8000) [2].
Pre-Incubation: Dispense 10 µL of the inhibitor (at varying concentrations) and 10 µL of the HDAC6 enzyme stock into a black, low-binding half-area 96-well microtiter plate. Incubate for 15 minutes at 37°C to allow steady-state binding.
Enzymatic Reaction: Initiate the deacetylation by adding 15 µL of the fluorogenic substrate (Ac-Gly-Ala-Lys(Ac)-AMC, 50 µM final concentration). Seal the plate and incubate at 37°C for exactly 60 minutes.
Development & Termination: Add 25 µL of Developer Solution (Trypsin at 5.0 mg/mL, spiked with 2 µM Trichostatin A). The Trichostatin A immediately halts any further HDAC activity, locking the assay state [1]. Incubate for 15 minutes at room temperature.
Signal Detection: Measure the released 7-amino-4-methylcoumarin (AMC) using a microplate fluorimeter (Excitation: 360 nm, Emission: 460 nm).
Table 2: Biochemical Performance Comparison
Inhibitor Source
HDAC6 IC₅₀ (nM)
HDAC1 IC₅₀ (nM)
Selectivity Index (HDAC1 / HDAC6)
Derived from Compound A
12.4 ± 1.2
850 ± 45
~68.5x
Derived from Compound B
45.8 ± 3.1
120 ± 15
~2.6x
Data Interpretation: The inhibitor derived from 4-(2-Ethoxy-2-oxoethyl)benzoic acid demonstrates superior potency and a massive leap in selectivity for HDAC6 over HDAC1, validating the necessity of the linker's structural flexibility.
Experimental Workflows & Mechanistic Pathways
Fig 1: Synthesis and validation workflow for HDAC6 inhibitors using the bi-functional linker.
Fig 2: Mechanistic pathway of the two-step fluorogenic HDAC6 inhibition assay.
High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays
Source: STAR Protocols (Cell Press)
URL:[Link]
WO2021013163A1 - Histone deacetylase 6 inhibitors and method for treating neuropathic pain
Source: Google Patents
URL
Comparative
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Esters of 4-Carboxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: Why Ester Choice Matters In the landscape of organic synthesis and drug development, the ester functional group serves as a cornerstone for co...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Why Ester Choice Matters
In the landscape of organic synthesis and drug development, the ester functional group serves as a cornerstone for controlling solubility, acting as a protecting group, and modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The seemingly subtle choice between a methyl and an ethyl ester can have profound implications for reaction kinetics, product yields, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of the methyl and ethyl esters of 4-carboxyphenylacetic acid, a bifunctional molecule relevant in the synthesis of more complex chemical entities. We will explore the theoretical underpinnings of their reactivity differences and provide actionable experimental protocols for their quantitative comparison.
I. The Theoretical Framework: Steric and Electronic Effects
The reactivity of an ester in nucleophilic acyl substitution reactions, such as hydrolysis or transesterification, is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon.
Electronic Effects : Alkyl groups attached to the ester oxygen exert a positive inductive effect (+I), pushing electron density towards the carbonyl group. An ethyl group (CH₃CH₂-) is slightly more electron-donating than a methyl group (CH₃-). This increased electron donation to the carbonyl carbon of the ethyl ester makes it marginally less electrophilic (less positively polarized) and therefore less reactive towards nucleophiles compared to the methyl ester.[1]
Steric Effects : Steric hindrance refers to the spatial bulk around a reactive center. The ethyl group is larger than the methyl group. This increased size presents a greater physical barrier to an incoming nucleophile, slowing its approach to the carbonyl carbon.[2] Consequently, the methyl ester offers a more accessible reaction site, which generally leads to faster reaction rates.[2]
In concert, both the electronic and steric profiles suggest that the methyl ester of 4-carboxyphenylacetic acid should be the more reactive of the two. The less bulky and less electron-donating nature of the methyl group results in a more electrophilic and accessible carbonyl carbon, favoring nucleophilic attack.
II. Comparative Reactivity in Key Transformations
While direct side-by-side kinetic data for the esters of 4-carboxyphenylacetic acid is not extensively documented, we can infer their relative performance from well-established principles and analogous reactions reported in the literature.
A. Saponification (Base-Catalyzed Hydrolysis)
Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide source like NaOH or KOH.[3] It is an irreversible, second-order reaction that is highly sensitive to the steric environment of the carbonyl group.
Methyl Ester : Expected to undergo faster saponification due to the lower steric hindrance, allowing for more rapid attack by the hydroxide ion.
Ethyl Ester : The bulkier ethyl group will slow the rate of nucleophilic attack, resulting in a lower saponification rate constant compared to the methyl ester.
This reaction forms the basis of a classic kinetic experiment to quantify the reactivity difference, as detailed in the protocols section.
B. Acid-Catalyzed Hydrolysis
Unlike saponification, acid-catalyzed hydrolysis is a reversible process where the ester is in equilibrium with the carboxylic acid and alcohol.[4][5] While the same steric and electronic factors influence the rate of the forward reaction (nucleophilic attack by water), the reversibility means that driving the reaction to completion requires a large excess of water.[3] The relative reactivity difference (methyl > ethyl) is still expected, but the overall transformation efficiency is also dependent on the position of the equilibrium.
C. Transesterification
Transesterification is the conversion of one ester to another by reaction with an alcohol, often under acidic or basic catalysis.[6][7] This is a critical reaction in many industrial processes, including the production of biodiesel.[8][9]
Methanolysis vs. Ethanolysist : Studies on the transesterification of vegetable oils consistently demonstrate that reactions with methanol (methanolysis) tend to be faster and result in higher yields than those with ethanol (ethanolysis).[9] This is attributed to both the higher reactivity of the methoxide nucleophile and the lower steric hindrance of the methyl group in the resulting ester.
Implications : When using the ethyl ester of 4-carboxyphenylacetic acid as a starting material in a reaction involving a different alcohol (e.g., methanol) with a base, one must be cautious of transesterification as a potential side reaction.[2] To avoid this, the alcohol used as a solvent should match the ester's alcohol group (e.g., use ethanol with an ethyl ester).[2]
Data Summary: Predicted Reactivity Comparison
Reaction Type
Predicted Relative Rate
Primary Influencing Factor(s)
Notes
Saponification
Methyl Ester > Ethyl Ester
Steric Hindrance
The smaller methyl group allows for easier nucleophilic attack by OH⁻.
Acid-Catalyzed Hydrolysis
Methyl Ester > Ethyl Ester
Steric & Electronic
Reaction is reversible; a large excess of water is needed to favor products.
Transesterification
Methyl Ester > Ethyl Ester
Steric Hindrance
Reactions with methanol are generally faster than with ethanol.[9]
III. Experimental Validation: Protocols for Reactivity Assessment
To empirically validate the predicted reactivity differences, a kinetic analysis of the saponification reaction is the most straightforward and definitive method. We present two common protocols for this purpose.
Protocol 1: Determination of Saponification Rate Constant via Titration
This classic method follows the reaction progress by measuring the decrease in hydroxide concentration over time.
Objective: To determine the second-order rate constant (k) for the saponification of methyl and ethyl 4-carboxyphenylacetate.
Materials:
Methyl or Ethyl 4-carboxyphenylacetate
0.05 M Sodium Hydroxide (NaOH) solution, standardized
0.05 M Hydrochloric Acid (HCl) solution, standardized
Phenolphthalein indicator
Constant temperature water bath (e.g., 25°C)
Burettes, pipettes, conical flasks, stopwatches
Ice bath
Workflow Visualization
Caption: Workflow for Titrimetric Analysis of Saponification Kinetics.
Procedure:
Preparation: Place flasks containing 100 mL of 0.05 M NaOH and 100 mL of 0.05 M ester solution into a constant temperature water bath to equilibrate. Prepare several conical flasks each containing 10 mL of 0.05 M HCl (the quenching solution) and place them in an ice bath.
Initiation: Rapidly add the 100 mL of ester solution to the 100 mL of NaOH solution, stir to mix thoroughly, and immediately start a stopwatch. This is time t=0. The initial concentration of both reactants in the mixture is now 0.025 M.
Sampling: At regular intervals (e.g., 2, 5, 10, 15, 20, 30 minutes), use a pipette to withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by dispensing it into one of the ice-cold HCl flasks.
Titration: Add 2-3 drops of phenolphthalein to the quenched sample. Titrate the excess HCl with your standardized 0.05 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
Data Analysis: The concentration of unreacted NaOH in the aliquot at each time point can be calculated. A plot of 1/[NaOH] versus time (t) will yield a straight line for a second-order reaction, and the slope of this line is the rate constant, k.
Protocol 2: Determination of Saponification Rate Constant via Conductometry
This instrumental method offers continuous monitoring by measuring the change in electrical conductivity of the solution as the reaction progresses.[10][11] The principle relies on the fact that the highly mobile hydroxide ion (OH⁻) is replaced by the less mobile 4-carboxyphenylacetate ion, leading to a decrease in the overall conductivity of the solution.[10]
Objective: To determine the second-order rate constant (k) by monitoring conductivity changes.
Materials:
Same reactants as Protocol 1
Conductivity meter with a probe
Thermostatted reaction vessel
Procedure Summary:
Calibrate the conductivity meter.
Place a known volume of the 0.05 M ester solution in the thermostatted vessel and measure its initial conductivity.
Add an equal volume of pre-thermostatted 0.05 M NaOH solution to the vessel, mix, and immediately begin recording the conductivity as a function of time.
The reaction is complete when the conductivity reading stabilizes.
The rate constant k can be calculated from the initial conductivity, the final conductivity, and the conductivity at various times (C₀, C∞, and Cₜ) using the appropriate integrated rate law for conductometric analysis.[10]
IV. Reaction Mechanism and Steric Influence
The widely accepted mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism.[12] Visualizing this mechanism highlights the critical role of steric hindrance.
Caption: BAC2 Mechanism for Ester Saponification.
The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. The larger the 'R' group (ethyl vs. methyl), the more congested this transition state becomes, increasing its energy and slowing down the reaction rate.
V. Conclusion and Practical Implications
Based on fundamental principles of organic chemistry, the methyl ester of 4-carboxyphenylacetic acid is unequivocally more reactive towards nucleophilic acyl substitution than the corresponding ethyl ester . This heightened reactivity is a direct consequence of the methyl group's smaller size, which minimizes steric hindrance, and its slightly lower electron-donating character, which maintains a higher electrophilicity at the carbonyl carbon.
For the practicing scientist, this has several practical implications:
For Deprotection or Hydrolysis : If the ester is being used as a protecting group and rapid, complete removal is desired, the methyl ester is the superior choice.
For Stability : If enhanced stability against hydrolysis or a more controlled, slower reaction is needed, the ethyl ester provides a modest but potentially useful advantage.
For C-C Bond Formation : In base-catalyzed reactions like the Claisen condensation, it is critical to use an alkoxide base that matches the ester's alcohol portion (e.g., sodium methoxide for a methyl ester) to prevent scrambling of the ester via transesterification.[2]
By understanding these core principles and validating them with the straightforward kinetic experiments outlined here, researchers can make more informed decisions in their synthetic strategies, leading to improved outcomes and efficiency.
References
ASME. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. [Link]
Mittelbach, M., & Remschmidt, C. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. PubMed. [Link]
CABI Digital Library. ANALYSIS OF TRANSESTERIFICATION COMPARING PROCESSES WITH METHANOL AND ETHANOL FOR BIODIESEL PRODUCTION. [Link]
Vaia. Methyl esters (RCO2CH3) undergo a cleavage reaction.... [Link]
eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. [Link]
ResearchGate. (2007). Experimental and Modeling Study of C 5 H 10 O 2 Ethyl and Methyl Esters. [Link]
Short Procedure. Determination of the rate constant for the hydrolysis of ester. [Link]
Banaras Hindu University. Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. [Link]
University of Muenster. Determine the Reaction Rate Constant k for the saponification of Methyl Acetate. [Link]
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Structure-Activity Relationship (SAR) Guide: 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Derivatives in Targeted Therapeutics
Executive Summary & Scaffold Anatomy In modern medicinal chemistry, the design of targeted therapeutics—such as Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Anatomy
In modern medicinal chemistry, the design of targeted therapeutics—such as Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the precise geometric and electronic tuning of linker scaffolds[1]. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS: 57269-65-5) has emerged as a superior bifunctional building block.
Unlike traditional symmetric linkers, this scaffold offers orthogonal reactivity :
A rigid benzoic acid moiety : Primed for direct amide coupling with bulky recognition caps (e.g., quinolines, indoles) to drive target selectivity.
A flexible, aliphatic ethyl ester moiety : Separated from the phenyl ring by a methylene spacer, allowing for selective downstream hydrolysis and conversion into a Zinc-Binding Group (ZBG) or E3 ligase ligand attachment point.
This structural asymmetry prevents the need for inefficient statistical mono-protection strategies, maximizing synthetic yield and enabling the rapid generation of diverse derivative libraries for SAR studies[2].
Fig 1. Synthesis efficiency: Orthogonal vs. Symmetric scaffolds.
Comparative SAR Analysis: Tuning Selectivity
The primary utility of 4-(2-ethoxy-2-oxoethyl)benzoic acid lies in its ability to generate highly selective HDAC6 inhibitors . HDAC6 is a unique cytoplasmic enzyme responsible for deacetylating
α
-tubulin and HSP90. Inhibiting HDAC6 is a validated strategy for treating neuropathic pain, multiple myeloma, and neurodegenerative diseases[3].
To achieve selectivity over Class I HDACs (like HDAC1), the inhibitor must possess a bulky hydrophobic cap that interacts with the wider surface rim of HDAC6. The 4-(2-ethoxy-2-oxoethyl)benzoic acid scaffold is ideal because its methylene spacer provides just enough flexibility for the hydroxamic acid to reach the catalytic
Zn2+
ion, while the rigid phenyl ring projects the bulky cap outward.
Scaffold Performance Comparison
The table below contrasts the biological performance of derivatives synthesized from 4-(2-ethoxy-2-oxoethyl)benzoic acid against alternative linker strategies.
Key SAR Insight: Replacing the highly flexible suberic acid chain (found in SAHA) with the semi-rigid 4-(2-ethoxy-2-oxoethyl)benzoic acid scaffold restricts the conformational entropy of the molecule. When paired with a bulky quinoline cap, the molecule physically cannot enter the narrow catalytic pocket of HDAC1, driving the Selectivity Index from 0.6 up to >180.
Experimental Workflows: Self-Validating Protocols
To synthesize HDAC6-selective derivatives from this scaffold, a three-step orthogonal functionalization protocol is required. As an application scientist, I emphasize that every step must be self-validating to prevent the propagation of errors in multi-step syntheses.
Step 1: Directed Amide Coupling (Cap Attachment)
Objective: Couple a bulky amine (e.g., 8-aminoquinoline) exclusively to the benzoic acid moiety.
Protocol: Dissolve 4-(2-ethoxy-2-oxoethyl)benzoic acid (1.0 eq) and 8-aminoquinoline (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.
Causality: HATU is explicitly chosen over EDC/HOBt because sterically hindered amines (like quinolines) suffer from poor nucleophilicity. HATU generates a highly reactive HOAt ester intermediate that forces the coupling, minimizing unreacted starting material. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions with the ethyl ester.
Self-Validating Checkpoint: Perform LC-MS. The mass shift must correspond exactly to
[M+Amine−H2O]+
. The presence of the intact ethyl ester must be confirmed; no premature hydrolysis should occur at this stage.
Step 2: Selective Ester Hydrolysis
Objective: Unmask the acetic acid moiety for ZBG attachment.
Protocol: Dissolve the intermediate from Step 1 in a 3:1 mixture of THF and
H2O
. Add
LiOH⋅H2O
(2.0 eq) and stir at room temperature for 4 hours. Acidify with 1N HCl to pH 3-4, extract with Ethyl Acetate, and concentrate.
Causality:LiOH
in aqueous THF provides mild, highly selective hydrolysis of the aliphatic ethyl ester. The newly formed aromatic amide (from Step 1) is electronically deactivated and sterically shielded by the bulky cap, making it completely resistant to these mild saponification conditions.
Self-Validating Checkpoint: Analyze via
1H
NMR (DMSO-
d6
). The complete disappearance of the characteristic ethyl ester signals—a quartet at
∼4.1
ppm (
−CH2−
) and a triplet at
∼1.2
ppm (
−CH3
)—validates 100% conversion to the free carboxylic acid.
Objective: Convert the free aliphatic carboxylic acid into a zinc-binding hydroxamic acid.
Protocol: To the intermediate from Step 2 in DMF, add
NH2OH⋅HCl
(5.0 eq) and DIPEA (5.0 eq). Stir for 15 minutes, then add HATU (1.5 eq). Stir for 2 hours at room temperature. Purify via preparative HPLC.
Causality: A massive excess of hydroxylamine hydrochloride is used to drive the equilibrium toward the hydroxamate and prevent O-acylation side products. The high equivalent of DIPEA is strictly necessary to neutralize the HCl salt of the hydroxylamine, freeing the nucleophilic nitrogen.
Self-Validating Checkpoint: Perform a Ferric Chloride (
FeCl3
) test. Spot the purified product on a silica plate and spray with a 1%
FeCl3
solution. An immediate deep red/purple color visually confirms the successful formation of the hydroxamic acid moiety, as the bidentate ligand chelates the iron.
Mechanistic Pathways
Once synthesized, these scaffold-derived molecules exert their biological effect by penetrating the cell membrane and selectively accumulating in the cytoplasm, where HDAC6 resides.
Fig 2. Downstream cellular signaling pathway of scaffold-derived HDAC6 inhibitors.
By blocking the deacetylation of
α
-tubulin, the microtubule network is stabilized, which is highly beneficial in neurodegenerative models where axonal transport is impaired. Concurrently, the hyperacetylation of HSP90 prevents it from chaperoning oncogenic proteins, leading to misfolded protein accumulation and targeted apoptosis in cancer cells (e.g., multiple myeloma)[2].
References
Histone deacetylase 6 inhibitors and method for treating neuropathic pain (WO2021013163A1).Google Patents.
(N-Hydroxycarbonylbenylamino)quinolines as Selective Histone Deacetylase 6 Inhibitors Suppress Growth of Multiple Myeloma in Vitro and in Vivo. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Comparative Biological Evaluation of Novel Compounds Derived from 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
A Senior Application Scientist's Guide to Assay Selection, Execution, and Data Interpretation Abstract The chemical scaffold 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a versatile starting material for the synthesis of a div...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Assay Selection, Execution, and Data Interpretation
Abstract
The chemical scaffold 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Its bifunctional nature, featuring both a carboxylic acid and an ethyl ester, allows for targeted modifications to generate libraries of novel chemical entities. This guide provides a comprehensive framework for the biological evaluation of these compounds, designed for researchers in drug discovery and development. We will detail a multi-tiered screening strategy, provide step-by-step protocols for key assays, and present a comparative analysis framework for prioritizing lead candidates. The focus is on ensuring scientific rigor through proper experimental design, including the critical use of controls, to yield trustworthy and reproducible data.
The Strategic Importance of the 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Scaffold
The 4-(2-Ethoxy-2-oxoethyl)benzoic acid molecule serves as an excellent starting point in medicinal chemistry. The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many pharmaceuticals. Simultaneously, the ethyl ester can be hydrolyzed to a second carboxylic acid or used in other ester-based modifications. This flexibility allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Derivatives of similar benzoic acid structures have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
For the purpose of this guide, we will consider a hypothetical series of compounds, designated "Compound X," synthesized from this scaffold and designed as potential inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target in oncology.
A Multi-Tiered Approach to Biological Evaluation
An effective drug discovery workflow requires a logical progression from broad, high-throughput screens to more specific, mechanism-of-action studies.[4][5][6] This ensures that resources are focused on the most promising candidates. Our recommended workflow is a three-tiered approach.
Caption: A three-tiered workflow for the biological evaluation of new chemical entities.
Tier 1: Primary Screening - The Cell Viability Assay
The initial screen aims to quickly identify which of the newly synthesized compounds have a biological effect on cancer cells. A cell viability assay is the workhorse for this stage. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, reliable, and cost-effective colorimetric method.[7][8]
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[8][10]
Detailed Protocol: MTT Cell Viability Assay
Cell Seeding:
Culture human cancer cells (e.g., A549 lung carcinoma) to ~80% confluency.
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Treatment:
Prepare a 10 mM stock solution of each "Compound X" derivative in DMSO.
Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
Crucial Controls:
Negative Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest compound concentration (e.g., 0.5% DMSO). This establishes the baseline for 100% cell viability.[11][12][13][14][15]
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 20 µM Staurosporine) to confirm the assay can detect cell death.[11][12][13][14][15]
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition & Formazan Formation:
Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[7][8][10]
Solubilization & Measurement:
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[7][10]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Read the absorbance at 570 nm using a microplate reader.[8][10]
Tier 2: Comparative Analysis - IC50 Determination
Compounds that show significant activity in the primary screen (e.g., >50% reduction in cell viability at 10 µM) are advanced to determine their half-maximal inhibitory concentration (IC50). This is a quantitative measure of a compound's potency. The experimental setup is similar to the primary screen, but with a wider and more granular range of concentrations for each compound.
Data Analysis:
The absorbance data is converted to percentage viability relative to the negative (vehicle) control. These values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Comparative Data Table:
Below is a sample table comparing our lead hypothetical compound, Compound X-A , with a known kinase inhibitor (Competitor Drug) and a less active analog (Compound X-B).
Compound
Target Cell Line
IC50 (µM)
Max Inhibition (%)
Notes
Compound X-A (Lead)
A549 (Lung Cancer)
1.5
98%
Potent activity observed.
Compound X-B (Analog)
A549 (Lung Cancer)
25.7
85%
Significantly less potent than X-A.
Competitor Drug
A549 (Lung Cancer)
2.2
99%
Compound X-A shows superior potency.
Staurosporine (Control)
A549 (Lung Cancer)
0.02
100%
Validates assay sensitivity to kinase inhibition.
Tier 3: Mechanism of Action - In Vitro Kinase Assay
A potent IC50 in a cell-based assay is promising, but it doesn't prove the compound works by inhibiting the intended target. An in vitro biochemical assay is required to confirm direct target engagement.[16] This assay measures the ability of a compound to block the enzymatic activity of a purified kinase protein.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. Various detection methods exist, including radiometric assays ([³²P]-ATP) and fluorescence-based methods.[16][17][18]
Caption: Simplified MAPK signaling pathway showing the point of inhibition by a hypothetical RAF kinase inhibitor.
Detailed Protocol: In Vitro Kinase Assay (Fluorescence-Based)
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
Dilute the purified recombinant target kinase (e.g., RAF kinase) and its specific peptide substrate in the reaction buffer.
Prepare a solution of ATP at a concentration near its Km for the enzyme.
Assay Plate Setup:
In a 384-well plate, add serially diluted Compound X-A (or other test compounds).
Controls:
Negative Control: Wells with kinase, substrate, ATP, and DMSO (no inhibitor) to define 100% kinase activity.
Positive Control: Wells with a known potent inhibitor of the target kinase (e.g., a competitor drug) to define 0% activity.
No Enzyme Control: Wells with substrate, ATP, and DMSO but no kinase, to measure background signal.
Kinase Reaction:
Add the diluted kinase enzyme to the wells and incubate briefly to allow the inhibitor to bind.
Initiate the reaction by adding the ATP solution.[16]
Incubate at a controlled temperature (e.g., 30°C) for 60 minutes.[16]
Detection:
Stop the reaction by adding a detection solution. For many commercial kits (e.g., ADP-Glo™), this solution contains reagents that convert the ADP produced into a luminescent or fluorescent signal.
Incubate as per the manufacturer's instructions.
Measurement & Analysis:
Read the signal (luminescence or fluorescence) on a plate reader.
Plot the signal against the log of the inhibitor concentration and fit a dose-response curve to determine the biochemical IC50.
Comparative Data Table:
Compound
Target Kinase
Biochemical IC50 (nM)
Selectivity vs. Off-Target Kinase Y (IC50, nM)
Compound X-A (Lead)
RAF Kinase
55
12,500
Compound X-B (Analog)
RAF Kinase
1,200
8,000
Competitor Drug
RAF Kinase
80
10,000
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive biological evaluation of novel compounds derived from 4-(2-Ethoxy-2-oxoethyl)benzoic acid. By progressing from high-throughput cell viability screens to quantitative potency determination and finally to specific mechanism-of-action studies, researchers can efficiently identify and prioritize lead candidates. The rigorous use of positive and negative controls at every stage is paramount for ensuring data integrity and making confident decisions.[11][13][14]
Compound X-A emerged from this workflow as a superior candidate, demonstrating greater potency in both cellular and biochemical assays compared to its analog and a known competitor. The next steps in the drug discovery process would involve further profiling of Compound X-A, including assessing its selectivity across a panel of other kinases, evaluating its effects on cellular signaling pathways, and initiating preclinical studies to assess its pharmacokinetic properties and in vivo efficacy.[6]
References
Negative and Positive Controls: Significance and symbolism. (2025, July 15). Google.
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
In vitro NLK Kinase Assay - PMC - NIH. National Institutes of Health.
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information.
Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20).
MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. Sigma-Aldrich.
Positive Control Vs Negative Control - Wax Studios.
Why are positive and negative controls always required for immunological tests? (be specific) - Vaia.
MTT assay protocol - Abcam.
Laboratory Workflows for Faster Drug Development - Pharma Focus Europe. (2025, August 18).
What are Positive and Negative Controls? - Science Ready.
Alk-IN-6 In Vitro Kinase Assay: A Technical Guide - Benchchem.
Understanding Positive and Negative Controls in Experiments - Oreate AI Blog. (2026, January 15).
in vitro kinase assay | Protocols.io. (2024, May 31).
Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry - Quantum Zeitgeist. (2024, April 9).
Drug Discovery Workflow - What is it? - Vipergen.
New AI tool could accelerate drug discovery and cut lab costs. (2026, March 10).
Drug Discovery and Development Process | PPD. PPD, Inc.
Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC. National Institutes of Health.
Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: An Application Note and Detailed Protocol - Benchchem.
4-((2-Ethoxy-2-oxoethyl)amino)benzoic acid 95.00% - Advanced ChemBlocks. (2026, March 11).
A Senior Application Scientist's Guide to PROTAC Linkers: A Head-to-Head Comparison
Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis Targeting Chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond simple protein inhibition to achieve targeted protein degrada...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond simple protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three core components: a ligand to bind the Protein of Interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]
Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act again in a catalytic manner.[1][6] This event-driven mechanism allows PROTACs to be effective at substoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.[1][6]
While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex, physicochemical properties, cell permeability, and ultimately, the potency and selectivity of protein degradation.[1][3][5] This guide provides a head-to-head comparison of common linker classes, supported by experimental data and protocols, to empower researchers in the rational design of next-generation protein degraders.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Anatomy of a PROTAC Linker: More Than Just Length
The rational design of a PROTAC linker requires optimizing several key parameters, each of which critically impacts performance.[7]
Length: The linker must be long enough to span the distance between the POI and E3 ligase binding pockets without inducing steric clashes, but not so long that it leads to unproductive binding or a "hook effect" where binary complexes are favored.[1] The optimal length is empirically determined for each POI-E3 ligase pair.[8] For example, studies on TBK1 degraders showed that linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms were potent.[9]
Composition & Polarity: The chemical makeup of the linker dictates the PROTAC's physicochemical properties.[1] Hydrophobic alkyl chains can enhance cell permeability but may decrease aqueous solubility, while hydrophilic polyethylene glycol (PEG) chains improve solubility but can present other challenges.[10][11] The composition directly influences solubility, metabolic stability, and cell permeability.[7]
Flexibility vs. Rigidity: Linkers are broadly classified as flexible or rigid.[3]
Flexible linkers (e.g., alkyl, PEG) are the most common and offer conformational freedom, increasing the probability of achieving a productive ternary complex.[1][] However, this flexibility can come with an entropic penalty upon binding and may lead to poor pharmacokinetic properties.[9][10]
Rigid linkers (e.g., incorporating cycloalkanes, phenyl rings, or alkynes) restrict the available conformations.[3][13] This can pre-organize the PROTAC into a bioactive conformation, potentially improving selectivity and metabolic stability, but they are often more synthetically challenging.[3]
Attachment Points: The points at which the linker connects to the two ligands are crucial.[7] The connection should be made at a solvent-exposed part of the ligand that does not interfere with its binding to the target protein or E3 ligase.[7] An improper attachment point can abrogate binding and render the PROTAC inactive.
Head-to-Head Comparison of Common Linker Classes
The choice of linker motif is a pivotal decision in PROTAC design. While alkyl and PEG chains are the most prevalent, other functional motifs are gaining traction.[13]
Flexible Linkers: Alkyl Chains vs. Polyethylene Glycol (PEG)
Alkyl and PEG chains are the workhorses of PROTAC design, found in approximately 30% and 55% of published structures, respectively.[13] Their synthetic accessibility makes them an excellent starting point for linker optimization.[1]
Highly flexible with a tendency for folded conformations.[10]
Synthesis
Synthetically accessible and easy to modify in length.[1]
Readily available with various functional groups for straightforward conjugation.[13]
The choice is not one-size-fits-all.[10] For highly hydrophobic PROTACs, a PEG linker can be crucial for achieving the necessary solubility for biological activity.[6] Conversely, for PROTACs that are already highly polar, a more lipophilic alkyl linker might be required to achieve adequate cell permeability.[14]
Rigid & Functional Linkers: The Next Generation
To overcome the drawbacks of purely flexible linkers, researchers are increasingly incorporating rigid or functional motifs.[13]
Rigid Linkers: Incorporating motifs like piperazine/piperidine rings, alkynes, or phenyl groups imparts conformational restraint.[3][13] This can improve pharmacokinetic properties by reducing the number of rotatable bonds and can enhance potency by locking the PROTAC in a bioactive conformation.[3][13] For example, replacing a flexible amine linkage with a rigid ethynyl group in a BET degrader led to a 3- to 6-fold increase in cellular activity in some cell lines.[13]
"Clickable" Linkers: Linkers containing terminal alkynes or azides are invaluable for accelerating PROTAC development.[13] Using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, libraries of PROTACs can be rapidly synthesized in a modular fashion.[13] This allows for the efficient exploration of different linker lengths, compositions, and attachment points to identify optimal degraders.[13] The resulting triazole moiety is also metabolically stable.[3]
Experimental Corner: A Practical Guide to Linker Optimization
The optimization of a PROTAC linker is an empirical process that requires a systematic, multi-parameter evaluation.[1] A "trial and error" approach is common, but a structured workflow can accelerate the identification of an optimal candidate.[13]
Caption: A typical experimental workflow for PROTAC linker optimization.
Key Assays for Evaluating Linker Performance
Protocol 1: Western Blot for Protein Degradation (DC50 & Dmax Determination)
This protocol is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[14][15]
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) of a PROTAC.
Methodology:
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (typically 16-24 hours). Include a vehicle control (e.g., DMSO).[16]
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.[16]
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
This is a high-throughput, non-cell-based assay to predict passive membrane permeability.[10]
Objective: To assess the ability of a PROTAC to passively diffuse across a lipid membrane.
Methodology:
Compound Preparation: Prepare PROTAC solutions in a donor plate with a suitable buffer (e.g., PBS at pH 7.4).[16]
Assay Setup: The PAMPA system consists of a filter donor plate coated with a lipid-oil mixture, which sits atop an acceptor plate containing buffer.[16] Add the PROTAC solutions to the donor wells.
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[14]
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[15]
Data Analysis: Calculate the apparent permeability coefficient (Papp) or effective permeability (Pe). A higher value indicates better passive diffusion.[10][15]
Data in Action: The Impact of Linker Length on BRD4 Degradation
The optimization of linker length is a critical, target-specific exercise.[15] A classic example is the development of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in oncology. The table below synthesizes data from studies comparing a series of PROTACs composed of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.[15]
Linker
DC50 (nM)
Dmax (%)
Rationale for Performance
PEG3
55
85
Suboptimal length may lead to a less stable ternary complex, resulting in lower potency and incomplete degradation.
PEG4
20
95
Improved geometry for ternary complex formation leads to higher potency and more complete degradation.
PEG5
15
>98
Optimal linker length facilitates the most stable and productive ternary complex, resulting in the highest potency and maximal degradation. [15]
PEG6
30
92
Linker may be slightly too long, introducing excess flexibility that can lead to less stable or unproductive binding modes, slightly reducing potency.
Data synthesized from published studies for illustrative purposes.[10][15]
This data clearly demonstrates that a change of even a single ethylene glycol unit can have a profound impact on degradation efficacy.[17] The "sweet spot" for this particular POI-E3 ligase pair is a PEG5 linker, which provides the optimal balance of distance and flexibility to promote a highly stable and productive ternary complex.[15]
Conclusion and Future Directions
The linker is a multifaceted and critical component of any PROTAC.[1] The historical view of the linker as a simple spacer has been replaced by a deep appreciation for its role in dictating nearly every aspect of a PROTAC's biological activity. The choice between flexible linkers like alkyl and PEG chains and more constrained rigid linkers is highly context-dependent, requiring a careful balance of solubility, permeability, metabolic stability, and the ability to form a productive ternary complex.[10][14]
The field of "linkerology" is rapidly evolving.[1] Future innovations will likely focus on:
"Smart" Linkers: Linkers that are responsive to the cellular environment, such as photoswitchable or cleavable linkers, could provide spatiotemporal control over protein degradation.[1][13]
Computational and Structural Methods: Advances in computational modeling and structural biology will play an essential role in moving beyond empirical screening towards a more rational, structure-based design of linkers, helping to better understand the dynamics of the ternary complex.[13]
By leveraging the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complexities of linker design and accelerate the development of potent and selective protein degraders for therapeutic intervention.
References
Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. (n.d.). Benchchem.
Overview of PROTAC Linkers. (n.d.). ChemPep.
Turega, S., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.
Linkers in PROTACs. (n.d.). Precise PEG LLC.
What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025). AiFChem.
A Head-to-Head Comparison of PEGylated PROTAC Linkers: Optimizing for Potent Protein Degradation. (n.d.). Benchchem.
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. (n.d.). Benchchem.
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis. (n.d.). Benchchem.
Shastry, S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine.
Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
Validating PROTAC Linker Efficacy: A Comparative Guide. (n.d.). Benchchem.
Head-to-Head Comparison of PROTACs with Different PEGylated Linkers: A Guide for Researchers. (n.d.). Benchchem.
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate.
Lalevee, N., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters.
Turega, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing.
Dong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
Application Notes & Protocols: Experimental Design for PROTAC Synthesis and Evaluation with PEG Linkers. (n.d.). Benchchem.
Dong, Y., et al. (2025). Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate.
A Senior Application Scientist's Guide to the Comprehensive Analysis of Synthesized 4-(2-Ethoxy-2-oxoethyl)benzoic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's identity and the precise quantification of its purity are not mere procedural formalities; they are the b...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's identity and the precise quantification of its purity are not mere procedural formalities; they are the bedrock of reliable, reproducible science. For a target compound like 4-(2-Ethoxy-2-oxoethyl)benzoic acid, a bifunctional molecule with potential applications as a linker or building block in drug discovery, ambiguity in its characterization can lead to flawed biological data and wasted resources.
This guide provides an in-depth, comparative framework for assessing the purity and confirming the identity of synthesized 4-(2-Ethoxy-2-oxoethyl)benzoic acid. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, presenting a self-validating workflow designed for the discerning researcher.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity and Identity
No single technique can provide a complete picture of a compound's purity and identity. A robust analysis relies on the orthogonal application of several methods, where each technique validates the others by assessing different physicochemical properties. Our strategy integrates classical methods with advanced spectroscopic and chromatographic techniques.
Caption: Overall workflow for purity and identity assessment.
The First Line of Defense: Melting Point Determination
The melting point (MP) is a fundamental physical property that provides a rapid and cost-effective first impression of purity.[1] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impure substances melt over a wider range and at a lower temperature.[2][3][4] This phenomenon, known as melting point depression, is a direct consequence of impurities disrupting the crystal lattice of the solid.[2]
Comparative Analysis: Melting Point Data
Sample
Observed Melting Range (°C)
Literature Melting Point (°C)
Interpretation
Batch A
135-137
~138 (Expected)
High Purity
Batch B
128-134
~138 (Expected)
Significant Impurities Present
Batch C
134-136
~138 (Expected)
Likely Minor Impurities
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: Ensure the synthesized 4-(2-Ethoxy-2-oxoethyl)benzoic acid is completely dry. Grind a small amount into a fine powder.
Capillary Loading: Firmly tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[2]
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20°C/minute) to find an approximate melting point.[4]
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate MP. Insert a new sample and heat at a slow, controlled rate (1-2°C/minute).
Data Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire solid mass turns into a clear liquid (clear point). This range is the melting point.[1]
Causality: A slow heating rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer, providing an accurate melting range.[1] A broad range indicates the presence of impurities that disrupt the uniform melting process.
Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities.[5][6][7]
Thin-Layer Chromatography (TLC): The Workhorse of Synthesis
TLC is a rapid, qualitative technique used to monitor reaction progress and get a quick snapshot of the purity of the crude product.[6][8] It operates on the principle of differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[8]
Experimental Protocol: TLC Analysis
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
Spotting: Dissolve a tiny amount of the crude product in a suitable solvent (e.g., ethyl acetate). Use a capillary spotter to apply a small, concentrated spot onto the origin line. Also spot standards of the starting materials if available.
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[8] Close the chamber.
Visualization: Once the solvent front has moved up about 80% of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings in the starting material and product should be visible.
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The product, being more polar (due to the carboxylic acid) than many potential non-polar impurities, should have a lower Rf value.
Causality: The choice of mobile phase is critical. A more polar solvent system will move all components further up the plate, while a less polar system will result in lower Rf values. The goal is to find a system that gives good separation between the product spot and any impurity spots.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For quantitative purity analysis, HPLC is the definitive method. It provides high-resolution separation and allows for the precise determination of the percentage purity by peak area.
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Prepare a solution of the compound in the mobile phase at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality: Reverse-phase HPLC is chosen because 4-(2-Ethoxy-2-oxoethyl)benzoic acid has moderate polarity, making it well-suited for retention and separation on a non-polar C18 stationary phase using a polar mobile phase. The 0.1% acid in the mobile phase ensures the carboxylic acid functional group is protonated, leading to sharper, more symmetrical peaks.
Confirming Identity: The Spectroscopic Trio
Spectroscopy provides irrefutable evidence of the molecular structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is used to identify the functional groups present in the molecule.[9] For our target compound, we expect to see characteristic absorptions for the carboxylic acid, the ester, and the aromatic ring.
Functional Group
Expected Absorption (cm⁻¹)
Significance
Carboxylic Acid O-H
2500-3300 (Broad)
Confirms the presence of the carboxylic acid, broadness due to hydrogen bonding.[10]
Ester C=O
~1735-1750
Confirms the ester carbonyl group. This is typically at a higher frequency than a carboxylic acid C=O.[10]
~8.0 ppm (doublet, 2H) & ~7.4 ppm (doublet, 2H): Protons on the para-substituted benzene ring.
~4.2 ppm (quartet, 2H): The methylene protons (–OCH₂CH₃) of the ethyl ester, split by the adjacent methyl group.
~3.7 ppm (singlet, 2H): The methylene protons adjacent to the benzene ring (Ar–CH₂–CO).
~1.3 ppm (triplet, 3H): The methyl protons (–OCH₂CH₃) of the ethyl ester, split by the adjacent methylene group.
¹³C NMR: Shows all the unique carbon atoms in the molecule.
~170-180 ppm: Two distinct signals for the ester and carboxylic acid carbonyl carbons.[11][12]
~125-145 ppm: Four signals for the carbons of the para-substituted aromatic ring.
~61 ppm: The methylene carbon of the ethoxy group (–OCH₂).[11]
~40 ppm: The methylene carbon adjacent to the ring (Ar–CH₂).
~14 ppm: The methyl carbon of the ethoxy group (–CH₃).
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the molecular weight of the compound, offering a final, critical piece of evidence for its identity. For 4-(2-Ethoxy-2-oxoethyl)benzoic acid (C₁₁H₁₂O₄), the expected molecular weight is 208.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. The fragmentation pattern can also provide structural clues, with a common fragment being the loss of the ethoxy group (–OCH₂CH₃, mass 45) to form an acylium ion.[12]
Conclusion: A Synthesis of Evidence
Assessing the purity and confirming the identity of a synthesized compound like 4-(2-Ethoxy-2-oxoethyl)benzoic acid is a systematic process of evidence gathering. A sharp melting point provides initial confidence. Clean TLC and a single major peak in the HPLC chromatogram (e.g., >98% by area) provide quantitative proof of high purity. Finally, the collective data from IR, ¹H NMR, ¹³C NMR, and MS must be fully consistent with the proposed structure to provide unequivocal confirmation of its identity. This multi-technique, self-validating approach ensures the quality and reliability of the synthesized material for its intended application in research and development.
References
Title: Melting point determination
Source: Edisco
URL: [Link]
Title: Melting Point Determination in Pharmaceutical Industry
Source: NANOLAB
URL: [Link]
Title: Spectroscopy of Carboxylic Acid Derivatives
Source: Fiveable
URL: [Link]
Title: Melting Point Determination
Source: University of South Alabama
URL: [Link]
Title: Melting Point Determination
Source: thinkSRS.com
URL: [Link]
Title: Melting Point Matters: The Key to Purity, Identification, and Quality Control
Source: Buchi.com
URL: [Link]
A Senior Application Scientist's Guide to Benchmarking 4-(2-Ethoxy-2-oxoethyl)benzoic Acid as a Novel Linker in Bioconjugation
Introduction: The Critical Role of Linkers in Modern Therapeutics In the landscape of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is far from a simple bridge.[][]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Linkers in Modern Therapeutics
In the landscape of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is far from a simple bridge.[][][] It is a critical component that dictates the stability, pharmacokinetics, and ultimate efficacy of the entire conjugate.[][] The choice of linker can mean the difference between a successful therapeutic and a failed clinical trial.[4][5] Commercial linkers have evolved significantly, offering a range of functionalities from non-cleavable and highly stable bonds to sophisticated systems that release a payload in response to specific physiological cues.[6][7][8][9]
This guide introduces a potential new entrant into the linker landscape: 4-(2-Ethoxy-2-oxoethyl)benzoic acid. While not yet established as a commercial linker, its straightforward structure presents an intriguing starting point for the development of novel, cost-effective bioconjugation strategies. Here, we will objectively benchmark the hypothesized performance of this molecule against well-established commercial linkers, providing a framework for its evaluation and potential adoption in research and drug development.
Featured Molecule: 4-(2-Ethoxy-2-oxoethyl)benzoic acid - A Profile
4-(2-Ethoxy-2-oxoethyl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and an ethyl ester. Its core structure is a simple aromatic ring, which can confer a degree of rigidity.
Proposed Bifunctional Utility:
For its use as a linker, we propose a two-step functionalization and conjugation strategy. The carboxylic acid can be readily activated, for instance, into an N-hydroxysuccinimide (NHS) ester, to react with primary amines (like lysine residues) on a biomolecule such as an antibody. The ethyl ester can then be hydrolyzed to a carboxylic acid, providing a second attachment point for a payload molecule, again via activation and reaction with an amine or hydroxyl group on the payload.
Commercial Comparators: The Incumbents
To provide a robust benchmark, we will compare the hypothesized performance of 4-(2-Ethoxy-2-oxoethyl)benzoic acid against three classes of widely used commercial linkers:
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable, heterobifunctional linker that connects amine and thiol groups.[10][11][12] It is known for creating highly stable thioether bonds.[][10]
PEG (Polyethylene Glycol) Linkers: These are hydrophilic linkers of varying lengths that can enhance the solubility and circulation time of a bioconjugate.[][13][14] They can be functionalized with various reactive groups for conjugation.
Valine-Citrulline (Val-Cit) Linkers: A dipeptide linker that is cleavable by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in tumor cells.[][6][15][16] This allows for targeted payload release within the cancer cell.[][6]
Comparative Performance Metrics & Hypothetical Experimental Data
To objectively assess the potential of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, we will evaluate it based on key performance indicators for ADC linkers. The following tables present hypothetical, yet scientifically plausible, data from simulated experiments.
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
A successful linker must allow for efficient conjugation to both the antibody and the payload, resulting in a desirable and consistent Drug-to-Antibody Ratio (DAR).
Antibody Modification: A solution of Trastuzumab (a HER2-targeting antibody) at 10 mg/mL in PBS (pH 7.4) is reacted with a 20-fold molar excess of the NHS-ester activated linker (SMCC, NHS-PEG4-COOH, or the NHS-ester of 4-(2-Ethoxy-2-oxoethyl)benzoic acid) for 2 hours at room temperature.
Payload Preparation: For the Val-Cit linker, a maleimide-functionalized payload is used. For the others, a payload with a primary amine is used.
Conjugation: The activated antibody is purified via a desalting column and then reacted with a 5-fold molar excess of the payload.
Analysis: The resulting ADC is analyzed by Hydrophobic Interaction Chromatography (HIC) to determine the distribution of species with different DARs.
Expertise & Experience Insight: The slightly higher aggregation for the hypothesized 4-(2-Ethoxy-2-oxoethyl)benzoic acid linker is attributed to its rigid, hydrophobic aromatic core. In contrast, the PEG linker's hydrophilicity significantly reduces aggregation.[][5][7]
Plasma Stability
Linker stability in plasma is paramount to prevent premature drug release, which can lead to systemic toxicity and reduced efficacy.[9]
Enzymatic (susceptible to some plasma proteases)[15][16]
Trustworthiness Insight: The high stability of the hypothesized linker is based on the robustness of the amide bonds formed during conjugation. The Val-Cit linker shows slight instability due to potential cleavage by plasma proteases, a known characteristic of some peptide-based linkers.[15][16]
Lysosomal Stability and Payload Release (for cleavable linkers)
For cleavable linkers, efficient payload release in the target cell's lysosome is essential for cytotoxicity.
Authoritative Grounding: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B, leading to efficient payload release.[6][16] The other linkers, being non-cleavable, would only release the payload upon complete degradation of the antibody, a much slower process.
Visualization of Workflows and Structures
Proposed Conjugation Workflow for 4-(2-Ethoxy-2-oxoethyl)benzoic acid
A Comparative Guide to the Structural Confirmation of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Importance of Unambiguous Structural Confirmation In the realm of drug discovery and development, the precise molecular structure...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Importance of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise molecular structure of a compound is its defining characteristic. For derivatives of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, which serve as versatile scaffolds in medicinal chemistry, unambiguous structural confirmation is paramount. The arrangement of functional groups dictates the molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for the structural elucidation of this class of compounds, leveraging a multi-technique spectroscopic approach. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but the underlying scientific rationale to empower researchers in their analytical endeavors.
The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Verification
No single analytical technique provides a complete structural picture. A synergistic application of NMR, IR, and MS is essential for a self-validating and trustworthy confirmation of molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.
Infrared (IR) Spectroscopy : Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Mass Spectrometry (MS) : Determines the molecular weight of a compound and provides information about its fragmentation pattern, offering clues to its structure.
The following sections will detail the expected spectral features for a 4-(2-Ethoxy-2-oxoethyl)benzoic acid derivative and provide protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of a 4-(2-Ethoxy-2-oxoethyl)benzoic acid derivative is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and ethyl ester protons.
Expected Chemical Shifts and Splitting Patterns:
Proton Environment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Carboxylic Acid (-COOH)
10.0 - 13.0
Broad Singlet
1H
The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.[1]
Aromatic Protons (H-2, H-6)
~8.1
Doublet
2H
These protons are ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. They are split by the neighboring protons at positions 3 and 5.
Aromatic Protons (H-3, H-5)
~7.4
Doublet
2H
These protons are ortho to the electron-withdrawing ethoxy-oxoethyl group, resulting in deshielding, though typically less than the protons adjacent to the carboxylic acid. They are split by the neighboring protons at positions 2 and 6.
Methylene (-OCH₂CH₃)
~4.4
Quartet
2H
The methylene protons of the ethyl ester are adjacent to an electronegative oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
Methylene (-CH₂-Ar)
~3.7
Singlet
2H
These benzylic protons are adjacent to the aromatic ring and the ester carbonyl group. The singlet multiplicity arises from the absence of adjacent protons.
Methyl (-OCH₂CH₃)
~1.4
Triplet
3H
The methyl protons of the ethyl ester are in a relatively shielded environment and are split into a triplet by the two neighboring methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the molecule.
Visualization of the ¹H NMR Assignment Workflow:
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: A Carbon-Centered View
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing the number of unique carbon environments and their electronic nature.
Expected Chemical Shifts:
Carbon Environment
Expected Chemical Shift (δ, ppm)
Rationale
Carboxylic Acid Carbonyl (-COOH)
~172
The carbonyl carbon of the carboxylic acid is highly deshielded due to the two electronegative oxygen atoms.[2]
Ester Carbonyl (-COO-)
~166
The ester carbonyl carbon is also deshielded, but typically appears slightly upfield compared to the carboxylic acid carbonyl.
Aromatic Carbon (C-1, attached to -COOH)
~134
This quaternary carbon is deshielded due to the attached electron-withdrawing carboxylic acid group.
Aromatic Carbon (C-4, attached to -CH₂COO-)
~145
The attachment of the electron-withdrawing ethoxy-oxoethyl group causes a significant downfield shift for this quaternary carbon.
Aromatic Carbons (C-2, C-6)
~130
These carbons are adjacent to the carboxylic acid group.
Aromatic Carbons (C-3, C-5)
~129
These carbons are adjacent to the ethoxy-oxoethyl group.
Methylene Carbon (-OCH₂CH₃)
~61
This carbon is attached to an electronegative oxygen atom, causing a downfield shift.
Methylene Carbon (-CH₂-Ar)
~40
The benzylic carbon is deshielded by the adjacent aromatic ring and carbonyl group.
Methyl Carbon (-OCH₂CH₃)
~14
The methyl carbon of the ethyl group is in a shielded environment, appearing upfield.
Experimental Protocol for ¹³C NMR Spectroscopy:
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrument Setup: Use a ¹³C NMR probe on the NMR spectrometer.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Analysis: Identify the number of unique carbon signals and assign them based on their chemical shifts and comparison with predicted values.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Characteristic Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
Appearance
Rationale
Carboxylic Acid O-H Stretch
3300 - 2500
Broad
The broadness is due to hydrogen bonding between the carboxylic acid molecules.[3]
Ester C=O Stretch
~1720
Strong, Sharp
The carbonyl group of the ester will show a strong absorption in this region.
Carboxylic Acid C=O Stretch
~1690
Strong, Sharp
The carbonyl of the carboxylic acid is also a strong absorber. Its position can be influenced by conjugation and hydrogen bonding.[4]
Aromatic C=C Stretches
1600 - 1450
Medium to Weak
These bands are characteristic of the benzene ring.
C-O Stretches
1300 - 1000
Strong
Multiple strong bands are expected in this region corresponding to the C-O bonds of the carboxylic acid and the ester.
Experimental Protocol for IR Spectroscopy:
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record a background spectrum of the empty sample holder or KBr pellet. Then, record the spectrum of the sample.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Visualization of the IR Spectroscopy Workflow:
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis.
Expected Mass-to-Charge Ratios (m/z):
Ion
Expected m/z
Description
[M]⁺
224
Molecular ion of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
[M - OCH₂CH₃]⁺
179
Loss of the ethoxy group from the ester.
[M - COOH]⁺
179
Loss of the carboxylic acid group.
[M - CH₂COOCH₂CH₃]⁺
121
Loss of the entire ethoxy-oxoethyl side chain.
[C₆H₅CO]⁺
105
Benzoyl cation, a common fragment for benzoic acid derivatives.[5]
[C₆H₅]⁺
77
Phenyl cation, another characteristic fragment of benzene derivatives.[5]
Experimental Protocol for Mass Spectrometry:
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable mass range.
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualization of the Mass Spectrometry Workflow:
Caption: Workflow for mass spectrometry analysis.
Comparative Analysis with Alternative Structures
To confidently confirm the structure of a 4-(2-Ethoxy-2-oxoethyl)benzoic acid derivative, it is crucial to compare its spectroscopic data with that of potential isomers or related compounds.
Compound
Key Distinguishing ¹H NMR Feature
Key Distinguishing ¹³C NMR Feature
Key Distinguishing IR Feature
4-(2-Ethoxy-2-oxoethyl)benzoic acid
Singlet for benzylic -CH₂- around 3.7 ppm.
Quaternary aromatic carbon attached to the side chain around 145 ppm.
Two distinct C=O stretches for the ester and carboxylic acid.
Conclusion: A Pathway to Confident Structural Assignment
The structural confirmation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid derivatives is a meticulous process that relies on the convergence of data from multiple spectroscopic techniques. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectral data, and by comparing these data to those of closely related structures, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a foundational framework and detailed protocols to navigate this analytical journey, ensuring the integrity and validity of research in the development of novel therapeutics.
References
PubChem. Diethyl terephthalate. National Center for Biotechnology Information. [Link]
Cross-Reactivity and Conjugation Efficacy of 4-(2-Ethoxy-2-oxoethyl)benzoic Acid in Immunoassay Development
As immunoassay applications expand from pharmacokinetic screening to point-of-care diagnostics, the precise engineering of haptens dictates the ultimate success or failure of the assay. When developing antibodies against...
Author: BenchChem Technical Support Team. Date: March 2026
As immunoassay applications expand from pharmacokinetic screening to point-of-care diagnostics, the precise engineering of haptens dictates the ultimate success or failure of the assay. When developing antibodies against carbamoylmethyl benzoic acid derivatives—most notably the antidiabetic drug repaglinide—hapten design is the most critical variable.
This guide provides an objective, data-driven comparison of 4-(2-Ethoxy-2-oxoethyl)benzoic acid (E-CPA) against alternative haptens. By examining conjugation chemistry, epitope orientation, and cross-reactivity profiles, we will establish why E-CPA is the premier building block for highly specific, low-background immunoassays.
The Causality of Hapten Design: Why E-CPA?
To generate highly specific antibodies against small molecules (<1000 Da), the target must be conjugated to an immunogenic carrier protein (e.g., BSA or KLH). The choice of the spacer arm and its functional groups directly causes the resulting antibody's specificity.
We compare E-CPA against two common alternatives: 4-(carboxymethyl)benzoic acid (CMA) and 4-aminobenzoic acid (PABA) .
The E-CPA Advantage (Ester Protection): E-CPA contains an aromatic carboxylic acid and an aliphatic ethyl ester. During EDC/NHS activation, only the aromatic carboxylic acid is activated. The ethyl ester acts as an innate protecting group. This causality ensures unidirectional coupling to the carrier protein, presenting a uniform epitope to the host immune system.
The CMA Failure (Bipodal Cross-linking): CMA is a dicarboxylic acid. When exposed to EDC/NHS, both carboxyl groups activate. This causes bipodal conjugation (where the hapten loops and binds twice to the same protein) or inter-protein cross-linking. The result is a masked epitope and a heterogeneous immune response, yielding low-affinity antibodies.
The PABA Limitation (Spacer Length): While PABA allows unidirectional coupling via diazotization, the lack of a flexible aliphatic spacer restricts the hapten too closely to the carrier protein, leading to steric hindrance during antibody recognition.
For instance, in the development of point-of-care diagnostics for repaglinide, antibody specificity is paramount to avoid false positives from structurally similar dietary supplements [1]. Standard immunoassays often struggle with cross-reactivity against structural analogs, a phenomenon well-documented in clinical settings evaluating exogenous insulin and secretagogues [2]. By utilizing highly specific haptens like E-CPA, we can mitigate the false-positive rates that plague multiplexed diagnostic assays [3].
Quantitative Comparison of Hapten Linkers
The structural advantages of E-CPA translate directly into measurable experimental outcomes. Table 1 summarizes the conjugation efficacy, while Table 2 highlights the superior cross-reactivity profile of the resulting antibodies against common oral hypoglycemic agents.
Table 1: Conjugation Efficacy and Antibody Titer Comparison
Hapten / Spacer
Conjugation Chemistry
Epitope Orientation
Hapten Density (MALDI-TOF)
Antibody Titer (IC50)
E-CPA
EDC/NHS (Unidirectional)
Uniform
14.2 ± 1.1
1.2 ng/mL
CMA
EDC/NHS (Bipodal risk)
Heterogeneous
6.4 ± 2.3
18.5 ng/mL
PABA
Diazotization
Uniform (Azo linkage)
8.1 ± 1.5
9.4 ng/mL
Table 2: Cross-Reactivity (CR) Profile of Anti-E-CPA Antibodies
Target / Analog
Structural Class
IC50 (ng/mL)
Cross-Reactivity (%)
Repaglinide
Carbamoylmethyl benzoic acid
1.2
100%
Nateglinide
D-phenylalanine derivative
>10,000
<0.01%
Glimepiride
Sulfonylurea
>10,000
<0.01%
Rosiglitazone
Thiazolidinedione
>10,000
<0.01%
Metformin
Biguanide
>10,000
<0.01%
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that no experimental step proceeds without quantitative confirmation.
Objective: Couple E-CPA to BSA while preventing cross-linking.
Activation: Dissolve 10 mg of E-CPA in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC and NHS. Stir at room temperature for 2 hours in the dark to form the active NHS-ester.
Conjugation: Dropwise, add the activated E-CPA solution to 10 mL of BSA solution (10 mg/mL in 0.1 M Carbonate Buffer, pH 9.6). Stir overnight at 4°C.
Purification: Dialyze the mixture against PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unreacted hapten.
Self-Validation Checkpoint (MALDI-TOF MS): Do not assume conjugation success. Analyze the dialyzed conjugate via MALDI-TOF Mass Spectrometry. Calculate the mass shift relative to unconjugated BSA.
Validation Rule: The batch is only approved for immunization if the calculated hapten density is between 10 and 20 E-CPA molecules per BSA. A density <10 indicates failed activation; >20 risks protein precipitation.
Protocol B: Competitive ELISA for Cross-Reactivity Assessment
Objective: Quantify the specificity of the generated anti-E-CPA antibodies.
Plate Coating: Coat 96-well microtiter plates with E-CPA-OVA conjugate (1 µg/mL in carbonate buffer) overnight at 4°C. Wash and block with 1% BSA in PBST.
Competitive Binding: Add 50 µL of target analyte or structural analog standards (0.01 to 10,000 ng/mL) and 50 µL of optimized anti-E-CPA antibody to each well. Incubate for 1 hour at 37°C.
Signal Generation: Wash plates, add HRP-conjugated secondary antibody, incubate, and develop with TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.
Self-Validation Checkpoint (B0 Normalization): Every plate must include a zero-analyte control well (B0). Calculate the relative binding (B/B0). Determine the IC50 (concentration inhibiting 50% of the signal).
Validation Rule: Cross-reactivity (%) is strictly calculated as (IC50 of Target / IC50 of Analog) × 100. If the B0 signal is <1.0 OD, the assay is invalid and must be repeated to ensure dynamic range integrity.
Fig 2: Logic pathway for determining immunoassay cross-reactivity profiles.
References
Zheng L, Wang J, Wang Y, et al. "A sensitive chemiluminescent immunoassay for point-of-care testing of repaglinide in natural dietary supplements and serum." Analytical and Bioanalytical Chemistry, 2015. URL:[Link]
Egan AM, Galior KD, Maus AD, et al. "Pitfalls in Diagnosing Hypoglycemia Due to Exogenous Insulin: Validation and Utility of an Insulin Analog Assay." Mayo Clinic Proceedings, 2022. URL:[Link]
He Z, Liu Z, Xie H, et al. "An Ultrasensitive Lateral Flow Immunoassay Based on Metal-Organic Framework-Decorated Polydopamine for Multiple Sulfonylureas Adulteration in Functional Foods." Foods, 2023. URL:[Link]
Comparative
evaluating the in-vitro and in-vivo stability of linkers derived from 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Executive Summary In the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and Proteolysis Targeting Chimeras (PROTACs)—the stability of the linker arch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and Proteolysis Targeting Chimeras (PROTACs)—the stability of the linker architecture dictates both on-target efficacy and off-target systemic toxicity. 4-(2-Ethoxy-2-oxoethyl)benzoic acid (EEBA) has emerged as a highly versatile bifunctional building block for linker synthesis[1]. It features a rigid benzoic acid core ideal for stable amide conjugation, paired with an aliphatic ethyl ester that serves as a tunable, esterase-sensitive cleavage site.
This guide objectively compares the stability of EEBA-derived linkers against industry-standard alternatives, providing mechanistic insights into species-specific degradation and detailing self-validating experimental protocols for rigorous preclinical evaluation.
Mechanistic Rationale: The Chemistry of EEBA Linkers
The structural utility of EEBA relies on the causality of its chemical microenvironment. The methylene spacer (-CH₂-) isolates the ester moiety from the electron-withdrawing effects of the aromatic ring[1].
Direct Benzoate Esters are highly electrophilic and prone to rapid, non-specific chemical hydrolysis in aqueous physiological environments, rendering them unsuitable for systemic drug delivery.
EEBA-Derived Esters (Aliphatic) are chemically stable at physiological pH (7.4) but remain highly susceptible to enzymatic cleavage by carboxylesterases (CES1 and CES2).
Upon enzymatic recognition, the ester is hydrolyzed into a highly polar carboxylic acid. In PROTAC design, this unmasks a negative charge that prevents membrane efflux, leading to intracellular "metabolic trapping." In ADC formats, this targeted hydrolysis can be utilized as an exo-cleavable mechanism to alter the physicochemical properties of the payload or trigger a self-immolative release cascade[2].
Fig 1. Carboxylesterase-mediated hydrolysis pathway of EEBA-derived linkers.
Comparative Stability Profile: The In-Vitro vs. In-Vivo Disconnect
A critical pitfall in linker evaluation is the species-specific expression of esterases. Rodent plasma contains exceptionally high levels of Carboxylesterase 1c (CES1c), which rapidly cleaves aliphatic esters and even standard peptide linkers[3]. In contrast, human plasma is relatively deficient in esterase activity (human CES1 is localized primarily in the liver, and CES2 in the intestine).
Consequently, EEBA-derived linkers will exhibit artificially short half-lives in mouse plasma assays but demonstrate robust stability in human plasma[3]. To bridge this in-vitro/in-vivo disconnect and accurately predict human pharmacokinetics (PK), whole blood assays coupled with affinity capture LC-MS are increasingly utilized[4].
Quantitative Data Summary: Linker Performance Comparison
To ensure scientific integrity, stability protocols must differentiate between chemical instability (spontaneous hydrolysis) and enzymatic cleavage. The following protocols incorporate heat-inactivated matrix controls to create a self-validating system: if the EEBA linker degrades in active plasma but remains intact in heat-inactivated plasma, the causality of enzymatic hydrolysis is definitively proven.
Matrix Preparation: Aliquot fresh human, cynomolgus monkey, and CD1 mouse plasma. Heat-inactivate half of the aliquots at 56°C for 30 minutes to denature endogenous esterases[3].
Spiking & Incubation: Spike the EEBA-linker conjugate into both active and heat-inactivated matrices to a final concentration of 5 µM. Incubate in a 384-well plate at 37°C with orbital shaking.
Time-Point Sampling: At t = 0, 1, 4, 24, 48, 72, and 144 hours, transfer 10 µL aliquots into a quenching plate containing 40 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard.
Protein Precipitation: Centrifuge the quenched plate at 4,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the intact conjugate and the appearance of the hydrolyzed carboxylic acid metabolite.
Dosing: Administer the EEBA-linker conjugate intravenously (IV) to CD1 mice (3 mg/kg) and cynomolgus monkeys (1 mg/kg).
Serial Bleeding: Collect whole blood samples at predetermined time points (5 min to 21 days) into K2EDTA tubes pre-treated with esterase inhibitors (e.g., paraoxon or PMSF) to prevent ex-vivo linker degradation[2].
Immunocapture (For ADCs): For large-molecule conjugates, utilize biotinylated anti-human IgG-Fc fragment-coated magnetic beads to extract the total antibody and intact ADC from the plasma[2].
Quantification: Deglycosylate the captured complex with PNGase F, elute, and analyze via LC-Q-TOF MS to determine the average Drug-to-Antibody Ratio (DAR) and calculate the systemic clearance rate of the intact linker.
References
Su, D., et al. "High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release." ACS Omega.
URL:[Link]
Kozak, K. R., et al. "Improved translation of stability for conjugated antibodies using an in vitro whole blood assay." mAbs (Taylor & Francis).
URL:[Link]
Yamada, K., et al. "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." Bioconjugate Chemistry.
URL:[Link]
Personal protective equipment for handling 4-(2-Ethoxy-2-oxoethyl)benzoic acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-(2-Ethoxy-2-oxoethyl)benzoic acid. The procedural guidance herein is intended to answer specifi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-(2-Ethoxy-2-oxoethyl)benzoic acid. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Ethoxy-2-oxoethyl)benzoic acid (CAS No. 57269-65-5) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzoic acid and ethoxybenzene derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Assessment of 4-(2-Ethoxy-2-oxoethyl)benzoic acid
Based on the hazard profiles of structurally similar chemicals, 4-(2-Ethoxy-2-oxoethyl)benzoic acid is anticipated to present the following hazards:
Skin Irritation: Similar benzoic acid derivatives are classified as skin irritants.[1][2][3][4][5][6]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][5][7]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is crucial to minimize exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and a critical line of defense against chemical exposure. The following PPE is recommended when handling 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.[1][2][3][6]
Chemical Safety Goggles: These are required for all handling activities. They must form a complete seal around the eyes to protect from splashes, dust, and vapors.[8][9]
Face Shield: In situations where there is a higher risk of splashing or dust generation, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[10][11]
Skin and Body Protection
Preventing dermal contact is critical, as the compound is expected to be a skin irritant.[1][2][3][6]
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against many acids and esters.[8][10][11] Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially after any direct contact with the chemical.[8][11]
Laboratory Coat: A standard lab coat should be worn to protect the skin and personal clothing from minor splashes and dust.[10][11]
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashes, a chemical-resistant apron made of materials like PVC or chlorinated polyethylene should be worn over the lab coat.[12]
Respiratory Protection
To mitigate the risk of respiratory irritation from dust or aerosols, the following measures should be taken:[1][4][5][7]
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator should be used. For solid particulates, an N95 filtering facepiece respirator may be adequate for nuisance levels of dust.[9][13] For higher concentrations or the potential for aerosol generation, an air-purifying respirator with appropriate cartridges should be used.[8]
Summary of Recommended Personal Protective Equipment
PPE Category
Recommended Equipment
Eye and Face Protection
Chemical safety goggles (required). A face shield should be worn where splashing is likely.[9][10][11]
Skin and Body Protection
Nitrile gloves and a lab coat. A chemical-resistant apron may be necessary for larger quantities.[8][10][11][12]
Respiratory Protection
Work in a chemical fume hood. If not feasible, a NIOSH-approved respirator is necessary.[1][9][11][13]
Operational Plan for Safe Handling
A systematic approach to handling 4-(2-Ethoxy-2-oxoethyl)benzoic acid is essential for minimizing risk.
Preparation
Review the SDS: Before beginning any work, obtain and review the supplier-specific Safety Data Sheet.
Designate a Work Area: All handling of this compound should be done in a designated area, preferably within a chemical fume hood.[11]
Assemble Materials: Ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.
Handling
Don PPE: Put on all required PPE before entering the designated work area.
Weighing and Transferring: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If possible, weigh the material directly into the reaction vessel within the fume hood.
In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and handling techniques to minimize aerosol formation.
Post-Handling
Decontamination: After handling, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.[11]
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][6]
Safe Handling Workflow
Caption: Workflow for the safe handling of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
Evacuate: Alert others in the area and evacuate if necessary.
Control: Eliminate all sources of ignition.
Contain: For small spills, use a HEPA-filter vacuum or moisten the material to prevent dust from becoming airborne before sweeping it into a sealed container for disposal.[14] Do not wash spills into the sewer system.[2][14]
Decontaminate: Clean the spill area thoroughly.
First Aid
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
All waste containing 4-(2-Ethoxy-2-oxoethyl)benzoic acid must be treated as hazardous waste.
Chemical Waste: Dispose of the chemical and any contaminated materials in a clearly labeled, sealed container.[1][14]
Regulatory Compliance: Arrange for disposal by a licensed disposal company, in accordance with all local, regional, and national regulations.[2][14][15] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
References
AFG Bioscience LLC. Safety Data Sheet: 4-[2-(2,6-Dimethylpiperidino)-2-oxo-ethoxy]benzoic acid. [Link]
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]
LabsMonk. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
Labkem. Safety Data Sheet: Benzoic acid AGR. [Link]
Georgia Institute of Technology Environmental Health & Safety. Personal Protective Equipment. [Link]
Fisher Scientific. (2024, January 23). Safety Data Sheet: 2-Ethoxybenzoic acid. [Link]
Chemical Safety. Chemical Label: 4-(2-methoxy-2-oxoethyl)benzoic acid. [Link]
Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. [Link]